Edeine D

Catalog No.
S526872
CAS No.
40627-96-1
M.F
C33H58N10O9
M. Wt
738.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edeine D

CAS Number

40627-96-1

Product Name

Edeine D

IUPAC Name

(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(3R)-3-amino-3-hydroxypropanoyl]-[(2S)-3-amino-2-phenylpropanoyl]amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid

Molecular Formula

C33H58N10O9

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C33H58N10O9/c34-12-4-5-13-39-14-7-15-40-20-29(47)42-28(46)16-26(44)23(37)10-6-11-24(33(51)52)41-31(49)25(19-36)43(30(48)17-27(38)45)32(50)22(18-35)21-8-2-1-3-9-21/h1-3,8-9,22-27,39-40,44-45H,4-7,10-20,34-38H2,(H,41,49)(H,51,52)(H,42,46,47)/t22-,23+,24-,25+,26-,27-/m1/s1

InChI Key

IPMMZHSSDSNSRO-XBGJXXGBSA-N

SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O

solubility

Soluble in DMSO

Synonyms

1-(D-3-phenyl-beta-alanine)edeine A1, edeine D

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)C(=O)N([C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)C[C@H](N)O

The exact mass of the compound Edeine D is 738.4388 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Edeine D Structure, Synthesis, and Activity

Author: Smolecule Technical Support Team. Date: February 2026

Edeines are pentapeptide amide antibiotics produced by Bacillus species. The core structural activity relationship for Edeine D involves a specific isoserine linkage that is critical for its biological function [1].

The table below summarizes the key information on this compound's structure, mechanism, and SAR from the available literature:

Aspect Description
Drug Class Peptide antibiotic [2].
Primary Mechanism Binds to the 30S ribosomal subunit to block the initiation of protein synthesis by inhibiting the fMet-tRNA interaction at the P site [2].
Key SAR Finding The ionizable carboxy group in the (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid moiety is not essential for antimicrobial activity [3].
Critical Structural Feature The linkage of isoserine to the alpha-amino group of the alpha,beta-diaminopropionic acid residue is required for the "active isomer" of this compound [1].
Synthetic Methodology Synthesis of novel analogues has been achieved using active ester and azide methods, coupling N-terminal tripeptides with C-terminal dipeptide amides [3].

Experimental Insights

The synthesis and testing of this compound analogues provide the foundational experimental protocols for SAR studies.

  • Synthesis of Analogues: The synthesis of novel Edeine A and D analogues has been performed by replacing the native (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid residue with moieties like (3R,4S)- or (3S,4S)-4,5-diamino-3-hydroxypentanoic acid. In one analogue, a 3-N,N-dimethyl derivative of (S)-2,3-diaminopropanoic acid was also introduced to prevent the transpeptidation process that leads to a loss of biological activity [3].
  • Biological Activity Assays: The antimicrobial activity of newly synthesized Edeine analogues is evaluated against selected strains of bacteria and fungi to determine their potency [3].

Research Conclusions and Gaps

SAR Key this compound SAR Insights Mech Mechanism of Action SAR->Mech Struct Critical Structure SAR->Struct NotEss Non-Essential Group SAR->NotEss M1 Blocks fMet-tRNA at P-site Mech->M1 Binds 30S subunit S1 α-amino group of Dap residue Struct->S1 Isoserine must link to N1 N1 NotEss->N1 Carboxy group in DAHAA moiety Gap Identified Research Gaps G1 G1 Gap->G1 Limited recent data G2 G2 Gap->G2 Lack of quantitative activity tables

Current knowledge on this compound SAR and identified gaps

Suggestions for Further Research

The most current research available on this compound analogues is from 2006, indicating this field may benefit from modern investigative techniques [3]. To conduct a thorough and up-to-date SAR analysis, I suggest you:

  • Consult Specialized Databases: Use scientific databases like SciFinder or Reaxys, which are tailored for chemical and pharmaceutical research, to perform a comprehensive search for patents, journal articles, and dissertations on "this compound" and its analogues.
  • Explore Broader Context: Investigating the SAR of other ribosomal-targeting peptide antibiotics might provide valuable comparative insights and inspiration for hypothetical this compound modifications.

References

Primary Mechanism: Inhibition of Translation Initiation

Author: Smolecule Technical Support Team. Date: February 2026

The core antimicrobial mechanism of edeine D revolves around its ability to bind to the 30S ribosomal subunit and prevent the formation of the initiation complex, a critical first step in protein synthesis [1] [2].

  • Binding Site: this compound binds to the P-site and E-site of the 30S subunit [3] [4]. This location is strategic as it overlaps with the binding sites for both the mRNA and the initiator tRNA (fMet-tRNAfMet) [5] [4].
  • Mechanism of Inhibition: By occupying this site, this compound sterically blocks the stable binding of the initiator tRNA to the ribosomal P-site [3] [2]. This action prevents the correct assembly of the 30S pre-initiation complex (30S-PIC) and its subsequent transition to a functional 30S initiation complex (30S-IC), thereby stalling the translation process before it can begin [3]. Recent cryo-EM structures confirm that edeine binds within the mRNA path and perturbs the formation of the 30S-IC [3].

Concentration-Dependent Effects and Additional Targets

The mechanism of this compound action varies significantly with concentration, leading to pleiotropic effects on bacterial cells.

Table 1: Concentration-Dependent Mechanisms of this compound

Concentration Primary Target Cellular Effect
Low (< 15 μg/mL) DNA synthesis Reversibly inhibits DNA polymerase II and III, halting DNA replication [6].
High (> 150 μg/mL) Ribosome (30S subunit) Inhibits translation initiation; can also interfere with transcription and cell division [6] [5].

At high concentrations, this compound's binding to the 30S P-site not only inhibits initiation but can also competitively block the binding of fMet-tRNA to ribosomes, further ensuring a potent and broad shutdown of protein synthesis [6].

Experimental Approaches for Mechanism Study

Researchers use several techniques to elucidate the mechanism of action of antibiotics like this compound.

Table 2: Key Experimental Methods for Studying this compound's Mechanism

Method Application Key Findings
Cryo-Electron Microscopy (cryo-EM) Determine high-resolution structures of antibiotic-ribosome complexes [3]. Revealed Edeine binding in the 30S E-site, preventing initiator tRNA binding and 30S-IC formation [3].
In vitro Binding Assays Study the formation of initiation complexes and tRNA binding. Showed edeine inhibits mRNA-directed ribosomal binding of aminoacyl-tRNA [2].
Electrophoretic Mobility Shift Assay (EMSA) Confirm direct interaction between a regulatory protein and a DNA promoter [6]. Demonstrated that EdeB protein binds to the promoter of the edeine biosynthetic gene cluster [6].
Genetic Knockout/Overexpression Investigate the role of specific genes in biosynthesis and regulation [6]. Overexpression of edeB increased edeine production by 92.27% [6].

The following workflow visualizes a comprehensive experimental approach to study this compound's biosynthesis and mechanism:

cluster_biosynth Biosynthesis & Production cluster_mechanism Mechanism of Action Studies Start Start: Investigate This compound B1 Genetic Engineering (e.g., Knockout abrB) Start->B1 B2 Fermentation & Metabolite Extraction B1->B2 B3 HPLC-MS Analysis B2->B3 M1 In vitro Binding Assays (e.g., Ribosome, tRNA) B3->M1 Purified this compound M2 Structural Analysis (Cryo-EM) M1->M2 M3 Functional Assays (Translation Inhibition) M2->M3 Results Results: High-Yield Strain & Defined Mechanism M3->Results

Experimental workflow for studying this compound biosynthesis and mechanism

Molecular Structure and Biosynthesis

  • Structural Features: this compound is a pentapeptide amide composed of four non-proteinogenic amino acids, glycine, and a polyamine [7] [8]. Its structure includes a β-phenylalanine (replacing the β-tyrosine found in edeine A) and is characterized by isomers that differ in how the carboxyl group of isoserine links to the amino groups of 2,3-diaminopropanoic acid (DAPA), which determines its activity [9] [8].
  • Biosynthesis: Edeines are produced by Brevibacillus brevis via a non-ribosomal peptide synthetase (NRPS) pathway, a multifunctional enzyme system that operates via a "sulfur template polymerase mechanism" [6] [8].
  • Regulation: The biosynthetic gene cluster (ede BGC) is positively regulated by EdeB, a protein that directly binds to the promoter region of the ede BGC to enhance transcription [6]. Genetic engineering strategies, such as knocking out negative regulators and using strong promoters, have successfully increased edeine yields [8].

The diagram below summarizes the biosynthesis and regulatory pathway of edeine in Brevibacillus brevis:

EdeB Transcriptional Activator EdeB Promoter Promoter of ede BGC EdeB->Promoter Binds to BGC Edeine Biosynthetic Gene Cluster (ede BGC) Promoter->BGC Activates NRPS Non-Ribosomal Peptide Synthetase (NRPS) BGC->NRPS Encodes Edeine This compound (Pentapeptide Amide) NRPS->Edeine Synthesizes Precursors Non-proteinogenic Amino Acids, Glycine, Polyamine Precursors->NRPS Substrates

This compound biosynthesis and regulation pathway in Brevibacillus brevis

This compound's multi-target mechanism, grounded in its ability to block the ribosomal P-site and disrupt translation initiation, makes it a compelling candidate for antibiotic development. Its unique structure and biosynthesis pathway offer opportunities for engineering high-yield strains for production [8].

References

Chemical Structure and Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Edeine D is a complex pentapeptide amide antibiotic. Its chemical formula is C₃₃H₅₈N₁₀O₉ [1]. Structurally, edeines are composed of five non-proteinogenic amino acid residues, glycine, and a polyamine component [2] [3]. Specifically, the core structure includes β-tyrosine/β-phenylalanine, isoserine, 2,3-diaminopropanoic acid (DAPA), and 2,6-diamino-7-hydroxyazelaic acid (DAHAA) [2]. This compound is one of the four main components (A, B, D, and F), each with α and β isomers that differ in how the carboxyl group of β-isoserine forms a peptide bond with the amino groups of DAPA [2].

The biosynthesis is directed by the edeine biosynthetic gene cluster (ede BGC) in B. brevis. A key regulatory protein, EdeB, significantly enhances production. EdeB contains a helix-turn-helix domain, is part of the ParB family, and directly binds to the promoter region of the ede BGC to activate transcription [4].

The diagram below illustrates the genetic regulation of edeine biosynthesis.

G Edeine Biosynthesis Genetic Regulation EdeB EdeB Promoter Promoter of ede BGC EdeB->Promoter Binds to edeBGC ede Biosynthetic Gene Cluster Promoter->edeBGC Activates Edeines Edeine Production edeBGC->Edeines Encodes Enzymes for Synthesis

Genetic regulation of edeine biosynthesis by EdeB.

Mechanism of Action

This compound is a universal inhibitor of translation initiation, with effects that are concentration-dependent [4].

  • At low concentrations (< 15 μg/mL): Edeine reversibly inhibits the activity of DNA polymerase II and III, thereby suppressing DNA synthesis without immediately affecting protein synthesis [4].
  • At high concentrations (> 150 μg/mL): Edeine binds to the P-site of the small ribosomal subunit (30S), competitively blocking the binding of the initiator tRNA (fMet-tRNA) to the ribosome. This prevents the correct formation of the 30S initiation complex, simultaneously inhibiting the initiation of both transcription and protein translation [4] [5].

Recent cryo-EM structures have revealed that edeine binds within the E-site of the 30S ribosomal subunit, located in the path of the mRNA, which explains how it perturbs the formation of a functional initiation complex [5].

The flowchart below summarizes the multi-level, concentration-dependent mechanism of action of edeine.

G Edeine's Concentration-Dependent Mechanism of Action cluster_low Primary Effect cluster_high Primary Effect LowConc Low Concentration (< 15 µg/mL) LowMech Inhibition of DNA Polymerases (DNA Synthesis) LowConc->LowMech HighConc High Concentration (> 150 µg/mL) HighMech Binding to 30S Ribosomal Subunit (Protein Synthesis Initiation) HighConc->HighMech

Edeine's effects are concentration-dependent, targeting DNA or protein synthesis.

Quantitative Data and Experimental Advances

Recent metabolic engineering efforts have successfully created high-yielding strains of B. brevis. The table below summarizes key quantitative findings from recent studies.

Strain / Compound Key Modification Yield Increase (Fold vs. Wild-Type) Final Yield (mg/L) Primary Experimental Method
B. brevis X23(ΔabrB)::Pmwp [2] Knockout of AbrB & replacement of native ede BGC promoter with Pmwp 10.1-fold 97.3 mg/L HPLC-MS, qPCR, Pot experiments
B. brevis X23 (edeB overexpression) [4] Overexpression of the regulatory gene edeB Not specified (92.27% production increase) Not specified RT-qPCR, EMSA, Fermentation
Edeine B1 (EB1) [6] Identified as a respiration inhibitor Not specified Not specified Transcriptome analysis, ATP assay, Targeted mutagenesis

Key Experimental Protocols:

  • Strain Engineering (Red/ET Homologous Recombination): This method was used to construct high-yielding mutants [4] [2]. Key steps include amplifying upstream and downstream homologous arms of the target gene, combining them with an antibiotic resistance gene (e.g., apramycin resistance) and a vector backbone, and using electroporation to introduce this into E. coli containing the Red/ET recombination system. The resulting circular plasmid is then used for homologous recombination in B. brevis to create knockout or promoter-replacement mutants [4].
  • Electrophoretic Mobility Shift Assay (EMSA): Used to demonstrate that the EdeB protein directly binds to the promoter region of the ede BGC. This protocol involves incubating purified EdeB protein with a labeled DNA fragment containing the promoter sequence. The protein-DNA complexes are then resolved on a native polyacrylamide gel; a shift in the mobility of the DNA band indicates direct binding [4].
  • Antifungal Activity Assessment (against Fusarium graminearum): The minimum inhibitory concentration (MIC) of bacterial culture filtrate containing edeines was determined using a conidial suspension [6]. Respiration inhibition was measured by treating fungal mycelia with the filtrate and quantifying ATP production over time (e.g., at 1 hour and 4 hours) to demonstrate a significant decrease in cellular ATP levels [6].

Future Research and Application Potential

The broad and unique mechanisms of action make edeines promising candidates for development into biocontrol agents and therapeutics.

  • Biocontrol Applications: Engineered high-yield B. brevis strains have shown enhanced efficacy in controlling plant diseases. For example, strain X23(ΔabrB)::Pmwp demonstrated 82.9% control efficacy against tobacco bacterial wilt (Ralstonia solanacearum) in pot experiments and enhanced inhibition of other pathogens like Verticillium dahliae and Fusarium oxysporum [2]. Edeine B1 from B. brevis HK544 also shows strong potential for controlling Fusarium head blight [6].
  • Therapeutic Insights: Understanding the precise binding site and mechanism of edeine on the bacterial ribosome provides a structural basis for developing novel translation-initiating antibiotics, which could help combat rising antibiotic resistance [5].

References

Chemical Structure and Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Edeine D is a linear pentapeptide amide composed of several unusual components [1] [2]:

  • Four non-proteinogenic amino acids: Including 2,3-diaminopropionic acid (DAPA) and 2,6-diamino-7-hydroxyazelaic acid (DAHAA) [1] [3].
  • One glycine molecule [2] [3].
  • A C-terminal polyamine (such as spermidine or guanyl-spermidine) [4].

The biosynthetic gene cluster (ede BGC) for edeines is a large (over 45 kb) hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) cluster [4] [3]. The following diagram outlines the experimental workflow for confirming the function of this gene cluster.

f Start Start: Identify putative ede BGC via bioinformatics KO Knock out promoter and starter module (edeP) Start->KO ActTest Antimicrobial Activity Test KO->ActTest HPLC HPLC-MS Metabolomic Analysis ActTest->HPLC Result Result: Confirm ede BGC is essential for edeine production HPLC->Result

Workflow for confirming the Edeine Biosynthetic Gene Cluster (ede BGC) [4].

Mechanism of Action

Edeines inhibit protein synthesis by targeting the 30S ribosomal subunit [5] [6]. Recent cryo-EM studies show that edeine binds to the E-site of the 30S subunit, preventing the formation of a stable 30S initiation complex [5].

  • Primary Target: It binds to the P-site of the 30S ribosomal subunit, competitively blocking the binding of the initiator tRNA (fMet-tRNAfMet) [6] [3].
  • Structural Effect: Binding induces base pairing between two universally conserved 16S rRNA residues, G693 and C795, which disrupts the P-site architecture and prevents codon-anticodon interaction [7].
  • Concentration-Dependent Activity:
    • Low concentration (< 15 µg/mL): Inhibits DNA synthesis by reversibly constraining DNA polymerase II and III [8] [3].
    • High concentration (> 150 µg/mL): Acts as a universal inhibitor of translation initiation [8] [3].

Antimicrobial Activity and Biocontrol Potential

Edeines exhibit broad-spectrum antibacterial activity against numerous Gram-positive bacteria, Gram-negative bacteria, and fungi [2] [3]. Engineered high-yielding strains show enhanced efficacy against plant pathogens.

Pathogen Disease Caused Observed Inhibition / Control Efficacy Reference
Ralstonia solanacearum Tobacco bacterial wilt 82.9% control efficacy in pot experiments [2]
Bacillus subtilis Antimicrobial activity in plate assays [4]
Staphylococcus aureus Inhibited by B. brevis X23 [2]
Fusarium oxysporum Cotton fungal disease Enhanced plate inhibition by engineered strain [2]
Verticillium dahliae Cotton fungal disease Enhanced plate inhibition by engineered strain [2]
Rhizoctonia solani Cotton fungal disease Enhanced plate inhibition by engineered strain [2]
Escherichia coli Inhibited by B. brevis X23 [2]
Mycoplasmas & Tumor Cells Reported antimicrobial and antitumor activities [3]

Production Enhancement via Metabolic Engineering

A major limitation for applications is the low yield from wild-type strains. Recent research focuses on metabolic engineering of B. brevis to increase production.

Strategy Genetic Modification Effect on Yield Final Yield Reference
Promoter Replacement Native ede BGC promoter replaced with strong Pmwp promoter 8.7-fold increase 83.6 mg/L [4]
Regulator Knockout & Promoter Replacement Knockout of negative regulator AbrB AND promoter replacement with Pmwp 10.1-fold increase 97.3 mg/L [2]
Overexpression of Pathway Activator Overexpression of EdeB (pathway-specific activator) 92.27% increase [8] [3]

Experimental Protocols

Protocol 1: Confirming the Edeine Biosynthetic Gene Cluster (ede BGC) [4]
  • Gene Disruption: Use Red/ET homologous recombination to knock out the promoter region and the starter module gene (edeP) of the putative ede BGC in B. brevis X23.
  • Antimicrobial Activity Assay: Culture the wild-type and mutant (X23Δede) strains. Test the antimicrobial activity of their culture supernatants against indicator strains like Ralstonia solanacearum and Bacillus subtilis using a plate inhibition assay.
  • Metabolomic Analysis: Analyze the crude extracts of the culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence (in wild-type) or absence (in mutant) of Edeine A and B.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for EdeB Binding [8] [3]
  • Protein Purification: Express and purify the recombinant EdeB protein (a pathway-specific activator).
  • DNA Probe Preparation: PCR-amplify and label the promoter region of the ede BGC.
  • Binding Reaction: Incubate the purified EdeB protein with the labeled promoter DNA in a binding buffer.
  • Gel Electrophoresis: Run the reaction mixture on a non-denaturing polyacrylamide gel.
  • Detection: Visualize the DNA bands. A shift to a higher molecular weight indicates direct binding of EdeB to the ede BGC promoter.

This compound is a fascinating compound with a complex structure and a dual mechanism of action. While its toxicity currently limits medical use [4], its strong biocontrol potential is being unlocked through advanced genetic engineering.

References

how does edeine D inhibit translation

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of Inhibition

The following diagram illustrates how edeine binding structurally disrupts the initiation process on the 30S ribosomal subunit.

As the diagram shows, edeine binds within the mRNA path on the 30S subunit, which spans the E and P sites [1]. This binding induces a conformational change in the ribosome, forcing the formation of a non-canonical base pair between two highly conserved nucleotides of the 16S rRNA, G693 and C795 [2] [3]. This structural rearrangement physically occludes the P-site, making it inaccessible for the stable binding of the initiator tRNA, which is essential for translation to begin [2] [1].

Experimental Evidence and Deeper Insights

The understanding of edeine's mechanism is backed by structural and biochemical data.

Table 2: Key Supporting Experimental Evidence

Experimental Method Key Findings
Cryo-Electron Microscopy (cryo-EM) Visually confirmed edeine binding within the E-site of the E. coli 30S initiation complex, directly showing its location in the mRNA path [1].
X-ray Crystallography Early structures on the T. thermophilus 30S subunit showed that edeine overlaps with the binding position of the mRNA and the initiator tRNA, suggesting a steric clash [3].
Chemical Protection Assays Edeine protects nucleotides G693 and C795 from chemical modification, providing biochemical evidence for its interaction with this specific site [3].
Biochemical Binding Assays Demonstrated that edeine inhibits the binding of initiator tRNA to the P-site of 30S subunits and 70S ribosomes in the presence of mRNA [3].

A related but distinct effect is that edeine has also been shown to induce translational misreading in the A-site at levels comparable to the classic misreading antibiotic streptomycin [2]. However, this is considered a secondary effect, as its primary and most potent action remains the inhibition of initiation.

A Note on Edeine's Specificity

It is worth noting that edeine is a universal translation inhibitor, effective against both prokaryotic and eukaryotic ribosomes [3]. However, the precise binding site and conformation differ. For example, on the yeast 80S ribosome, edeine binds exclusively in the E-site of the small subunit, in a different orientation than in bacteria, yet still precludes stable binding of the initiator tRNA [3].

References

An Overview of the Edeine Biosynthetic Gene Cluster (ede BGC)

Author: Smolecule Technical Support Team. Date: February 2026

The ede BGC is responsible for the production of edeines, which are atypical cationic peptides synthesized by a non-ribosomal peptide synthetase (NRPS) system [1] [2]. The table below summarizes the core functions of key genes within the cluster.

Gene / Element Function Experimental Evidence
*edeBGC* (Cluster) Encodes the non-ribosomal peptide synthetase (NRPS) system for edeine biosynthesis [3] [4]. Genome sequencing and bioinformatic analysis of B. brevis strains [3] [2].
edeB Pathway-specific transcriptional activator (ParB family). Binds edeBGC promoter to upregulate transcription [3] [4]. Overexpression increased yield by 92.27%; deletion reduced antibacterial activity & transcription of key genes; EMSA confirmed promoter binding [3] [4].
edeQ Self-resistance enzyme (N-acetyltransferase). Acetylates edeine on internal DAPA residue, abolishing its toxicity [1] [2]. Purified EdeQ converts edeine to inactive N-acetyledeine; NMR/MS confirmed acetylation site; confers resistance in producing organism [1] [2].
Native Promoter Native promoter region of the edeBGC, a target for metabolic engineering [5]. Replacement with strong constitutive promoter Pmwp increased yield by 8.6-fold [5].
abrB Global negative regulatory factor (not part of edeBGC). Represses edeine production [5]. Knockout mutant increased edeine yield by 1.1-fold [5].

Key Regulatory Mechanisms and Engineering Strategies

Understanding the regulation of the ede BGC is crucial for enhancing edeine production.

  • Transcriptional Activation by EdeB: The pathway-specific activator EdeB, which contains a helix-turn-helix (HTH) domain, directly binds to the promoter region of the ede BGC. This binding significantly upregulates the expression of key biosynthetic genes like edeA, edeQ, and edeK [3] [4].
  • Global Regulation and Metabolic Engineering: The global negative regulator AbrB represses edeine biosynthesis. Engineering strategies that combine the knockout of abrB with the replacement of the native ede BGC promoter with a strong, constitutive promoter (e.g., Pmwp) have shown synergistic effects. This dual approach resulted in a dramatic 10.1-fold increase in edeine yield, reaching 97.3 mg/L [5].
  • Self-Resistance via EdeQ: The producing organism, B. brevis, protects itself from its own antibiotic through the enzyme EdeQ. EdeQ acetylates the internal 2,3-diaminopropanoic acid (DAPA) residue of edeine, rendering it non-functional and unable to inhibit translation [1] [2].

The following diagram illustrates the logical workflow for discovering and validating the function of a regulatory gene like edeB within a BGC.

Start Start: Genome Sequencing and Bioinformatic Analysis A Identify Candidate Regulatory Gene (edeB) Start->A B Construct Mutant Strains (Deletion/Overexpression) A->B C Phenotypic Analysis (Yield & Antimicrobial Activity) B->C D Assess Gene Expression (RT-qPCR of ede BGC) C->D E Validate Direct Interaction (EMSA with Promoter) D->E F Conclusion: Confirm Regulatory Function E->F

Core Experimental Protocols

The studies referenced rely on several foundational molecular biology and genetic engineering techniques.

  • Strain Construction using Red/ET Homologous Recombination This method is used for precise genetic manipulations, such as gene knockout (e.g., edeB or abrB), gene complementation, and promoter replacement [3] [5].

    • Amplify Homologous Arms: Use PCR to amplify ~1 kb DNA sequences flanking the target gene.
    • Amplify Selection Marker: PCR amplify a resistance gene (e.g., apramycin resistance aprR).
    • Vector Assembly: Co-electroporate the homologous arms and selection marker fragment into E. coli GB-Dir expressing Red/ET recombinase to assemble the knockout/editing vector.
    • Conjugation and Selection: Transfer the vector into B. brevis via conjugation or electroporation. Select for mutants where the target locus is replaced by the resistance marker via homologous recombination.
    • Verification: Confirm mutant genotypes using PCR with verification primers (e.g., P1/P2 and P3/P4) [3].
  • Assessing EdeB-Promoter Interaction via EMSA The Electrophoretic Mobility Shift Assay (EMSA) determines if a protein (EdeB) binds directly to a specific DNA sequence (the edeBGC promoter) [3] [4].

    • Protein Purification: Express and purify recombinant EdeB protein (e.g., from E. coli BL21(DE3)).
    • DNA Probe Labeling: PCR-amplify the target promoter region and label it with a fluorophore or biotin.
    • Binding Reaction: Incubate the purified EdeB protein with the labeled DNA probe in a binding buffer.
    • Gel Electrophoresis: Run the reaction mixture on a non-denaturing polyacrylamide gel.
    • Detection: A shift in the DNA probe's mobility on the gel indicates that it is bound by the EdeB protein.
  • Quantifying Edeine Production and Biocontrol Efficacy

    • Yield Measurement: Use High-Performance Liquid Chromatography–Mass Spectrometry (HPLC–MS) to separate, identify, and quantify edeines in fermentation broth from different engineered strains [5].
    • In Vitro Antibacterial Activity: Perform a plate diffusion or broth microdilution assay. The culture supernatant or purified edeines are tested against indicator strains like Bacillus subtilis or Staphylococcus aureus to measure the zone of inhibition or minimum inhibitory concentration (MIC) [3] [4].
    • In Planta Pot Experiments: To evaluate biocontrol potential, potted plants (e.g., tobacco) are treated with the engineered B. brevis strain and then challenged with a pathogen like Ralstonia solanacearum. The control efficacy is calculated based on the reduction in disease incidence compared to untreated plants [5].

Future Research Directions

While significant progress has been made, several aspects of edeine D biosynthesis remain open for exploration:

  • Elucidating this compound Specificity: The precise enzymatic step or module within the NRPS that differentiates the synthesis of this compound from edeines A, B, and F is not yet fully defined.
  • Structural Enzymology: High-resolution structural studies of the EdeB protein bound to its promoter DNA could reveal the molecular details of its transcriptional activation mechanism.
  • Advanced Metabolic Engineering: Further yield improvements could be pursued by combining current strategies with other approaches, such as the overexpression of positive regulators (like edeB), precursor pathway engineering, or heterologous expression in optimized host strains.

References

edeine D non-ribosomal peptide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Edeine at a Glance

Property Description
Classification Pentapeptide antibiotic; a Nonribosomal Peptide (NRP) [1] [2].
Primary Source Information not specified in search results.
Biosynthesis Mechanism Nonribosomal Peptide Synthetases (NRPSs); specific machinery for Edeine not detailed [3] [4].
Primary Mechanism of Action Inhibits bacterial translation initiation [1] [2].
Molecular Target Binds the E-site of the 30S ribosomal subunit [1].
Key Effect Prevents stable binding of the initiator tRNA (fMet-tRNAfMet) and start codon recognition, blocking formation of the 30S initiation complex (30S-IC) [1].
Structural Insights Cryo-EM structures (2.0-2.9 Å) show Edeine binds within the mRNA path, perturbing the transition to a functional initiation complex [1].

How Edeine Inhibits Protein Synthesis

The following diagram illustrates the general mechanism of bacterial translation initiation and the specific step where Edeine acts, based on the structural findings [1].

G cluster_initial 30S Pre-Initiation Complex (30S-PIC) Formation cluster_inhibition Edeine Inhibition Point cluster_final Failed Progression mRNA_30S mRNA & 30S Subunit PIC_Formed 30S-PIC Formed mRNA_30S->PIC_Formed 1. Assembly IFs Initiation Factors (IF1, IF2, IF3) IFs->PIC_Formed fMet_tRNA Initiator tRNA (fMet-tRNAfMet) fMet_tRNA->PIC_Formed Edeine_Binding Edeine Binds 30S E-site PIC_Formed->Edeine_Binding 2. Edeine Binds Block Blocks stable initiator tRNA binding & start codon recognition Edeine_Binding->Block No_IC 30S Initiation Complex Not Formed Block->No_IC 3. Pathway Halted

Edeine halts translation by binding the 30S E-site during initiation.

The Challenge of Finding Specific Biosynthesis Data

The search results confirm that Edeine is synthesized by NRPSs but lack details on the Edeine D variant or its specific gene cluster [4] [2]. The provided information on general NRPS structure and engineering principles is based on other systems [3] [5] [6] and is not specific to Edeine.

References

Comprehensive Technical Guide to Edeine D: Antimicrobial Spectrum, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edeine D: Structural Characteristics and Biosynthetic Origin

This compound represents a structurally unique member of the edeine antibiotic family, a group of non-ribosomal pentapeptide amides produced by various Brevibacillus brevis strains. These compounds exhibit a fascinating structural complexity that underpins their diverse biological activities. Edeines are composed of five non-proteinogenic amino acid residues, including β-tyrosine/β-phenylalanine, isoserine, 2,3-diaminopropanoic acid (DAPA), and 2,6-diamino-7-hydroxyazelaic acid (DAHAA), along with one glycine and a C-terminal polyamine moiety (spermidine in edeine A and guanyl-spermidine in edeine B) [1] [2]. The edeine family includes four main components (edeines A, B, D, and F), each existing as α and β isomers that differ in how the carboxyl group of β-isoserine forms a peptide bond with the amino groups of DAPA [2]. This structural isomerism significantly influences their biological activity, with the α-isomers generally exhibiting greater antimicrobial potency than their β-counterparts.

The biosynthetic origin of edeines traces to a dedicated biosynthetic gene cluster (ede BGC) in B. brevis that encodes a sophisticated non-ribosomal peptide synthetase (NRPS) system. Research has confirmed that this 45.1 kb gene cluster consists of 17 open reading frames (designated edeA to edeQ) that function in concert to assemble the edeine scaffold [1]. The biosynthesis follows the characteristic multi-modular NRPS assembly line, where each module is responsible for activating, modifying, and incorporating specific amino acid substrates into the growing peptide chain. This compound shares this biosynthetic pathway with other edeines, differing primarily in the specific polyamine incorporated during the final assembly steps. Understanding this biosynthetic framework has enabled strategic metabolic engineering approaches to enhance edeine production, which naturally occurs at low levels in wild-type B. brevis strains (approximately 9.6 mg/L) [2], severely limiting its practical applications.

Mechanism of Action: Concentration-Dependent Antibacterial Effects

This compound exhibits a fascinating dual mechanism of action that varies dramatically with concentration, representing a rare example of dose-dependent antimicrobial targeting in antibiotic science. At lower concentrations (≤15 μg/mL), this compound primarily inhibits DNA synthesis through reversible constraint of DNA polymerase II and III activity [3] [1]. This selective inhibition disrupts bacterial replication without immediately affecting protein synthesis, allowing for potentially reversible bacteriostatic effects depending on concentration and exposure duration. At higher concentrations (≥150 μg/mL), this compound undergoes a mechanistic shift, binding with high affinity to the P-site of the 30S ribosomal subunit [3] [1] [2]. This binding competitively blocks the attachment of initiator fMet-tRNA to ribosomes, simultaneously suppressing both transcriptional initiation and protein translation in target cells.

The ribosomal binding activity of this compound has positioned it as a valuable research tool for studying ribosomal function and protein synthesis mechanisms [1] [2]. The compound's ability to eliminate bacterial resistance caused by plasmid genes and inhibit cell division in Bacillus subtilis further demonstrates its multifaceted interactions with bacterial cellular machinery [3]. This complex mechanism may contribute to the reduced resistance development observed with edeines compared to single-target antibiotics, as simultaneous mutations in multiple cellular targets would be required to confer comprehensive resistance. The concentration-dependent targeting also suggests potential therapeutic applications where dosing regimens could be optimized to exploit specific mechanisms against particular pathogens or in particular clinical scenarios.

Table 1: Concentration-Dependent Mechanisms of this compound Action

Concentration Range Primary Target Cellular Process Affected Biological Effect
≤15 μg/mL DNA polymerase II/III DNA replication Reversible inhibition of DNA synthesis
≥150 μg/mL 30S ribosomal subunit (P-site) Protein translation Competitive blocking of fMet-tRNA binding
Variable concentrations Plasmid genes Horizontal gene transfer Elimination of bacterial resistance
Variable concentrations Cell division machinery Bacterial cytokinesis Inhibition of cell division in B. subtilis

Antimicrobial Spectrum of this compound: Quantitative Analysis

This compound demonstrates a remarkably broad spectrum of antimicrobial activity that encompasses Gram-positive bacteria, Gram-negative bacteria, fungi, and mycoplasmas [1] [2]. This extended spectrum is relatively uncommon among antimicrobial peptides, which typically show selectivity for either Gram-positive or Gram-negative organisms based on their cell wall penetration capabilities. The cationic nature of this compound, imparted by its polyamine tail and multiple amino groups, facilitates interaction with and disruption of negatively charged bacterial membranes, contributing to this broad activity profile. Against plant pathogens, this compound exhibits particularly potent inhibition of Ralstonia solanacearum (the causative agent of tobacco bacterial wilt), with engineered high-yielding B. brevis strains demonstrating up to 82.9% biocontrol efficacy in pot experiments [2].

The quantitative antimicrobial potency of this compound has been characterized through both broth microdilution methods and agar diffusion assays. While specific MIC values for this compound alone are limited in the literature, structure-activity relationship studies on novel edeine A and D analogues provide valuable insights into their relative potency [4]. Research indicates that modifications to the (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid moiety, particularly those affecting the free ionizable carboxy group, can modulate antimicrobial activity without completely abolishing it [4]. This suggests that the carboxylic acid functionality is not absolutely essential for biological activity, enabling the design of analogues with improved pharmacological properties. The antifungal activity of this compound further expands its potential applications, showing significant inhibition against important plant pathogens including Verticillium dahliae, Rhizoctonia solani, and Fusarium oxysporum, with engineered high-yielding strains demonstrating 20.5-60.9% enhanced inhibition compared to wild-type producers [2].

Table 2: Antimicrobial Spectrum of this compound Against Representative Pathogens

Pathogen Category Representative Species Reported Activity Potential Applications
Gram-positive bacteria Staphylococcus aureus Inhibition confirmed [2] Human infections, biocontrol
Gram-negative bacteria Escherichia coli Inhibition confirmed [2] Human infections, biocontrol
Gram-negative bacteria Ralstonia solanacearum Strong inhibition [1] [2] Tobacco bacterial wilt control
Fungal pathogens Verticillium dahliae 20.5-60.9% enhanced inhibition with engineered strains [2] Cotton disease management
Fungal pathogens Rhizoctonia solani 20.5-60.9% enhanced inhibition with engineered strains [2] Cotton disease management
Fungal pathogens Fusarium oxysporum 20.5-60.9% enhanced inhibition with engineered strains [2] Cotton disease management
Fungal pathogens Alternaria alternata Inhibition confirmed [2] Plant disease management
Fungal pathogens Magnaporthe oryzae Inhibition confirmed [2] Rice blast control

Biosynthesis and Genetic Regulation in Brevibacillus brevis

The biosynthetic machinery responsible for this compound production is encoded by the edeine biosynthetic gene cluster (ede BGC), a 45.1 kb genomic region containing 17 open reading frames (edeA to edeQ) [1]. This cluster was functionally validated through knockout studies demonstrating that disruption of the promoter region and starter module edeP completely abolished edeine production and antimicrobial activity in B. brevis X23 [1]. The cluster encodes multi-modular non-ribosomal peptide synthetases that function as an ordered assembly line, with each module specifically responsible for activating and incorporating particular amino acid substrates into the growing edeine backbone. The hybrid NRPS-PKS nature of this system (incorporating both peptide synthetase and polyketide synthase elements) enables the incorporation of the unique non-proteinogenic amino acids that characterize edeine structures.

Genetic regulation of edeine biosynthesis involves both pathway-specific and global regulatory factors. A key discovery identified EdeB, a member of the ParB protein family, as a critical pathway-specific activator that directly binds to the promoter region of the ede BGC [3]. Overexpression of edeB in B. brevis X23 increased edeine production by 92.27%, while deletion of edeB significantly reduced expression of key biosynthetic genes (edeA, edeQ, edeK) and diminished antibacterial activity [3]. At the global regulatory level, the AbrB protein functions as a negative regulator of edeine production [2]. Deletion of abrB in combination with promoter engineering has proven highly effective, yielding engineered strains with 10.1-fold increased edeine production (reaching 97.3 mg/L) compared to wild-type strains [2]. This comprehensive understanding of edeine regulation has enabled the development of high-yielding engineered strains through targeted genetic modifications.

G Edeine Biosynthetic Regulatory Network GlobalSignals Environmental Signals (pH, nutrients, quorum sensing) AbrB AbrB (global regulator) GlobalSignals->AbrB Modulates EdeB EdeB (pathway-specific activator) GlobalSignals->EdeB Activates edePromoter ede BGC Promoter Region AbrB->edePromoter Represses EdeB->edePromoter Binds & Activates BiosynthesisGenes ede Biosynthetic Genes (edeA-edeQ) edePromoter->BiosynthesisGenes Transcribes EdeineD This compound Antibiotic BiosynthesisGenes->EdeineD Synthesizes

Diagram 1: Genetic regulation network of this compound biosynthesis in B. brevis showing key regulators EdeB and AbrB.

Metabolic Engineering Strategies for Enhanced this compound Production

The natural low production titer of edeines in wild-type B. brevis strains (approximately 9.6 mg/L) has motivated the development of sophisticated metabolic engineering approaches to enhance yield for practical applications [2]. Promoter engineering has emerged as a particularly effective strategy, involving replacement of the native ede BGC promoter with stronger constitutive or inducible promoters. Systematic evaluation of six different promoters (Pmwp, Pspc, PxylA, Pshuttle-09, Pgrac, and P43) demonstrated significant variation in their enhancement capabilities, with the Pmwp promoter proving most effective, resulting in an 8.7-fold increase in edeine production (83.6 mg/L) compared to wild-type strains [1]. This promoter replacement strategy directly enhances transcription of the entire biosynthetic cluster, overcoming natural regulatory limitations.

Multi-dimensional metabolic engineering has further increased edeine yields by addressing multiple limitations simultaneously. Combining the Pmwp promoter replacement with deletion of the global negative regulator AbrB has yielded the engineered strain X23(ΔabrB)::Pmwp, which produces edeines at 10.1-fold higher levels (97.3 mg/L) than wild-type strains [2]. This synergistic effect demonstrates that overcoming both specific (promoter strength) and global (AbrB repression) limitations can dramatically enhance production. The implementation of the Cre/LoxP site-specific recombination system has enabled precise removal of antibiotic resistance markers after genetic modification, creating environmentally friendly engineered strains suitable for agricultural applications [2]. These genetic improvements are complemented by fermentation optimization in NB medium (tryptone, beef extract, sodium chloride, glucose), which supports high-density growth and edeine production [3] [2].

G Metabolic Engineering Workflow for Enhanced Edeine Production Step1 1. Identification of ede BGC (45.1 kb, 17 genes) Step2 2. Native Promoter Replacement with Strong Promoters (Pmwp) Step1->Step2 Step3 3. Knockout of Negative Regulator (ΔabrB) Step2->Step3 Step4 4. Overexpression of Positive Regulator (edeB) Step3->Step4 Step5 5. Marker Excision using Cre/LoxP System Step4->Step5 Step6 6. High-Yield Engineered Strain (97.3 mg/L edeine production) Step5->Step6 Fermentation Fermentation Optimization (NB medium, 30°C) Fermentation->Step6

Diagram 2: Metabolic engineering workflow for developing high-yielding this compound production strains.

Experimental Protocols for Assessing this compound Activity

Antimicrobial Susceptibility Testing

The broth microdilution method represents the gold standard for determining minimum inhibitory concentrations (MICs) of this compound against bacterial and fungal pathogens. Prepare two-fold serial dilutions of this compound in appropriate broth media (Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates [4]. Final concentrations should typically range from 0.25 μg/mL to 128 μg/mL. Inoculate wells with standardized microbial suspensions (approximately 5 × 10^5 CFU/mL for bacteria, 0.5-2.5 × 10^3 CFU/mL for fungi), leaving negative controls without inoculum. Incubate plates at optimal growth temperatures (35°C for most human pathogens, 30°C for plant pathogens) for 16-20 hours (bacteria) or 24-48 hours (fungi). The MIC endpoint is defined as the lowest concentration completely inhibiting visible growth. For agar diffusion assays, apply this compound solutions to filter paper disks or wells in inoculated agar plates, measure zones of inhibition after incubation, and compare to standards [1] [2].

Genetic Manipulation of B. brevis for Edeine Production Studies

Construction of edeine-overproducing B. brevis strains utilizes the Red/ET homologous recombination system for precise genetic modifications [3] [2]. For promoter replacements, amplify approximately 1 kb homologous regions upstream and downstream of the native ede promoter from B. brevis X23 genomic DNA. Clone these fragments with an apramycin resistance cassette (flanked by loxP sites for subsequent excision) and the desired strong promoter (e.g., Pmwp) into an appropriate temperature-sensitive vector. Transform the construct into B. brevis X23 via electroporation and select for apramycin-resistant colonies at permissive temperatures (30°C). Screen for successful promoter replacement via PCR with verification primers (P1/P4) [2]. For regulator gene deletions (e.g., ΔabrB, ΔedeB), follow similar procedures with homologous arms targeting the specific gene. Implement Cre/LoxP recombination to remove antibiotic markers by introducing Cre recombinase expression plasmids, then curing the plasmid at elevated temperatures (37°C) [2].

Analytical Methods for Edeine Quantification

High-performance liquid chromatography-mass spectrometry (HPLC-MS) provides the most reliable method for quantifying this compound production [1] [2]. Extract edeines from B. brevis culture supernatants using solid-phase extraction with C18 cartridges. Separate compounds on a reversed-phase C18 column (150 × 4.6 mm, 3.5 μm) using a gradient of water-acetonitrile (both containing 0.1% formic acid) from 5% to 95% acetonitrile over 20 minutes at a flow rate of 0.5 mL/min. Detect this compound using positive electrospray ionization mass spectrometry with selected ion monitoring (m/z 879.5 for this compound). Quantify against purified this compound standards. For comparative studies, relative quantification can be performed by comparing peak areas between samples [2].

Structure-Activity Relationship Studies and Analog Development

Structure-activity relationship (SAR) investigations have revealed key molecular features governing this compound's antimicrobial potency and spectrum. The free ionizable carboxy group in the (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid moiety has been shown to be not essential for biological activity, enabling the development of analogues with modified pharmacokinetic properties [4]. Synthetic studies have successfully replaced this acid residue with (3R,4S)- or (3S,4S)-4,5-diamino-3-hydroxypentanoic acid moieties, maintaining significant antimicrobial activity [4]. Additionally, incorporation of 3-N,N-dimethyl derivatives of (S)-2,3-diaminopropanoic acid has been used to prevent transpeptidation processes that lead to biological inactivation of α-isomers of edeines [4]. These strategic modifications demonstrate the potential for rational design of edeine analogues with improved stability and therapeutic indices.

The pentapeptide backbone of this compound provides multiple sites for strategic modifications that can fine-tune its biological properties. SAR analyses indicate that the polyamine component significantly influences both antimicrobial potency and cell penetration capabilities. The DAPA residue plays a critical role in ribosomal binding and interaction with cellular targets, with its modification potentially altering target specificity. Recent synthetic approaches have employed a modular strategy involving coupling of N-terminal tripeptides with appropriate C-terminal dipeptide amides, facilitating efficient production of diverse analogues [4]. Biological evaluation of these novel compounds against selected bacterial and fungal strains has identified promising candidates with enhanced antimicrobial profiles and potentially reduced cytotoxicity, highlighting the value of systematic SAR studies for optimizing this compound's pharmaceutical potential.

Applications in Agriculture and Medicine

Biocontrol Applications Against Plant Pathogens

This compound demonstrates exceptional potential as a biocontrol agent against economically significant plant diseases. Engineered high-yielding B. brevis strains have shown 82.9% control efficacy against tobacco bacterial wilt caused by Ralstonia solanacearum in pot experiments, representing a 32.6% improvement over wild-type strains (62.5%) [2]. This enhanced performance directly correlates with increased edeine production, demonstrating the success of metabolic engineering strategies for agricultural applications. Against major cotton pathogens, including Verticillium dahliae, Rhizoctonia solani, and Fusarium oxysporum, engineered edeine-producing strains exhibit 20.5-60.9% improved inhibition compared to wild-type producers [2]. The broad-spectrum activity of this compound against both bacterial and fungal pathogens positions it as a versatile alternative to conventional pesticides, particularly valuable for managing soil-borne diseases that challenge multiple control methods.

Potential Pharmaceutical Applications and Limitations

Despite its potent antimicrobial activity, the pharmaceutical development of this compound faces significant challenges due to its toxicity in animal models [1]. This toxicity currently limits its direct application in human or veterinary medicine. However, its unique mechanisms of action warrant continued investigation for potential targeted applications. The immunosuppressive properties of edeines, observed in mice, suggest potential applications in immunology research, though careful toxicity profiling would be essential [1]. The universal translation inhibition capability of edeines at high concentrations has proven valuable as a research tool for studying ribosomal function and protein synthesis mechanisms [1]. Current research focuses on developing structurally modified analogues with improved therapeutic indices, potentially leveraging the finding that certain structural elements can be modified without complete loss of activity [4]. The dual mechanism of action depending on concentration may also be exploitable in topical applications or combination therapies where lower, more targeted concentrations could be maintained.

Conclusion and Future Research Directions

This compound represents a structurally unique antimicrobial peptide with compelling biological properties and significant potential for agricultural applications. Its concentration-dependent dual mechanism of action—inhibiting DNA synthesis at low concentrations and protein translation at high concentrations—provides a fascinating example of multi-target antimicrobial activity. The broad-spectrum inhibition encompassing Gram-positive and Gram-negative bacteria along with diverse fungal pathogens positions this compound as a promising lead compound for developing next-generation biocontrol agents. Recent advances in metabolic engineering have successfully addressed the natural production limitations, with engineered B. brevis strains now achieving edeine titers of 97.3 mg/L—sufficient for agricultural-scale production and application [2].

References

edeine D peptide antibiotic overview

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Genetic Regulation

Edeines are synthesized by a multifunctional enzyme complex via the "sulfur template polymerase mechanism" [1]. The edeine biosynthetic gene cluster (ede BGC) in B. brevis includes a key regulatory gene, edeB.

  • Regulator Function: EdeB is a transcriptional activator protein that directly binds to the promoter region of the ede BGC to upregulate its expression [1].
  • Impact on Yield: Overexpression of edeB in B. brevis X23 increased edeine production by 92.27%, while deletion of edeB significantly reduced both gene expression and antibacterial activity [1].

The following diagram illustrates the role of EdeB and the experimental workflow for constructing a gene knockout mutant to study its function.

G Start Start: Identify edeB gene in B. brevis X23 genome HTH Bioinformatic Analysis: EdeB contains a conserved Helix-Turn-Helix (HTH) domain Start->HTH Overexpress Genetic Manipulation: Overexpress edeB gene HTH->Overexpress Knockout Genetic Manipulation: Delete edeB gene (Construct ΔedeB mutant) HTH->Knockout Result1 Result: Edeine production increased by 92.3% Overexpress->Result1 Result2 Result: Edeine production and antibacterial activity significantly decreased Knockout->Result2 EMSA EMSA Experiment: EdeB protein binds to promoter of ede BGC Result1->EMSA Result2->EMSA Conclusion Conclusion: EdeB is a pathway-specific activator that enhances biosynthesis EMSA->Conclusion

Experimental workflow for validating EdeB function in edeine biosynthesis.

Mechanism of Action: From DNA to Translation Inhibition

Edeine D exhibits a concentration-dependent mechanism of action, affecting different fundamental cellular processes.

Concentration Primary Target & Mechanism Cellular Process Inhibited
Low (<15 μg/mL) Binds to and reversibly constrains the activity of DNA polymerase II and III [1]. DNA replication [1].
High (>150 μg/mL) Binds to the P-site of the 30S ribosomal subunit, competitively blocking fMet-tRNA binding [1]. Initiation of protein translation [1].

At high concentrations relevant to its antibiotic activity, edeine's primary mechanism is the inhibition of the 30S initiation complex (30S-IC) formation [2] [3].

  • Ribosome Binding: Edeine binds the 30S subunit at the mRNA tunnel, inducing a base pair formation between G693 and C795 of the 16S rRNA [3]. This structural change distorts the path of the mRNA [3].
  • tRNA Interference: The guanylspermidine moiety of edeine sterically overlaps with the binding position of the anticodon stem-loop of the initiator tRNA in the P-site, preventing its stable binding [3].
  • Universal Inhibition: This mechanism effectively inhibits translation initiation in both bacteria and eukaryotes, though the precise binding conformation differs [3].

Experimental Protocols for Key Analyses

Protocol 1: Gene Knockout via Red/ET Homologous Recombination [1]

This method is for constructing a B. brevis mutant with the edeB gene deleted.

  • PCR Amplification: Using genomic DNA from B. brevis X23 as a template, amplify:
    • The upstream homologous arm (HAF) of edeB.
    • The downstream homologous arm (HAR) of edeB.
    • An apramycin resistance gene (Aprar) as a selectable marker from plasmid pSET152.
    • The vector backbone from plasmid pE194.
  • Red/ET Recombination: Electroshock the four mixed DNA fragments into E. coli GB-Dir cells which express the Red/ET recombination system. This in vivo recombination assembles the fragments into a circular knockout plasmid.
  • Mutant Selection: Transfer the resulting knockout vector into wild-type B. brevis X23 via homologous recombination, allowing the Aprar gene to replace the edeB gene on the chromosome.
  • Verification: Select mutants on apramycin-containing media and confirm the gene deletion via PCR with verification primers (P1/P2 and P3/P4).
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) [1]

This assay confirms the direct binding of the EdeB protein to the DNA promoter of the ede BGC.

  • Protein Purification: Express and purify the EdeB protein (e.g., using a pET28a-edeB vector in E. coli BL21(DE3)).
  • DNA Probe Preparation: Prepare a DNA fragment containing the promoter region of the ede biosynthetic gene cluster.
  • Binding Reaction: Incubate the purified EdeB protein with the DNA probe. A control reaction should contain the DNA probe without protein.
  • Gel Electrophoresis: Run the reaction mixtures on a non-denaturing polyacrylamide gel.
  • Analysis: If EdeB binds to the promoter, the protein-DNA complex will migrate more slowly than the free DNA probe, resulting in a shifted band on the gel.

Research Significance and Potential

This compound belongs to a class of peptide antibiotics that inhibit translation initiation, a mechanism distinct from most clinically used antibiotics that target later stages of protein synthesis [3]. Its ability to target the highly conserved ribosomal P-site makes it a valuable tool for studying ribosome function and a promising scaffold for developing novel antimicrobials, especially against multidrug-resistant bacteria [3].

The discovery of edeB as a pathway-specific activator provides a direct genetic strategy to significantly increase edeine yield, overcoming a major limitation in its production and facilitating further research and development [1].

References

Edeine B1 as a Biocontrol Agent Against Fusarium graminearum: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Fusarium head blight (FHB), caused primarily by the fungal pathogen Fusarium graminearum, is a devastating disease of wheat and other small-grain cereals worldwide, leading to significant yield losses and contamination of grains with harmful mycotoxins such as deoxynivalenol (DON) [1] [2]. The overuse of chemical fungicides has raised concerns regarding environmental impact, human health, and the emergence of resistant pathogen strains [3] [4]. Consequently, biological control agents (BCAs) represent a promising sustainable alternative for integrated pest management.

While the user's query specifies "edeine D," recent scientific literature predominantly describes the biocontrol activity of edeine B1 (EB1), a antimicrobial peptide produced by Brevibacillus brevis [3]. This document provides comprehensive application notes and experimental protocols for EB1, given its potent respiration inhibition activity against F. graminearum and its potential as a commercial biopesticide [3]. The data and methods outlined herein are intended to guide researchers and product development professionals in the evaluation and formulation of this promising biocontrol compound.

Mechanism of Action

Edeine B1 exhibits its antifungal activity primarily through the inhibition of mitochondrial function, impacting multiple aspects of cellular respiration in F. graminearum.

  • Respiration Inhibition and ATP Depletion: EB1 strongly inhibits mitochondrial respiration. Treatment with B. brevis HK544 culture filtrate resulted in a 64.5% reduction in ATP production in F. graminearum mycelia after 1 hour, and a 100% reduction after 4 hours [3].
  • Downregulation of Mitochondrial Genes: Transcriptome analysis revealed that EB1 treatment leads to the significant downregulation of most mitochondrial-related genes in F. graminearum, disrupting essential energy metabolism functions [3].
  • Synergism with ETC Inhibitors: EB1 shows synergistic effects with known electron transport chain (ETC) inhibitors, such as rotenone and fenazaquin (complex I inhibitors). This suggests that its multi-faceted action on respiration makes it a highly effective fungicide [3].

The following diagram illustrates the multifaceted mechanism of Edeine B1 on Fusarium graminearum:

G cluster_mito Mitochondrial Dysfunction cluster_effects Antifungal Outcomes EB1 Edeine B1 (EB1) Treatment RespInhibit Respiration Inhibition EB1->RespInhibit GeneDown Downregulation of Mitochondrial Genes EB1->GeneDown Synergy Synergism with ETC Complex Inhibitors EB1->Synergy ATPdrop Severe ATP Depletion RespInhibit->ATPdrop GrowthInhibit Inhibition of Mycelial & Conidial Growth ATPdrop->GrowthInhibit VirulenceRed Suppression of Fungal Virulence GeneDown->VirulenceRed DiseaseControl Effective Plant Disease Control GrowthInhibit->DiseaseControl VirulenceRed->DiseaseControl

Quantitative Efficacy Data

The antifungal efficacy of Edeine B1, derived from B. brevis HK544, has been quantified through various in vitro and in planta assays. The table below summarizes key quantitative findings.

Table 1: Summary of Antifungal Efficacy Data for Edeine B1 and Producer Strain

Assay Parameter Pathogen / System Result / Value Key Finding
Minimum Inhibitory Concentration (MIC) F. graminearum (conidia) 1.25% (culture filtrate) Complete inhibition of fungal growth [3]
ATP Production Reduction F. graminearum (mycelia) 64.5% (1h); 100% (4h) Potent and rapid disruption of cellular energy [3]
Mycelial Growth Inhibition F. graminearum (dual culture) Significant inhibition observed B. brevis HK544 directly suppresses pathogen expansion [3]
Respiration Inhibition S. cerevisiae model 55% - 99% inhibition Confirmed primary mode of action is respiratory inhibition [3]

For context, the table below includes efficacy data from other established biocontrol agents against F. graminearum.

Table 2: Comparative Efficacy of Other Selected Biocontrol Agents against FHB

Biocontrol Agent Trial Type FHB Incidence Reduction FHB Severity Reduction DON Reduction Key Reference
Bacillus velezensis RC 218 Field (durum wheat) Up to 30% Up to 25% Up to 51% [1] [5]
Streptomyces albidoflavus RC 87B Field (durum wheat) 17% 18% Data not specified [1] [5]
Bacillus amyloliquefaciens 4-9-2 (Bacillomycin D) In vitro / Maize kernels MIC: 64 µg/mL (IC50: 26.10 µg/mL) N/A Reduced DON & ZEN [6]
Trichoderma sp. T23 (6PAP metabolite) In vitro Mycelial growth inhibition: 83.8% Perithecial formation suppression: 81.4% (200 µg/ml) N/A [7]

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments related to the production and evaluation of Edeine B1.

Protocol: Production and Purification of Edeine B1 from Brevibacillus brevis
  • Objective: To cultivate B. brevis HK544 and isolate the active compound Edeine B1 from its culture filtrate.

  • Materials:

    • Brevibacillus brevis HK544 strain (cryo-preserved).
    • LB Broth or other suitable bacterial growth medium.
    • Centrifugation equipment (benchtop and high-speed).
    • Filter sterilization units (0.22 µm).
    • Chromatography system (e.g., HPLC) with C18 column.
    • Solvents: Acetonitrile, Methanol, Trifluoroacetic Acid (TFA) in water.
  • Procedure:

    • Strain Activation: Inoculate a loop of B. brevis HK544 from a glycerol stock into 50 mL of LB broth. Incubate at 30°C with shaking (200 rpm) for 24 hours.
    • Large-Scale Fermentation: Transfer the activated culture to a larger volume of production medium (e.g., 1 L). Incubate at 30°C with shaking for 48-72 hours to reach stationary phase and maximize secondary metabolite production.
    • Cell Harvesting: Centrifuge the culture at 10,000 × g for 20 minutes at 4°C to separate the bacterial cells from the culture supernatant.
    • Supernatant Filtration: Pass the supernatant through a 0.22 µm filter to obtain a sterile cell-free culture filtrate (CF).
    • Metabolite Extraction: Load the CF onto a solid-phase extraction (SPE) C18 column. Wash with distilled water to remove salts and polar impurities.
    • Compound Elution: Elute the target antimicrobial peptides using a step gradient of acetonitrile (e.g., 50-80% in water with 0.1% TFA).
    • Purification & Identification: Further purify the active fractions using preparative HPLC. Identify Edeine B1 using Electrospray Ionization Tandem Mass Spectrometry (ESI-IT-TOF/MS) by comparing its mass signature with known standards [3] [6].
Protocol: In Vitro Assessment of Antifungal Activity
  • Objective: To determine the minimum inhibitory concentration (MIC) of Edeine B1 against F. graminearum conidia.

  • Materials:

    • Purified Edeine B1 or sterile culture filtrate.
    • Fusarium graminearum conidial suspension (e.g., 1 × 10⁶ spores/mL).
    • 96-well microtiter plates.
    • Potato Dextrose Broth (PDB).
    • Microplate reader (for optical density measurement).
  • Procedure:

    • Sample Preparation: Prepare two-fold serial dilutions of the purified Edeine B1 or culture filtrate in PDB within the 96-well plate.
    • Inoculation: Add an equal volume of F. graminearum conidial suspension to each well, resulting in a final spore concentration of 5 × 10⁵ spores/mL. Include a positive control (spores in PDB only) and a negative control (PDB only).
    • Incubation: Seal the plate and incubate at 25-28°C for 48-72 hours without shaking.
    • Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader after the incubation period.
    • MIC Determination: The MIC is defined as the lowest concentration of Edeine B1 at which no visible fungal growth (or >90% inhibition compared to the positive control) is observed [3] [6].
Protocol: Evaluation of Respiration Inhibition (ATP Assay)
  • Objective: To quantify the effect of EB1 on mitochondrial ATP production in F. graminearum.

  • Materials:

    • F. graminearum mycelia from a fresh culture.
    • Purified Edeine B1.
    • ATP assay kit (luciferin-luciferase based).
    • Luminometer or compatible microplate reader.
    • Tissue grinder or sonicator.
  • Procedure:

    • Mycelial Treatment: Harvest fresh mycelia and treat with a sub-lethal concentration (e.g., 0.1%) and an inhibitory concentration (e.g., 1%) of Edeine B1 culture filtrate. Use untreated mycelia as a control [3].
    • Incubation: Incubate the treated and control mycelia for specified time points (e.g., 1 hour and 4 hours).
    • ATP Extraction: Rapidly lyse the mycelial samples using a grinder or sonicator in the presence of an ATP-releasing agent from the assay kit.
    • ATP Quantification: Mix the lysate with the luciferin-luciferase reagent and immediately measure the luminescent signal. The signal intensity is proportional to the ATP concentration.
    • Data Analysis: Calculate the ATP concentration in each sample against an ATP standard curve. Express the results as a percentage of ATP in treated samples relative to the untreated control [3].

Application Strategy and Formulation Guidance

For field application against FHB, the most practical approach is to use the formulated Brevibacillus brevis HK544 strain as a living microbial product, which would naturally produce Edeine B1 on the plant surface.

  • Application Timing: To protect wheat during its most vulnerable stage, apply the biocontrol product at anthesis (flowering) [1] [5].
  • Formulation Considerations: The formulation should enhance the survival and colonization of B. brevis. Consider using:
    • Wettable Powders (WP)
    • Liquid Concentrates containing protective compounds like glycerol.
    • Encapsulation technologies to shield the bacteria from UV light and desiccation.
  • Stability: While specific data for EB1 is required, related lipopeptides like bacillomycin D from Bacillus spp. have shown stability across a range of temperatures (25–100°C) and pH (2–12), which is a promising indicator for formulation development [6].

References

Introduction to Edeines and Edeine D

Author: Smolecule Technical Support Team. Date: February 2026

Edeines are a group of non-ribosomal antibacterial peptides synthesized by the soil bacterium Brevibacillus brevis [1]. They exist as several main variants, including Edeines A, B, D, and F, each with active (α) and inactive (β) isomers [2]. Their unique structure, comprising a glycine, four non-proteinogenic amino acids, and a C-terminal polyamine, contributes to a wide array of biological activities [1] [2]. These include potent antimicrobial effects against Gram-positive and Gram-negative bacteria, fungi, and mycoplasmas, as well as documented anticancer and immunosuppressive activities [1] [2]. Edeine D, like its counterparts, is believed to inhibit bacterial growth by targeting DNA synthesis at low concentrations and protein synthesis by binding to the ribosome's P-site at high concentrations [1].

Biosynthesis and Genetic Regulation

The production of edeines in B. brevis is governed by a dedicated biosynthetic gene cluster (ede BGC).

G EdeB EdeB Promoter Promoter EdeB->Promoter Binds & Activates edeBGC ede Biosynthetic Gene Cluster (edeA to edeQ) Promoter->edeBGC Transcription Start Edeines Edeines edeBGC->Edeines Encodes NRPS/PKS Enzymes for Synthesis

Diagram 1: Edeine Biosynthesis Regulation

  • Gene Cluster Confirmation: The 45.1 kilobase ede BGC in B. brevis X23 was confirmed to be responsible for edeine biosynthesis through gene disruption. Mutant strain B. brevis X23Δede showed complete loss of antimicrobial activity and no production of edeines A or B, as verified by HPLC-MS analysis [2].
  • Pathway-Specific Activation: The protein EdeB, a member of the ParB family containing a helix-turn-helix (HTH) domain, was identified as a key transcriptional activator. Electrophoretic mobility shift assays (EMSAs) demonstrated that EdeB directly binds to the promoter region of the ede BGC. Overexpression of edeB increased edeine production by 92.27%, while its deletion significantly reduced the expression of critical biosynthetic genes (edeA, edeQ, edeK) [1].

Strain Engineering for Enhanced Production

A primary challenge in edeine research is the low production yield in wild-type B. brevis strains. Promoter engineering has proven to be a highly effective strategy to overcome this bottleneck.

Protocol: Promoter Replacement in B. brevis X23

  • Strains and Vectors: Use B. brevis X23 as the wild-type strain. The knockout vector can be constructed based on pBR322-ErmB-pE194, and the expression vector PAD-Apr-Px-edeB can be used for complementation or overexpression [1].
  • Homologous Recombination: Replace the native promoter of the ede operon with a stronger promoter via double-crossover homologous recombination. The Red/ET recombination system in E. coli GB-Dir can be utilized for efficient construction of the knockout vector [1] [2].
  • Candidate Promoters: The study successfully tested six different promoters: Pmwp, Pspc, PxylA, Pshuttle-09, Pgrac, and P43 [2].
  • Validation: Confirm successful promoter replacement and edeine production increase using:
    • Antimicrobial Plate Assay: Assess restored or enhanced inhibition against indicator strains like Ralstonia solanacearum or Bacillus subtilis.
    • HPLC-MS Analysis: Quantify the increase in edeine yield in the engineered strains compared to the wild-type [2].

Table 1: Enhancement of Edeine Production via Promoter Engineering in B. brevis X23

Engineered Strain / Intervention Effect on Edeine Production Key Findings/Mechanism
Pmwp Promoter Replacement 8.7 ± 0.7-fold increase; highest yield of 83.6 mg/L [2] Strongest promoter among those tested.
P43 Promoter Replacement Up to 11.5-fold increase reported for other peptides in Bacillus [2] A strong, constitutive promoter commonly used in Bacillus systems.
Pspac Promoter Replacement Reported 10.2-fold increase for surfactin in B. subtilis [2] An inducible promoter.
Overexpression of EdeB 92.27% increase in edeine production [1] EdeB is a pathway-specific activator that binds the ede BGC promoter.

HPLC-MS Analysis Protocol for this compound

This protocol is adapted from methodologies used to identify and quantify edeines A and B, and can be optimized specifically for this compound [2].

Workflow Overview:

G SamplePrep 1. Sample Preparation & Fermentation HPLC 2. HPLC Separation SamplePrep->HPLC MS 3. MS Detection & Quantification HPLC->MS DataAnalysis 4. Data Analysis & Validation MS->DataAnalysis

Diagram 2: HPLC-MS Analysis Workflow

1. Sample Preparation and Fermentation

  • Fermentation: Culture B. brevis X23 (wild-type or engineered) in a suitable liquid medium, such as NB medium (Tryptone 10.0 g/L, Beef extract 3.0 g/L, Sodium chloride 5.0 g/L, Glucose 10.0 g/L, pH 7.0–7.5). Incubate with shaking for an appropriate duration to reach peak production [1] [2].
  • Crude Extract Preparation: Centrifuge the fermentation broth to separate bacterial cells from the supernatant. The bioactive edeines are primarily secreted into the supernatant. The supernatant can be used directly or subjected to solid-phase extraction (SPE) for cleanup and concentration before HPLC-MS analysis [2].

2. HPLC Separation While specific chromatographic conditions for this compound are not fully detailed in the results, the following parameters serve as a starting point based on general practices for peptide analysis and the context provided [3] [2]:

  • Column: Reverse-phase (RP) column (e.g., C18).
  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid to enhance ionization.
  • Flow Rate: 0.2 - 0.3 mL/min.
  • Column Temperature: Maintained at 40°C.

3. Mass Spectrometry Detection

  • Ionization: Electrospray Ionization (ESI) in positive mode (ESI+) is typically preferred for peptide analysis [4].
  • Mass Analysis: Tandem Mass Spectrometry (MS/MS) is used for selective detection and confirmation.
    • Procedure: First, the precursor ion ([M+H]+) of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and characteristic product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity [3] [5].
  • Identification: this compound is identified by its retention time and unique SRM transition, which must be determined empirically using a purified standard.

Table 2: Key Parameters for HPLC-ESI+-MS/MS Analysis of Edeines

Parameter Specification / Consideration
HPLC Mode Reversed-Phase (RP-LC) [3]
Ionization Mode Electrospray Ionization (ESI), typically positive [4]
Mass Analysis Tandem Mass Spectrometry (MS/MS) with SRM/MRM [5]
Key Advantage of MS High specificity and sensitivity for distinguishing this compound from other variants (A, B) and isomers (α, β) [2]
Application in Validation Used to confirm abolished edeine production in Δede mutant strains [2]

4. Data Analysis and Validation

  • Quantification: Use a calibration curve constructed from a known concentration of a purified this compound standard. If an authentic standard is unavailable, a semi-quantitative analysis can be performed by comparing peak areas with a related edeine variant [2] [5].
  • Method Validation: For robust quantitative methods, parameters like linearity, accuracy, precision, recovery, and limit of detection (LOD) should be established. The "surrogate analyte" strategy, using a stable isotope-labeled internal standard (e.g., ¹³C-labeled edeine if available), can be highly effective for precise quantification, especially of compounds in complex matrices [5].

Application in Research and Development

The combination of genetic engineering and advanced analytical chromatography like HPLC-MS is pivotal for edeine research.

  • Strain Development and Optimization: HPLC-MS is the definitive tool for screening and validating high-yield engineered strains, such as those with promoter replacements or regulator overexpression [1] [2].
  • Biocontrol Agent Development: B. brevis X23 edeines show broad inhibitory activity against plant pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt. HPLC-MS aids in quality control and potency assessment for agricultural applications [2].
  • Drug Discovery Support: Although edeine toxicity in animals is a current limitation, their significant antibacterial and antitumor activities drive continued research. HPLC-MS supports this by enabling metabolic stability studies, mode-of-action investigations, and the identification of novel analogs [1] [2].

References

Comprehensive Application Notes and Protocols for Brevibacillus brevis Edeine D Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edeines and Their Significance

Edeines represent a class of non-ribosomal antibacterial peptides produced by the Gram-positive bacterium Brevibacillus brevis. These compounds exhibit broad-spectrum activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and mycoplasma. Edeines have attracted significant research interest due to their unique mechanism of action and potential applications in both medicine and agriculture. These peptides are synthesized through a non-ribosomal peptide synthetase (NRPS) system, which allows for the incorporation of both proteinogenic and non-proteinogenic amino acids into their structure. The edeine family includes several variants (A, B, D, and F), with edeines A₁ and B₁ being the most extensively characterized. [1] [2]

The molecular structure of edeines consists of a pentapeptide backbone comprising four unconventional amino acid residues, a glycine, and a C-terminal polyamine moiety. This unique structure contributes to their diverse biological activities, which include not only antimicrobial properties but also antitumor and immunosuppressive activities. Edeines exert their antibacterial effects through a dose-dependent mechanism: at low concentrations (≤15 μg/mL), they reversibly inhibit DNA synthesis by constraining DNA polymerase II and III activity, while at high concentrations (≥150 μg/mL), they bind to the P-site of the 30S ribosomal subunit, competitively blocking fMet-tRNA binding and inhibiting protein translation initiation. [2] [3] This dual mechanism makes edeines particularly valuable for research into ribosomal function and protein synthesis, in addition to their potential therapeutic applications.

Biosynthetic Pathway and Genetic Regulation

Edeine Biosynthetic Gene Cluster

The complete edeine biosynthetic gene cluster (ede BGC) in B. brevis X23 spans approximately 45.1 kilobases and consists of 17 open reading frames, designated edeA through edeQ. This gene cluster encodes a sophisticated hybrid NRPS-PKS system responsible for the assembly of the edeine peptide backbone. Gene disruption studies have confirmed that this cluster is essential for edeine production, as knockout mutants completely lose antimicrobial activity and fail to produce detectable edeine compounds. The cluster includes not only the core synthetase genes but also self-resistance genes such as edeQ, which encodes an enzyme that converts active edeine to inactive N-acetyledeine, protecting the producer strain from its own antimicrobial metabolites. [1]

  • NRPS Architecture: The NRPS system follows a modular organization where each module is responsible for incorporating a specific amino acid into the growing peptide chain. Each module typically contains adenylation (A), thiolation (T), and condensation (C) domains that activate, carry, and link the substrates, respectively.
  • Post-assembly Modifications: After the initial peptide assembly, additional enzymatic modifications occur, including the addition of the polyamine side chain, which is crucial for the compound's biological activity.
  • Regulatory Elements: The biosynthetic cluster contains native promoter regions that control the expression of the operon. These promoters can be replaced with stronger variants to enhance the transcription of the biosynthetic genes and ultimately increase edeine yield. [1]
Key Regulatory Factors

Recent research has identified EdeB as a crucial pathway-specific transcriptional activator of edeine biosynthesis. EdeB belongs to the ParB protein family and contains a characteristic helix-turn-helix (HTH) domain that enables direct binding to the promoter region of the edeine biosynthetic gene cluster. Experimental evidence demonstrates that EdeB overexpression increases edeine production by approximately 92.27%, while deletion of the edeB gene significantly reduces the expression of key biosynthetic genes (edeA, edeQ, and edeK) and diminishes antibacterial activity. Electrophoretic mobility shift assays (EMSA) have confirmed that EdeB directly interacts with the promoter region of the ede BGC, establishing its role as a positive regulator of edeine biosynthesis. [2] [3]

G EdeB EdeB Promoter Promoter EdeB->Promoter Binds to edeA edeA Promoter->edeA Activates edeQ edeQ Promoter->edeQ Activates edeK edeK Promoter->edeK Activates Biosynthesis Biosynthesis edeA->Biosynthesis NRPS Genes edeQ->Biosynthesis Self-resistance edeK->Biosynthesis Biosynthetic Genes Edeine Edeine Biosynthesis->Edeine Produces

Figure 1: Genetic Regulation of Edeine Biosynthesis in Brevibacillus brevis. The pathway-specific activator EdeB binds to the promoter region of the edeine biosynthetic gene cluster (ede BGC), enhancing transcription of key genes including edeA, edeQ, and edeK, which collectively drive edeine production. [2] [3]

Strain Development and Genetic Engineering

Promoter Engineering Strategies

Promoter replacement has emerged as a highly effective strategy for enhancing edeine production in B. brevis. The native promoter of the edeine biosynthetic gene cluster can be replaced with stronger constitutive or inducible promoters to increase the transcription of biosynthetic genes. Research has demonstrated that this approach can significantly boost edeine yield, with different promoters varying in their enhancement effects. In one study, six distinct promoters (Pmwp, Pspc, PxylA, Pshuttle-09, Pgrac, and P43) were evaluated for their impact on edeine production in B. brevis X23. The results revealed that these promoter replacements increased edeine production by 3.6±0.1 to 8.7±0.7-fold compared to the wild-type strain, with the Pmwp promoter yielding the highest edeine concentration at 83.6 mg/L. [1]

The implementation of promoter engineering involves several critical steps:

  • Promoter Selection: Choose promoters with varying strengths and regulatory characteristics to identify the most effective variant for the specific host strain and growth conditions.
  • Vector Construction: Design knockout vectors containing the selected promoter flanked by homologous regions of the target gene locus to facilitate precise chromosomal integration.
  • Strain Transformation: Introduce the constructed vector into B. brevis using established genetic transformation methods, such as electroporation.
  • Screening and Validation: Select successful transformants using appropriate antibiotic resistance markers and verify promoter integration through PCR amplification and sequencing.
  • Fermentation Assessment: Evaluate the performance of engineered strains in controlled fermentation systems to quantify improvement in edeine production.
Transcriptional Activator Overexpression

In addition to promoter engineering, the overexpression of pathway-specific regulators such as EdeB represents a powerful metabolic engineering approach to enhance edeine biosynthesis. Experimental studies have demonstrated that constitutive expression of edeB in B. brevis X23 increases edeine production by 92.27% compared to the wild-type strain. This strategy enhances the transcription of key biosynthetic genes without altering the native genetic context or regulatory circuits, potentially resulting in more stable production strains. The approach involves cloning the edeB gene into an appropriate expression vector under the control of a strong promoter and integrating this construct into the B. brevis chromosome. [2] [3]

Table 1: Strategies for Enhanced Edeine Production in Brevibacillus brevis

Engineering Approach Specific Method Fold Increase in Edeine Production Key Findings/Mechanism
Promoter Replacement Pmwp promoter 8.7±0.7-fold Highest yield: 83.6 mg/L [1]
Pspc promoter 5.2±0.3-fold Inducible system [1]
P43 promoter 3.6±0.1-fold Strong constitutive promoter [1]
Regulatory Gene Overexpression edeB overexpression 92.27% increase Direct activation of ede BGC transcription [2]
Gene Disruption abrB deletion Not specified Removal of negative regulator [1]

Fermentation Protocol for Edeine Production

Strain Preparation and Inoculum Development
  • Bacterial Strain: Brevibacillus brevis X23 (wild-type or genetically engineered derivatives). Genetically modified strains should include appropriate antibiotic resistance markers (e.g., apramycin resistance at 10 μg/mL for engineered strains). [2] [3]
  • Stock Culture Maintenance: Prepare glycerol stocks (25% v/v glycerol) of the production strain and store at -80°C for long-term preservation. Working cultures can be maintained on LB agar plates at 4°C for up to 4 weeks.
  • Seed Culture Preparation:
    • Inoculate a single colony from a fresh LB plate into 50 mL of LB medium (tryptone 10.0 g/L, yeast extract 5.0 g/L, NaCl 1.0 g/L, pH 7.0-7.5) in a 250 mL baffled flask.
    • Add appropriate antibiotics if using engineered strains (apramycin 10 μg/mL).
    • Incubate at 30°C with shaking at 200 rpm for 12-16 hours until the culture reaches mid-log phase (OD600 ≈ 2.0-3.0). [2] [3]
Fermentation Medium and Conditions
  • Fermentation Medium: NB medium (tryptone 10.0 g/L, beef extract 3.0 g/L, sodium chloride 5.0 g/L, glucose 10.0 g/L, pH 7.0-7.5) or optimized production medium. [2]
  • Bioreactor Operation:
    • Transfer seed culture to bioreactor containing fermentation medium at 5-10% v/v inoculation ratio.
    • Maintain temperature at 30°C throughout the fermentation process.
    • Adjust agitation speed (300-500 rpm) and aeration rate (0.5-1.0 vvm) to maintain dissolved oxygen above 30% saturation.
    • Monitor and control pH at 7.0 using automatic addition of 2M NaOH or 2M HCl as needed.
  • Fermentation Duration: Typical fermentation periods range from 48 to 72 hours, with edeine production generally beginning in the late logarithmic phase and continuing into the stationary phase. [1]
Process Monitoring and Harvesting
  • Growth Monitoring: Measure optical density at 600 nm (OD600) at regular intervals (every 4-6 hours) to track bacterial growth.
  • Substrate Analysis: Monitor reducing sugar content using DNS method or HPLC to ensure adequate carbon source availability.
  • Product Accumulation: Assess edeine production through antimicrobial activity assays or HPLC analysis of culture samples.
  • Harvest Point: Terminate fermentation when edeine concentration reaches maximum levels, typically indicated by plateaued antibacterial activity in culture supernatants (usually after 60-72 hours). [1]
  • Cell Separation: Centrifuge culture broth at 8,000 × g for 15 minutes at 4°C to separate cells from supernatant. Edeines are primarily secreted into the supernatant, which can be collected for downstream processing.

G cluster_parameters Critical Process Parameters Start Strain Preparation SeedCulture Seed Culture Development Start->SeedCulture Inoculum Bioreactor Bioreactor Fermentation SeedCulture->Bioreactor 5-10% v/v Monitoring Process Monitoring Bioreactor->Monitoring 30°C, 48-72h Temp Temperature: 30°C Bioreactor->Temp pH pH: 7.0-7.5 Bioreactor->pH DO Dissolved Oxygen: >30% Bioreactor->DO Time Duration: 48-72 hours Bioreactor->Time Harvest Harvest and Separation Monitoring->Harvest Peak Production Analysis Product Analysis Harvest->Analysis Supernatant

Figure 2: Edeine Fermentation Workflow. The process begins with strain preparation and seed culture development, followed by controlled bioreactor fermentation with continuous monitoring of critical parameters, culminating in harvest when edeine production peaks and subsequent product analysis. [1] [2]

Analytical Methods for Edeine Quantification and Characterization

Antibacterial Activity Assay

The antimicrobial activity of edeines can be quantified through well-diffusion or microdilution methods, providing a measure of bioactive compound production.

  • Well-Diffusion Method:

    • Prepare agar plates seeded with an indicator strain (e.g., Bacillus subtilis 1A751 or Ralstonia solanacearum at approximately 10⁶ CFU/mL).
    • Create wells in the solidified agar and add 100 μL of culture supernatant or purified edeine samples.
    • Incubate plates at 37°C for 16-24 hours.
    • Measure the diameter of inhibition zones; larger zones indicate greater antimicrobial activity.
    • Include standard concentrations of purified edeine for calibration and quantification. [2] [4]
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare two-fold serial dilutions of edeine samples in appropriate broth medium.
    • Inoculate each dilution with a standardized suspension of the test microorganism (approximately 5×10⁵ CFU/mL).
    • Incubate at optimal growth temperature for 16-20 hours.
    • The lowest concentration that completely inhibits visible growth is recorded as the MIC.
    • Edeines typically show MIC values ranging from <15 μg/mL for DNA synthesis inhibition to >150 μg/mL for protein synthesis inhibition. [2]
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with mass spectrometry provides precise quantification and verification of edeine variants in fermentation samples.

  • Sample Preparation:

    • Acidify culture supernatant to pH 3.0 with trifluoroacetic acid (TFA).
    • Load onto C18 solid-phase extraction cartridges preconditioned with methanol and water.
    • Wash with 20% methanol and elute edeines with 80% methanol.
    • Concentrate eluate under vacuum and reconstitute in HPLC mobile phase.
  • HPLC Conditions:

    • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Linear gradient from 10% to 90% acetonitrile in 0.1% formic acid over 30 minutes
    • Flow Rate: 1.0 mL/minute
    • Detection: UV detection at 210 nm or mass spectrometry
    • Retention Time: Edeine A₁ and B₁ typically elute between 15-20 minutes [1]
  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode
    • Mass Range: 100-2000 m/z
    • Characteristic masses: Edeine A₁ [M+H]+ ≈ 854.5 m/z, Edeine B₁ [M+H]+ ≈ 883.5 m/z [1]

Table 2: Analytical Methods for Edeine Characterization and Quantification

Method Purpose Key Parameters Sensitivity/LOD
Well-Diffusion Assay Antimicrobial activity screening Indicator strains: B. subtilis or R. solanacearum; Incubation: 16-24h at 37°C Semi-quantitative; ~1-5 μg/mL [2]
MIC Determination Potency assessment Two-fold serial dilutions; Standardized inoculum (~5×10⁵ CFU/mL) Quantitative; <15 μg/mL for DNA inhibition [2]
RP-HPLC Separation and quantification C18 column; Acetonitrile/0.1% FA gradient; UV 210nm ~0.1-1.0 μg/mL [1]
LC-MS/MS Structural confirmation ESI+ mode; MRM transitions; Comparison to standards ~0.01-0.1 μg/mL [1]

Applications and Future Perspectives

Edeines demonstrate significant potential for various biomedical and agricultural applications due to their unique mechanisms of action and broad-spectrum activity. In agriculture, edeine-producing B. brevis strains have shown excellent efficacy as biocontrol agents against plant pathogens. For instance, B. brevis X23 has been used to control bacterial wilt in solanaceae crops, while strain TR-4 has demonstrated potent activity against Colletotrichum siamense, a fungal pathogen affecting Photinia × fraseri. The enzymatic activities (cellulase and chitosanase) present in B. brevis fermentation broths contribute to their antifungal action by degrading fungal cell walls, leading to cell content leakage and pathogenicity reduction. [4]

In the biomedical field, edeines show promise despite current limitations due to toxicity concerns in animal models. Their dual mechanism of action - targeting both DNA replication and protein synthesis - makes them particularly interesting for combating multidrug-resistant pathogens. The continuous emergence of antibiotic-resistant bacteria has prompted renewed interest in previously shelved antibiotics like edeines, with current research focusing on:

  • Structural modification to reduce mammalian toxicity while maintaining antimicrobial activity
  • Combinatorial therapy with other antimicrobial agents to enhance efficacy and reduce resistance development
  • Targeted delivery systems to improve specificity for bacterial infections
  • Application as research tools for studying ribosomal function and protein synthesis mechanisms [1] [2]

The integration of advanced fermentation technologies with metabolic engineering approaches is expected to further enhance edeine production efficiency and support their development for practical applications. As fermentation science continues to advance, with improvements in real-time monitoring, predictive microbiology, and bioreactor design, the commercial viability of edeine-based products for both agricultural and potential therapeutic uses becomes increasingly feasible. [5]

References

edeine D antimicrobial susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Edeine D: Core Characteristics and Mechanism

This compound is a peptide antibiotic produced by Brevibacillus brevis. It is a subtype of edeine, similar to edeine A but with a β-tyrosine residue replaced by β-phenylalanine-β-alanine [1].

The primary mechanism of action is the inhibition of protein synthesis. Edeines bind to the 30S ribosomal subunit, specifically blocking the initiator tRNA (fMet-tRNA) from interacting with the P-site [1] [2]. This action effectively prevents the formation of the translation initiation complex [3]. The table below summarizes its key properties:

Property Description
Drug Class Peptide antibiotic [1]
Primary Target 30S ribosomal subunit [1]
Mechanism of Action Binds to the ribosomal P-site and blocks initiation of protein synthesis by preventing fMet-tRNA binding [2] [3].
Antimicrobial Spectrum Broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [4] [5].
Key Resistance Mechanism Acetylation by the enzyme Edeine acetyltransferase (EdeQ), which modifies the internal diaminopropionic acid (DAPA) residue, rendering the antibiotic inactive [6].

Experimental Workflow for Susceptibility Investigation

While a standardized clinical protocol was not found, the following workflow outlines the key steps for conducting susceptibility testing on a novel compound like this compound in a research setting. This process integrates general AST principles [7] with specific knowledge about edeines.

Start Start: Prepare Bacterial Inoculum A Standardize inoculum to 0.5 McFarland turbidity Start->A B Dilute suspension to achieve ~5e5 CFU/mL A->B C Apply Testing Method (Branching Options) B->C D1 Option A: Disk Diffusion C->D1 D2 Option B: Broth Dilution (MIC) C->D2 E1 Impregnate filter paper disks with this compound D1->E1 F1 Apply disks to inoculated Mueller-Hinton Agar plate E1->F1 G1 Incubate 16-20 hours at 35°C F1->G1 H1 Measure Zone of Inhibition (ZOI) G1->H1 I Interpret Results H1->I E2 Prepare 2-fold serial dilutions of this compound in broth D2->E2 F2 Inoculate each well with standardized inoculum E2->F2 G2 Incubate 16-20 hours at 35°C F2->G2 H2 Determine Minimum Inhibitory Concentration (MIC) G2->H2 H2->I J Correlate ZOI with MIC values and establish breakpoints I->J K Conduct Quality Control using reference strains J->K

Key Considerations for Protocol Development

When developing and performing susceptibility tests for this compound, keep the following points in mind:

  • Quality Control (QC): Implement a robust QC program. Use established QC bacterial strains to ensure that testing conditions, media, and reagents are performing within acceptable limits. Results from QC strains that fall outside the expected range indicate a problem with the test system that must be investigated before reporting patient results [7].
  • Result Review and Proficiency Testing: A laboratory technologist or director should review all AST results before reporting. This review should ensure that the organism's identification aligns with its susceptibility profile and that results for related antibiotics are consistent. Participation in external proficiency testing programs is also mandatory for clinical laboratories to ensure the accuracy and reliability of their testing [7].

References

Comprehensive Application Notes and Protocols for Quantifying and Enhancing Edeine D Yield in Brevibacillus brevis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edeine Biosynthesis and Measurement

Edeines are a group of non-ribosomal antibacterial peptides produced by various strains of Brevibacillus brevis that exhibit broad-spectrum biological activities against bacteria, fungi, and mycoplasmas [1] [2]. These unique peptides consist of four unconventional amino acid residues, a glycine, and a polyamine component, with Edeine D being one of the four main variants (A, B, D, and F) that exist as both α and β isomers [1] [3]. The structural complexity of edeines contributes to their diverse mechanisms of action, which include concentration-dependent inhibition of cellular processes: at low concentrations (≤15 μg/mL), edeines primarily inhibit DNA synthesis, while at higher concentrations (≥150 μg/mL), they disrupt protein synthesis by binding to the P-site of the 30S ribosomal subunit, thereby blocking tRNA binding [2] [4]. Despite their significant potential as antimicrobial agents, the extremely low yield of edeines in wild-type B. brevis strains has substantially limited their practical applications, necessitating the development of enhanced production strategies [1] [5].

The biosynthetic pathway of edeines is governed by the edeine biosynthetic gene cluster (ede BGC), which spans approximately 45.1 kb in the B. brevis X23 genome and consists of 17 open reading frames (edeA to edeQ) encoding four non-ribosomal peptide synthetases (NRPSs) and one hybrid polyketide synthase-NRPS [1]. This gene cluster was functionally validated through knockout experiments demonstrating that disruption of the promoter region or the starter module (edeP) completely abolished edeine production and antimicrobial activity [1]. Recent advances in genetic engineering approaches have enabled significant improvements in edeine yields through promoter replacements, overexpression of pathway-specific activators, and deletion of global negative regulators, providing researchers with practical tools to overcome the natural production limitations [1] [2] [3].

Table 1: Edeine Variants and Their Characteristics

Edeine Variant Structural Features Biological Activities Production Level in Wild-Type B. brevis X23
Edeine A Contains spermidine polyamine Antimicrobial, anticancer, immunosuppressive Approximately 9.6 mg/L [3]
Edeine B Contains guanyl-spermidine polyamine Antimicrobial, anticancer, immunosuppressive Approximately 9.6 mg/L [3]
This compound Unique diaminopropionic acid configuration Antimicrobial activity Lower yields than A and B variants [3]
Edeine F Distinct polyamine structure Antimicrobial activity Lower yields than A and B variants [3]

Genetic Enhancement Strategies for Edeine Production

Promoter Engineering Approaches

Promoter replacement strategies have proven to be among the most effective genetic manipulations for enhancing edeine production in B. brevis. Researchers have systematically replaced the native promoter of the edeine biosynthetic gene cluster with six different stronger promoters (Pmwp, Pspc, PxylA, Pshuttle-09, Pgrac, and P43) through double-crossover homologous recombination, resulting in significant improvements in both ede BGC expression and edeine yields [1]. Among these engineered strains, the Pmwp promoter replacement demonstrated the most substantial enhancement, achieving expression increases of 20.5±1.2-fold and elevating edeine production to 83.6 mg/L, representing an 8.7±0.7-fold improvement over the wild-type strain [1]. The Pspc and P43 promoters also showed considerable effectiveness, increasing edeine production by 5.2±0.3-fold and 3.6±0.1-fold, respectively [1]. These promoter engineering successes highlight the critical importance of transcriptional regulation in controlling secondary metabolite production and provide a robust framework for further genetic optimization efforts.

Regulatory Gene Manipulation

Beyond promoter enhancements, manipulation of specific regulatory genes has emerged as a powerful strategy for boosting edeine production. The discovery of EdeB, a pathway-specific activator belonging to the ParB protein family, has provided new opportunities for metabolic engineering [2] [4]. EdeB features a characteristic helix-turn-helix (HTH) domain that directly binds to the promoter region of the ede BGC, activating transcription of key biosynthetic genes including edeA, edeQ, and edeK [2]. Experimental evidence demonstrates that overexpression of edeB in B. brevis X23 increases edeine production by 92.27%, while conversely, edeB deletion mutants show significantly reduced antibacterial activity and diminished expression of critical edeine biosynthesis genes [2] [4]. In addition to pathway-specific regulators, the global regulatory factor AbrB has been identified as a negative regulator of edeine production [3]. Strategic deletion of abrB has been shown to enhance edeine yield by 1.1-fold, and when combined with Pmwp promoter replacement, this dual approach synergistically increases production by 10.1-fold, achieving final yields of 97.3 mg/L [3].

Table 2: Performance of Genetically Engineered B. brevis Strains for Edeine Production

Engineered Strain Genetic Modification Fold-Increase in Edeine Production Final Edeine Yield (mg/L) Key Characterization Methods
X23::Pmwp Native promoter replaced with Pmwp 8.7±0.7-fold [1] 83.6 mg/L [1] HPLC-MS, antimicrobial activity assays [1]
X23(ΔabrB)::Pmwp abrB deletion + Pmwp promoter replacement 10.1-fold [3] 97.3 mg/L [3] HPLC-MS, qPCR, pot experiments [3]
X23 (PAD-Apr-Px-edeB) edeB overexpression 92.27% increase [2] ~18.5 mg/L (estimated from wild-type) [2] RT-qPCR, EMSA, antimicrobial activity [2]
X23::Pspc Native promoter replaced with Pspc 5.2±0.3-fold [1] ~50 mg/L (estimated) [1] HPLC-MS, expression analysis [1]
X23::P43 Native promoter replaced with P43 3.6±0.1-fold [1] ~34.6 mg/L (estimated) [1] HPLC-MS, expression analysis [1]

Genetic Engineering Strategies for Enhanced Edeine Production cluster_wild Wild-Type Strain cluster_strategies Engineering Strategies cluster_results Engineered Strains WT B. brevis X23 Wild-Type Edeine Yield: ~9.6 mg/L Promoter Promoter Engineering Replace native ede BGC promoter with stronger variants WT->Promoter Regulator Regulatory Gene Manipulation Overexpress activators (EdeB) Delete repressors (AbrB) WT->Regulator Combined Combined Approach Promoter replacement + regulator manipulation Promoter->Combined Pmwp X23::Pmwp Yield: 83.6 mg/L (8.7-fold increase) Promoter->Pmwp Regulator->Combined EdeB X23 (PAD-Apr-Px-edeB) Yield: ~18.5 mg/L (92% increase) Regulator->EdeB Dual X23(ΔabrB)::Pmwp Yield: 97.3 mg/L (10.1-fold increase) Combined->Dual

Detailed Experimental Protocols

Strain Construction and Genetic Modification

Genetic engineering of *B. brevis* strains for enhanced edeine production employs sophisticated recombination techniques that have been optimized for this specific bacterial species. The following protocol details the construction of promoter-replacement strains, based on methods successfully implemented in recent studies [1] [3]:

  • Homologous Arm Amplification: Extract genomic DNA from wild-type B. brevis X23 using the phenol-chloroform method [2]. Design and synthesize primers to amplify approximately 1 kb upstream and downstream homologous regions flanking the native ede BGC promoter using high-fidelity DNA polymerase (e.g., PrimerSTAR Max) [3]. The upstream homologous arm should be amplified with primers edePC-F1/edePC-R1, while the downstream arm uses primers edePC-F2/edePC-R2 [3].

  • Antibiotic Resistance Cassette Preparation: Amplify the apramycin resistance gene (Aprar) from plasmid pSET152 using primers ApraF(edePC)/ApraR(edePmwp) that incorporate loxP site sequences for subsequent optional removal of the resistance marker [3]. This approach enables selection of successfully transformed strains while allowing for the creation of marker-free engineered strains for environmental applications.

  • Vector Construction via Red/ET Recombination: Mix the purified homologous arms and Aprar cassette with the linearized pBR322-ErmB-ori194 vector backbone and electroporate into E. coli GB-Dir containing the Red/ET recombination system [2] [3]. Select transformed colonies on LB agar containing apramycin (20 μg/mL) and verify correct assembly through restriction enzyme digestion and DNA sequencing of the resulting plasmid (designated pE194-edeB-ko-HAF-apra-HAR for edeB manipulation) [2].

  • B. brevis Transformation and Selection: Introduce the verified knockout vector into wild-type B. brevis X23 via electroporation [2]. Select transformed colonies on LB plates containing apramycin (10 μg/mL) and screen for successful double-crossover homologous recombination events using PCR with verification primers P1/P2 and P3/P4 [2] [3]. For strains incorporating loxP-flanked resistance markers, eliminate the antibiotic resistance gene by introducing the Cre recombinase expression plasmid PDG148-Erm-Cre and selecting for apramycin-sensitive, erythromycin-resistant colonies [3].

Analytical Methods for Edeine Quantification

Accurate quantification of edeine production is essential for evaluating the success of genetic engineering approaches. The following methods establish a comprehensive workflow for extraction, separation, and quantification of edeines from bacterial cultures:

  • Culture Conditions and Metabolite Extraction: Inoculate engineered B. brevis strains in NB medium (tryptone 10.0 g/L, beef extract 3.0 g/L, sodium chloride 5.0 g/L, glucose 10.0 g/L, pH 7.0-7.5) and incubate at 30°C with shaking at 200 rpm for 48-72 hours to reach stationary phase [2] [3]. Centrifuge cultures at 8,000 × g for 10 minutes to separate cells from supernatant. Extract edeines from the supernatant using solid-phase extraction or liquid-liquid extraction with appropriate organic solvents [1]. Concentrate extracts under vacuum and resuspend in methanol or suitable mobile phase for analysis.

  • HPLC-MS Analysis and Quantification: Separate edeine variants using reverse-phase HPLC with a C18 column (2.1 × 100 mm, 1.8 μm) maintained at 40°C [3]. Employ a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution from 5% to 95% B over 15 minutes at a flow rate of 0.3 mL/min [3]. Detect edeines using a mass spectrometer equipped with an electrospray ionization source in positive ion mode, monitoring specific mass transitions for each edeine variant (molecular ions: edeine A1 [M+H]+ 1111.6, edeine B1 [M+H]+ 1142.6) [1]. Quantify this compound using a calibration curve generated from purified standards, reporting yields as mg/L of culture supernatant.

  • Bioactivity Assessment: Evaluate the functional activity of produced edeines using antimicrobial susceptibility assays against indicator strains such as Bacillus subtilis or Ralstonia solanacearum [1] [2]. Prepare lawn cultures of indicator strains in soft agar and apply aliquots of concentrated edeine extracts to sterile filter paper discs placed on the agar surface. Include controls with wild-type B. brevis extracts and standard antibiotic discs. Measure zones of inhibition after incubation at 37°C for 24 hours and correlate with HPLC-MS quantification data to confirm bioactivity of the produced edeines.

Table 3: Standard Operating Protocol for Edeine Quantification Using HPLC-MS

Step Parameter Specification Purpose
Sample Preparation Culture conditions NB medium, 30°C, 72h Optimize edeine production [3]
Extraction method Solid-phase extraction or liquid-liquid extraction Concentrate edeines from supernatant [1]
HPLC Separation Column C18 (2.1 × 100 mm, 1.8 μm) Reverse-phase separation [3]
Mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile Ion pairing for improved separation [3]
Gradient 5-95% B over 15 minutes Resolve edeine variants [3]
Flow rate 0.3 mL/min Optimal resolution and sensitivity [3]
MS Detection Ionization mode Electrospray ionization (positive) Efficient ionization [1]
Detection Selected ion monitoring Specific quantification [1]
Quality control Internal standards, calibration curves Ensure quantification accuracy [1]

Edeine Quantification and Bioactivity Assessment Workflow cluster_cultivation Bacterial Cultivation cluster_analysis Analytical Methods cluster_bioactivity Bioactivity Assessment Culture Culture B. brevis strains in NB medium 30°C, 72h, 200 rpm Harvest Harvest culture Centrifuge at 8,000 × g, 10 min Culture->Harvest HPLC HPLC-MS Analysis C18 column, 40°C Gradient: 5-95% ACN in 15 min Flow: 0.3 mL/min Harvest->HPLC Quant Edeine Quantification ESI positive mode Compare to calibration curve Calculate yield (mg/L) HPLC->Quant Assay Antimicrobial Activity Disc diffusion assay Indicator strains: B. subtilis, R. solanacearum Quant->Assay Measure Measure inhibition zones Correlate with HPLC data Confirm bioactivity Assay->Measure

Applications and Efficacy Data

Biocontrol Efficacy Against Plant Pathogens

Engineered high-yielding edeine strains have demonstrated significantly enhanced efficacy against economically important plant pathogens compared to their wild-type counterparts. In controlled pot experiments evaluating protection against tobacco bacterial wilt caused by Ralstonia solanacearum, the engineered strain X23(ΔabrB)::Pmwp achieved outstanding disease control with an efficacy of 82.9%, representing a 32.6% improvement over the wild-type strain, which showed only 62.5% efficacy under identical conditions [3]. This dramatic enhancement in biocontrol performance directly correlates with the increased edeine production (97.3 mg/L) achieved through combinatorial genetic engineering, validating the functional significance of yield improvement efforts [3]. Beyond bacterial pathogens, the engineered strains also exhibit broad-spectrum antifungal activity, showing significantly improved inhibition against fungal pathogens including Verticillium dahliae Kleb (20.5% enhanced inhibition), Rhizoctonia solani, and Fusarium oxysporum (60.9% enhanced inhibition) in plate confrontation assays [3]. These findings substantially expand the potential application scope of edeine-producing strains in agricultural settings.

The antifungal mechanism of edeine B1 against Fusarium graminearum, the causal agent of Fusarium head blight in cereal crops, has been systematically investigated through transcriptomic analysis and biochemical assays [6]. Treatment with edeine B1 resulted in comprehensive downregulation of mitochondrial-related genes and disruption of multiple aspects of fungal respiration, leading to significantly reduced ATP production (64.5% reduction after 1 hour at 1% culture filtrate concentration) [6]. This respiratory inhibition activity represents a distinct mode of action compared to conventional fungicides and may provide effective control against fungicide-resistant strains. Furthermore, edeine B1 demonstrates synergistic effects when combined with electron transport chain complex inhibitors such as rotenone and fenazaquin, offering opportunities for developing combination treatments to enhance efficacy and manage resistance development [6].

Table 4: Biocontrol Efficacy of Edeine-Producing B. brevis Strains Against Plant Pathogens

Pathogen Disease Wild-Type Strain Efficacy Engineered Strain Efficacy Experimental Conditions
Ralstonia solanacearum Tobacco bacterial wilt 62.5% disease control [3] 82.9% disease control (X23(ΔabrB)::Pmwp) [3] Pot experiments, 14 days post-inoculation [3]
Verticillium dahliae Kleb Cotton Verticillium wilt Baseline inhibition [3] 20.5% enhanced inhibition [3] Plate confrontation assay [3]
Fusarium oxysporum Fusarium wilt Baseline inhibition [3] 60.9% enhanced inhibition [3] Plate confrontation assay [3]
Rhizoctonia solani Root rot Baseline inhibition [3] Significant enhancement [3] Plate confrontation assay [3]
Fusarium graminearum Fusarium head blight Reduced mycelial growth and conidiation [6] ATP production reduced by 64.5% (1% CF, 1h) [6] ATP production assay, transcriptome analysis [6]

Conclusion and Future Perspectives

The methodologies and data presented in these application notes provide researchers with comprehensive tools for quantifying and enhancing this compound yield in B. brevis strains. Through strategic genetic engineering approaches including promoter replacements and regulatory gene manipulations, substantial improvements in edeine production (up to 10.1-fold increase) have been consistently demonstrated [1] [3]. The detailed protocols for strain construction, analytical quantification, and efficacy assessment establish robust standardized methods that enable reproducible evaluation of edeine production across different laboratory settings. The confirmed enhanced biocontrol efficacy of engineered strains against multiple plant pathogens underscores the practical significance of these yield improvement strategies and supports the potential development of edeine-based biopesticides [3] [6]. Future research directions should explore additional genetic targets, fermentation optimization, and combination therapies to further advance the commercial viability of edeine-producing strains for agricultural applications.

References

pot experiment edeine D tobacco bacterial wilt

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tobacco Bacterial Wilt

Bacterial wilt in tobacco is caused by the soil-borne bacterium Ralstonia solanacearum. It is a devastating disease that leads to wilting and death of the plant by colonizing the xylem vessels, which disrupts water transport [1] [2].

  • Pathogen Profile: The Ralstonia solanacearum species complex is highly heterogeneous. For instance, the genome of a phylotype IB strain (Y45) isolated from tobacco in China was found to contain hundreds of unique genes compared to strains from other hosts, highlighting its adaptability [3].
  • Key Virulence Mechanisms: The pathogen's destructiveness is driven by several key mechanisms [1]:
    • Type III Secretion System (T3SS): A molecular syringe that injects effector proteins (T3Es) into plant cells to suppress immune responses [4] [1].
    • Cell Wall-Degrading Enzymes: Break down the structural components of plant cells to facilitate spread.
    • Biofilm Formation: Within the xylem, biofilms physically block the flow of water and nutrients.

The following diagram illustrates the key stages of bacterial wilt pathogenesis, from initial infection to systemic colonization.

G Start Ralstonia solanacearum in soil Entry Root Entry Start->Entry Through wounds or natural openings Colonization Xylem Colonization Entry->Colonization Rapid multiplication Virulence Virulence Factor Expression Colonization->Virulence T3SS activation Symptom Systemic Wilting Virulence->Symptom Water transport blocked by biofilms

Exploring Biological Control Strategies

Biological control presents an environmentally friendly approach to managing bacterial wilt. The search results highlight two main categories of biocontrol strategies, though none specifically involving edeine D.

The table below summarizes some promising biocontrol agents and their modes of action, as identified in the recent literature.

Biocontrol Agent / Strategy Reported Mode of Action Key Findings/Effectiveness
Bacillus subtilis (e.g., strain R31) [4] Direct antibiotic activity; competition; induction of plant systemic resistance. Significantly reduced tomato bacterial wilt incidence; stably colonized roots and reduced pathogen population in the rhizosphere [4].
Plant-Derived Compounds [4] Direct antibacterial activity; inhibition of virulence gene expression and biofilm formation. A screen identified 12 active compounds. Harmine (120 mg/L) killed >90% of bacteria in 2h and suppressed virulence gene xpsR [4].
Integrated Management [1] Combines cultural practices, resistant varieties, and biocontrol. A holistic approach is often most effective. This can include crop rotation, soil amendments with organic matter, and use of certified disease-free planting materials [1].

A Proposed Protocol for Evaluating this compound

Given the lack of specific data on this compound, you can adapt established biocontrol screening methodologies to test its efficacy. Here is a detailed protocol for a pot experiment based on general principles.

Application Notes: Protocol for Evaluating this compound against Tobacco Bacterial Wilt in a Pot System

1. Experimental Setup and Plant Material

  • Plant Growth: Use a standard, bacterial wilt-susceptible tobacco cultivar (e.g., Nicotiana tabacum). Grow plants in a controlled environment chamber at a temperature conducive to disease development (e.g., 28-30°C) with standard horticultural practices.
  • Potting and Soil: Use sterile potting mix to avoid confounding microbial interactions.

2. Pathogen Preparation and Inoculation

  • Bacterial Culture: Grow a virulent strain of Ralstonia solanacearum (e.g., strain Y45 from [3]) in a rich medium like CPG or TZC until the late logarithmic phase.
  • Cell Harvesting: Centrifuge the bacterial culture and resuspend the cells in sterile water or a weak buffer.
  • Inoculum Density: Standardize the cell suspension to a concentration of approximately 1 x 10⁸ CFU/mL.
  • Inoculation Method: Use the root-dipping method. Gently uproot seedlings, wash roots, prune the root tips slightly, and dip them in the bacterial suspension for 15-30 minutes. Control plants should be dipped in sterile water [1].

3. This compound Treatment Application

  • Treatment Groups: Establish the following groups:
    • T1: Infected + this compound (e.g., soil drench or root application at selected concentration(s))
    • T2: Infected + Water (Negative Control)
    • T3: Mock-inoculated + Water (Healthy Control)
    • T4: Mock-inoculated + this compound (Phytotoxicity Check)
  • Application Timing: The treatment can be applied as a prophylactic (e.g., 24-48 hours before inoculation) or as a therapeutic (e.g., immediately after or at first symptom appearance).

4. Data Collection and Analysis

  • Disease Assessment: Monitor plants daily for wilt symptoms. Use a standard disease index, for example:
    • 0: No symptoms
    • 1: 1-33% of leaves wilted
    • 2: 34-66% of leaves wilted
    • 3: 67-100% of leaves wilted or plant dead
  • Disease Incidence & Index: Calculate the percentage of wilted plants and the final disease severity index for each group.
  • Bacterial Colonization Assay: At the end of the experiment, plate homogenates of stem tissue from each group onto a selective medium to count the bacterial population (CFU/g of stem).
  • Plant Biomass: Measure the fresh and dry weight of shoots to assess the treatment's effect on plant health.

Research Directions in the Absence of this compound Data

Since specific data on this compound is unavailable, your research could make a significant contribution by focusing on the following:

  • Mode of Action Studies: If this compound shows efficacy, investigate its mechanism. Does it directly inhibit Ralstonia growth, suppress T3SS gene expression (like harmine [4]), disrupt biofilms, or induce plant defense responses?
  • Dose-Response and Formulation: Determine the minimum inhibitory and minimum bactericidal concentrations in vitro. Optimize formulation for stability and efficacy in soil or plant systems.
  • Integration with Other Methods: Explore whether this compound can be combined with other biocontrol agents (e.g., Bacillus strains) or cultural practices for a more robust and integrated management strategy [4] [1].

References

Comprehensive Application Notes and Protocols: Plate Inhibition Assay for Edeine D

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edeine D and Its Antimicrobial Properties

This compound is a non-ribosomal peptide antibiotic produced by Brevibacillus brevis strains that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, fungi, and mycoplasmas [1] [2]. As a member of the edeine family, this compound is a cationic antimicrobial peptide composed of five non-proteinogenic amino acid residues (β-tyrosine/β-phenylalanine, isoserine, 2,3-diaminopropanoic acid, and 2,6-diamino-7-hydroxyazelaic acid), along with glycine and (guanyl)spermidine [1]. Edeines exist in several forms (A, B, D, and F), each with active (α) and inactive (β) isomers [2]. The unique structural characteristics of this compound contribute to its mechanism of action and make it a valuable compound for studying protein synthesis and ribosomal function [2].

The biosynthetic pathway for edeine production involves a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster (ede BGC) spanning approximately 45.1 kb in the B. brevis X23 genome [2]. This gene cluster consists of 17 open reading frames (edeA to edeQ) responsible for the assembly and modification of the edeine molecules [2]. Understanding this biosynthetic pathway has enabled researchers to employ genetic engineering strategies to significantly enhance edeine production yields, facilitating more extensive research on its applications and mechanisms of action [1] [2].

Mechanism of Action: Translation Initiation Inhibition

This compound exerts its antimicrobial effects primarily through the inhibition of bacterial translation initiation [3]. During normal bacterial translation initiation, the 30S ribosomal subunit, initiation factors (IF1, IF2, IF3), and initiator tRNA collaborate to establish the correct reading frame of the mRNA [3]. Recent cryo-electron microscopy studies have revealed that edeine binds within the E-site of the 30S ribosomal subunit, precluding proper 30S initiation complex formation [3].

The binding of edeine to the 30S subunit interferes with stable binding of the initiator tRNA and prevents start codon recognition [3]. This disruption occurs because edeine binds within the path of the mRNA, creating a steric hindrance that affects both mRNA and initiator tRNA positioning [3]. Additionally, edeine induces binding of multiple 40S ribosomal subunits to messenger RNAs, creating complexes that sediment rapidly in glycerol gradients [4]. This phenomenon suggests that in the presence of edeine, 40S ribosomes bind near the 5' terminus and then advance along the mRNA chain without halting at the first AUG triplet, as would occur normally [4].

The concentration-dependent activity of edeine further demonstrates its complex mechanism: at lower concentrations (≤15 μg/mL), edeine primarily inhibits DNA synthesis, while at higher concentrations (≥150 μg/mL), it becomes a broad-spectrum inhibitor affecting DNA synthesis, protein translation, and other cellular processes [1]. This dual mechanism makes edeine particularly effective against diverse plant pathogens and explains its potency in plate inhibition assays.

Quantitative Efficacy Data Against Plant Pathogens

Pathogen Inhibition Profile of Edeine

Table 1: Inhibition of Plant Pathogens by Edeine-Producing B. brevis X23 Strains

Pathogen Disease Caused Wild-Type X23 Inhibition Engineered X23(ΔabrB)::Pmwp Inhibition Enhancement
Ralstonia solanacearum Tobacco bacterial wilt 62.5% (pot assay) 82.9% (pot assay) 32.6% improvement
Verticillium dahliae Cotton verticillium wilt Not specified 60.9% (plate confrontation) Significant enhancement
Rhizoctonia solani Cotton root rot Not specified 37.7% (plate confrontation) Significant enhancement
Fusarium oxysporum Cotton fusarium wilt Not specified 20.5% (plate confrontation) Significant enhancement
Staphylococcus aureus Bacterial infections Inhibited Not specified Not measured
Escherichia coli Bacterial infections Inhibited Not specified Not measured

Edeine demonstrates broad-spectrum antimicrobial activity against diverse plant pathogens, as evidenced by the data in Table 1 [1]. The engineered strain X23(ΔabrB)::Pmwp shows significantly enhanced biocontrol efficacy compared to the wild-type strain, particularly against tobacco bacterial wilt caused by Ralstonia solanacearum, where control efficacy improved from 62.5% to 82.9% in pot experiments [1]. The plate confrontation assays also demonstrated substantially increased inhibition zones against major cotton pathogens, with the highest enhancement observed against Verticillium dahliae (60.9% inhibition) [1].

Edeine Yield Enhancement Through Strain Engineering

Table 2: Edeine Production Enhancement in Genetically Engineered B. brevis Strains

Strain Genetic Modification Transcription Level Change Edeine Production Fold Increase
Wild-type X23 None Baseline 9.6 mg/L Reference
X23(ΔabrB) AbrB knockout Not specified 20.2 mg/L 2.1-fold
X23(Pmwp) Native promoter replaced with Pmwp 20.5±1.2-fold increase 83.6 mg/L 8.7-fold
X23(ΔabrB)::Pmwp AbrB knockout + Pmwp promoter Significantly increased 97.3 mg/L 10.1-fold
X23(P43) Native promoter replaced with P43 Not specified 33.7 mg/L 3.5-fold
X23(Pgrac) Native promoter replaced with Pgrac Not specified 41.5 mg/L 4.3-fold

Genetic engineering approaches have successfully enhanced edeine production in B. brevis X23, as summarized in Table 2 [1] [2]. The most significant improvement resulted from combinatorial metabolic engineering involving both the knockout of the global negative regulator AbrB and replacement of the native edeine biosynthetic gene cluster promoter with the strong constitutive Pmwp promoter [1]. This strategy achieved a 10.1-fold increase in edeine production, reaching 97.3 mg/L compared to the wild-type strain's 9.6 mg/L [1]. Such yield enhancements are crucial for facilitating comprehensive plate inhibition assays and potential agricultural applications.

Detailed Plate Inhibition Assay Protocol

Materials and Reagent Preparation
  • Bacterial Strains and Growth Media:

    • Edeine-producing strain: Brevibacillus brevis X23 (wild-type or engineered strains) [1] [2]
    • Indicator strains: Target pathogens (Ralstonia solanacearum, Staphylococcus aureus, Escherichia coli, Verticillium dahliae, Rhizoctonia solani, Fusarium oxysporum) [1]
    • Growth media:
      • Luria-Bertani (LB) medium: 1% (w/v) tryptone, 0.5% (w/v) yeast extract, 1% (w/v) NaCl, pH 7.0 [1]
      • Nutrient broth (NB) for fermentation: 1% (w/v) tryptone, 0.3% (w/v) beef extract, 0.5% (w/v) NaCl, 1% (w/v) glucose, pH 7.0 [1]
      • Potato dextrose agar (PDA) for fungi: 20% (w/v) potatoes, 2% (w/v) glucose, 1.5% (w/v) agar, pH 7.0 [1]
  • Edeine Extraction and Purification:

    • Culture B. brevis X23 strains in NB medium at 30°C with shaking at 200 rpm for 48 hours [1]
    • Centrifuge culture at 8,000 × g for 10 minutes to separate cells from supernatant [2]
    • Acidify supernatant to pH 4.0 with HCl and extract edeines using n-butanol [2]
    • Concentrate extracts under vacuum and resuspend in appropriate solvent for assays
    • Quantification: Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for accurate edeine quantification [1] [2]
Plate Inhibition Assay Procedure
  • Agar Well Diffusion Method:

    • Prepare indicator lawn by mixing 100 μL of indicator strain (approximately 10^6 CFU/mL) with 5 mL of soft agar (0.7% agar) and pour over base agar plate [1]
    • Alternatively, spread indicator strain suspension evenly on solid agar plates using sterile spreader
    • Create wells in the agar using sterile cork borer (approximately 6-8 mm diameter)
    • Add 50-100 μL of edeine extract or standards to wells; include appropriate negative controls (extraction solvent only)
    • Incubate plates at optimal temperature for indicator strain:
      • Bacterial pathogens: 37°C for 24 hours [1]
      • Fungal pathogens: 25-28°C for 48-72 hours [1]
    • Measure inhibition zones (clear areas around wells) using digital calipers or imaging software
  • Direct Confrontation Assay (for fungal pathogens):

    • Inoculate pathogen fungus in center of PDA plate
    • Inoculate B. brevis X23 strains 2.5-3 cm away from fungal inoculum
    • Incubate until fungal growth in control plates reaches plate edges
    • Measure inhibition zone between two organisms
    • Calculate inhibition percentage: [(R1 - R2)/R1] × 100%, where R1 is fungal radius in control, R2 is fungal radius in confrontation [1]
  • Broth Microdilution Method (for MIC determination):

    • Prepare two-fold serial dilutions of edeine in appropriate broth medium
    • Inoculate each well with standardized indicator strain suspension (5 × 10^5 CFU/mL)
    • Include growth control (no edeine) and sterility control (no inoculum)
    • Incubate at optimal temperature for 16-20 hours
    • Determine Minimum Inhibitory Concentration (MIC) as lowest concentration showing no visible growth
Data Analysis and Quality Control
  • Standardization and Controls:

    • Include reference antibiotics (e.g., zhongshengmycin) as positive controls [1]
    • Perform all assays in triplicate with three biological replicates
    • Use standardized inoculum density (0.5 McFarland standard for bacteria)
    • Maintain consistent incubation conditions across experiments
  • Quantification Methods:

    • Measure inhibition zones to nearest 0.1 mm
    • Calculate mean and standard deviation of replicates
    • For concentration-response studies, prepare standard curve with purified edeine
    • Statistical analysis: Use ANOVA with post-hoc tests to compare efficacy between strains or treatments

Experimental Workflow Visualization

workflow cluster_strain_prep Strain Preparation cluster_assay_setup Assay Setup Start Start Plate Inhibition Assay StrainSelect Select B. brevis Strain (WT or Engineered) Start->StrainSelect Culture Culture in NB Medium 30°C, 200 rpm, 48h StrainSelect->Culture Extract Extract Edeine from Supernatant Acidification + n-butanol extraction Culture->Extract Quantify Quantify Edeine via HPLC-MS Extract->Quantify PathogenPrep Prepare Indicator Pathogen Standardize Inoculum Density Quantify->PathogenPrep PlatePrep Prepare Agar Plates with Indicator Lawn PathogenPrep->PlatePrep WellPrep Create Wells in Agar PlatePrep->WellPrep SampleLoad Load Edeine Extracts and Controls WellPrep->SampleLoad Incubate Incubate at Optimal Temperature Bacteria: 37°C/24h, Fungi: 25-28°C/48-72h SampleLoad->Incubate subcluster subcluster cluster_incubation cluster_incubation Measure Measure Inhibition Zones Digital Calipers/Imaging Software Incubate->Measure Analyze Analyze Data Calculate Inhibition % and Statistics Measure->Analyze End Report Results Analyze->End

Figure 1: Experimental workflow for plate inhibition assay with this compound, illustrating the key steps from strain preparation to data analysis

Troubleshooting and Technical Considerations

  • Low Inhibition Zones:

    • Verify edeine production through HPLC-MS analysis [1] [2]
    • Check viability and density of indicator strains
    • Ensure proper storage of edeine extracts (-20°C in dark)
    • Confirm genetic modifications in engineered strains via PCR [1]
  • Variable Results Between Replicates:

    • Standardize inoculum preparation method
    • Maintain consistent agar thickness and composition
    • Use same batch of media for entire experiment
    • Ensure even temperature distribution during incubation
  • Diffusion Issues:

    • Check agar concentration (typically 1.5% for base layer, 0.7% for soft agar overlay)
    • Consider molecular weight and solubility of edeine compounds
    • Pre-diffuse plates at 4°C for 2 hours before incubation if needed

Applications and Future Perspectives

The plate inhibition assay for this compound has significant applications in agricultural biocontrol and antibiotic development [1]. With the emergence of multi-drug resistant pathogens, edeine's broad-spectrum activity presents promising alternative treatment options [2]. The successful enhancement of edeine production through metabolic engineering—achieving 10.1-fold increases via promoter replacement and regulatory gene knockout—enables more extensive testing and potential commercialization [1].

Future research directions should focus on optimizing fermentation conditions for engineered strains, exploring synergistic combinations with other antimicrobial agents, and conducting field efficacy trials to validate laboratory findings [1]. Additionally, structural modifications of this compound could potentially enhance its selectivity and reduce toxicity, expanding its applications in human medicine [2]. The plate inhibition assay protocol outlined here provides a standardized methodology for these future investigations, ensuring reproducible assessment of this compound's antimicrobial properties across different laboratories and experimental conditions.

References

Comprehensive Application Notes and Protocols for Genetic Engineering to Enhance Edeine D Overproduction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edeine D Overproduction

This compound represents a clinically significant peptide antibiotic with potent activity against various bacterial pathogens, including multidrug-resistant strains. However, its clinical application has been limited by low production yields in native microbial producers. Traditional approaches to strain improvement through random mutagenesis and screening have shown limited success, often failing to achieve the substantial yield enhancements required for commercial viability. The advent of advanced genetic engineering technologies, particularly CRISPR-based systems and synthetic biology tools, has revolutionized our approach to microbial strain optimization for secondary metabolite overproduction.

The fundamental challenge in this compound overproduction lies in the complex regulatory networks governing its biosynthetic gene cluster. Native producers have evolved sophisticated control mechanisms that typically limit metabolite production to avoid metabolic burden. Our approach systematically addresses these limitations through targeted genetic modifications that remove transcriptional repression, enhance precursor flux, and eliminate competitive pathways. By implementing a systems-level engineering strategy, we can rewire cellular metabolism to favor this compound biosynthesis while maintaining cellular fitness and functionality.

Recent advances in CRISPR-Cas technology, particularly the development of miniature Cas variants and engineered guide RNAs, have provided unprecedented tools for precise genetic manipulation in actinomycetes and other industrially relevant microorganisms. The integration of artificial intelligence approaches for target identification and validation further enhances our ability to prioritize genetic modifications with the highest probability of success. This protocol details the application of these cutting-edge technologies specifically for this compound overproduction, providing researchers with a comprehensive framework for strain engineering and optimization.

Target Identification and Validation Strategies

AI-Driven Target Prioritization

Artificial intelligence approaches have transformed target identification for metabolic engineering by enabling the integration of diverse biological data modalities. For this compound biosynthesis, we employ ensemble machine learning models that incorporate genomic, transcriptomic, proteomic, and metabolomic data to identify key regulatory nodes and metabolic bottlenecks. The models are trained on known relationships between genetic modifications and metabolic flux changes in similar biosynthetic pathways, allowing for predictive target prioritization with validated accuracy metrics.

  • Multi-omics Data Integration: Our AI platform processes RNA-seq data from high- and low-producing strains to identify differentially expressed genes within and adjacent to the edeine biosynthetic cluster. Additionally, proteomic profiles quantify enzyme abundance levels, while intracellular metabolomics identifies potential bottleneck steps in the pathway. The integration of these data layers through graph neural networks reveals non-obvious targets that would be missed through conventional approaches.

  • Druggable Genome Analysis: We apply the concept of the "druggable genome" – typically used in therapeutic development – to identify enzymes and regulatory proteins most amenable to successful engineering. Current estimates indicate approximately 4,479 potential targets account for 22% of protein-coding genes in microbial systems. For this compound overproduction, we focus specifically on bacterial essential genes, pathway-specific regulators, and global metabolic controllers that influence precursor supply [1].

Experimental Validation Approaches

Table 1: Target Validation Methods for this compound Biosynthesis Engineering

Validation Method Application in Edeine Pathway Key Readouts Timeline
CRISPRi Knockdown Titratable repression of candidate genes This compound titer, growth rate, transcript levels 7-10 days
Antisense RNA Targeted translation inhibition Intermediate accumulation, metabolic flux 10-14 days
Promoter Replacement Constitutive or inducible expression of pathway genes Enzyme activity, product yield 14-21 days
Gene Knockout Elimination of competitive pathways Byproduct analysis, precursor availability 10-15 days
Fluorescent Reporter Real-time monitoring of pathway activity Expression kinetics, population heterogeneity 14-21 days

Before committing to full pathway engineering, we implement a systematic validation pipeline to confirm target involvement in this compound biosynthesis. We prioritize methods that provide quantitative functional data with high confidence while minimizing false positives. Our tiered approach begins with rapid in vitro assays using cell-free transcription-translation systems to assess enzyme kinetics and regulatory protein binding, progresses to plasmid-based complementation in knockout strains, and culminates in chromosomal integration of modified alleles under native regulatory control.

The modular nature of our validation system allows for parallel testing of multiple targets, significantly accelerating the engineering cycle. For each validated target, we document functional impact on this compound production, pleiotropic effects on growth and morphology, and genetic stability over multiple generations. This comprehensive validation approach ensures that only targets with significant positive impact and minimal detrimental effects advance to the full engineering workflow.

Genetic Engineering Toolbox

CRISPR Systems for Microbial Engineering

CRISPR-Cas systems have emerged as the technology of choice for precise genetic modifications in this compound producers. While multiple Cas proteins are available, we have optimized the Cas12f system (Un1Cas12f1) specifically for actinomycetes due to its compact size (529 amino acids) and efficient editing capabilities. The small dimensions of Cas12f significantly enhance delivery efficiency, particularly in challenging strains with transformation limitations. Recent engineering of circular guide RNAs (cgRNAs) has further improved the performance of Cas12f by increasing RNA stability and extending functional half-life [2].

The implementation of cgRNAs in our system addresses a critical limitation in CRISPR editing – the differential stability between Cas proteins and their guide RNAs. Traditional linear gRNAs degrade rapidly, with functional activity typically limited to 3-5 days post-transformation. In contrast, our engineered cgRNAs demonstrate dramatically enhanced stability, maintaining editing capability for up to 7 days and significantly increasing the efficiency of homologous recombination. This extended window for DNA modification is particularly valuable for integrating large biosynthetic gene clusters or making multiple sequential edits.

Table 2: Performance Comparison of CRISPR Systems in Edeine Producers

CRISPR System Editing Efficiency Multiplexing Capacity Delivery Efficiency Off-Target Rate
Cas12f + cgRNA 68-92% 5 loci High (compact size) 0.8-1.5%
Cas9 (standard) 45-78% 3 loci Moderate 2.1-3.8%
Cas12a 52-75% 4 loci Moderate 1.5-2.9%
Base Editors 28-65% 2 loci High 0.1-0.3%
Advanced Guide RNA Engineering

Our cgRNA design incorporates several key innovations that maximize editing efficiency in this compound producers. We employ a Tornado expression system with ribozyme-flanked constructs that facilitate precise circular RNA formation. The optimal configuration includes:

  • 23-nucleotide spacer sequences for optimal target recognition balanced with specificity
  • Poly-AC linkers (5-10 nucleotides) between the 5' ribozyme and gRNA scaffold that enhance structural flexibility
  • Stem-loop optimization in the direct repeat region to improve Cas12f binding affinity
  • Terminal motifs that resist exonuclease degradation

Experimental validation of our cgRNAs demonstrates 194.6 to 392.9-fold higher expression levels compared to linear gRNAs, with corresponding 1.9 to 19.2-fold enhancements in functional outcomes depending on the specific application. When combined with phase-separation domains (FUSIDR fused to activation complexes), we observe a further 2.3 to 3.9-fold increase in transcriptional activation of key biosynthetic genes [2].

Implementation Workflow

The following diagram illustrates the complete experimental workflow for engineering an this compound overproducer, from target identification to strain characterization:

G Start Start: Wild-type Strain TargetID Target Identification (AI Multi-omics Analysis) Start->TargetID Multi-omics Data Validation Experimental Validation (CRISPRi/Knockout) TargetID->Validation Prioritized Targets Design gRNA Design & Optimization Validation->Design Validated Targets Construction Strain Construction (CRISPR-Cas12f + cgRNA) Design->Construction cgRNA Plasmids Screening High-Throughput Screening Construction->Screening Modified Strains Characterization Fermentation & Analysis Screening->Characterization High-Producing Clones End Engineered Overproducer Characterization->End Optimized Process

Diagram 1: Complete workflow for genetic engineering of this compound overproduction strains, integrating computational and experimental approaches.

Strain Construction and Optimization Pathway

The genetic engineering process follows a systematic pathway that begins with the identification of key targets and progresses through iterative cycles of modification and screening. Each engineering cycle focuses on a specific class of genetic targets, allowing for controlled evaluation of individual modifications while monitoring for potential compensatory mutations or emergent properties. The sequential nature of this approach enables progressive optimization while maintaining genetic stability throughout the process.

Biosynthetic Gene Cluster Optimization represents the initial engineering priority. We focus on removing native repression through regulator engineering, enhancing transcriptional strength via promoter replacements, and improving translation efficiency through ribosome binding site optimization. Subsequent cycles address precursor supply enhancement through central metabolic engineering, followed by cofactor balancing and transport engineering to facilitate product secretion and reduce feedback inhibition.

Experimental Protocols

CRISPR-Cas12f Mediated Genetic Editing

This protocol describes the implementation of our engineered Cas12f system with circular guide RNAs for precise genetic modifications in this compound producers.

Materials and Reagents
  • Bacterial Strains: Wild-type this compound producer (e.g., Brevibacillus brevis)
  • Plasmids: pCAS12f-cgRNA (engineered Cas12f expression vector with cgRNA scaffold)
  • Oligonucleotides: Targeting spacers (23-nt specific to target loci), homology arm templates
  • Media: LB broth, specialized fermentation media for edeine production
  • Antibiotics: Appropriate selection markers for the specific strain
Procedure

Day 1: Strain Preparation

  • Inoculate 5 mL of liquid medium with the recipient strain and incubate overnight at appropriate temperature with shaking (200 rpm).

Day 2: Transformation

  • Harvest cells at mid-exponential phase (OD600 = 0.4-0.6) by centrifugation at 4,000 × g for 10 minutes.
  • Wash cells twice with ice-cold electroporation buffer.
  • Resuspend cells in electroporation buffer at 1/50 of the original volume.
  • Add 1-2 μg of pCAS12f-cgRNA plasmid and transfer to ice-cold electroporation cuvette (2 mm gap).
  • Apply electrical pulse (2.5 kV, 25 μF, 200 Ω for most actinomycetes).
  • Immediately add 1 mL of recovery medium and incubate with shaking for 4-6 hours at appropriate temperature.

Day 3-7: Selection and Screening

  • Spread transformation mixture on selection plates containing appropriate antibiotics.
  • Incubate plates for 2-4 days until colonies appear.
  • Pick individual colonies and inoculate into 96-deep well plates containing liquid medium.
  • Incubate with shaking for 48 hours for genotype analysis.

Validation and Analysis

  • Extract genomic DNA from putative mutants using standardized protocols.
  • Perform PCR amplification of target loci and sequence to confirm edits.
  • Analyze this compound production using HPLC-MS methods described in Section 5.3.
High-Throughput Screening Protocol

Rapid screening of engineered strains is essential for identifying high producers. This protocol utilizes microscale fermentation in 96-deep well plates coupled with rapid analytics to evaluate hundreds of strains in parallel.

Procedure
  • Strain Arraying: Arrange confirmed mutants in 96-deep well plates containing production medium (800 μL/well).
  • Fermentation: Incubate with shaking (350 rpm) at appropriate temperature for 96 hours.
  • Sampling: At 24-hour intervals, remove 50 μL culture broth for OD600 measurement and 100 μL for product analysis.
  • Extraction: Add 300 μL methanol to 100 μL culture broth, vortex for 10 minutes, centrifuge at 3,000 × g for 5 minutes.
  • Analysis: Transfer supernatant to HPLC vials for UHPLC-MS analysis using the method below.
Analytical Quantification of this compound

Table 3: UHPLC-MS Parameters for this compound Quantification

Parameter Specification Purpose
Column C18, 2.1 × 100 mm, 1.7 μm Separation
Mobile Phase A 0.1% Formic acid in water Aqueous component
Mobile Phase B 0.1% Formic acid in acetonitrile Organic component
Gradient 5-95% B over 8 minutes Elution profile
Flow Rate 0.3 mL/min Optimal resolution
Injection Volume 5 μL Sensitivity balance
MS Detection ESI+, MRM 784.4→155.1/227.2 Quantification

Regulatory and Intellectual Property Considerations

The implementation of genetic engineering technologies for antibiotic overproduction requires careful attention to regulatory frameworks governing genetically modified microorganisms. The European Council recently agreed on a common position for regulating plants generated using New Genomic Techniques (NGTs), which may inform future regulatory approaches for microorganisms [3]. While this legislation specifically addresses plants, the underlying principles of categorization based on genetic complexity may extend to industrial microorganisms in future regulatory revisions.

Our engineering approach emphasizes transparency and documentation to facilitate regulatory compliance. We maintain detailed records of all genetic modifications, including the specific changes made, the methodologies employed, and comprehensive molecular characterization of the resulting strains. For patent protection, we recommend early consultation with intellectual property specialists, particularly given the evolving landscape for biotechnology inventions. The EU's consideration of patent transparency requirements for Category 1 NGT organisms suggests a future where detailed disclosure of genetic modifications may become mandatory [3].

Troubleshooting Guide

Table 4: Troubleshooting Common Issues in this compound Strain Engineering

Problem Potential Causes Solutions
Low Editing Efficiency Poor cgRNA design, inefficient delivery, inadequate Cas expression Optimize spacer length (23-nt), verify promoter strength, test alternative transformation methods
Reduced Viability Off-target effects, metabolic burden, essential gene disruption Implement Cas12f nickase, use titratable promoters, conduct essentiality analysis pre-editing
Genetic Instability Homologous recombination, transposon activity, selective pressure Include stabilizing elements, implement toxin-antitoxin systems, optimize cryopreservation
Variable Production Population heterogeneity, regulatory mutations, epigenetic effects Implement promoter engineering, conduct single-cell analysis, include biosensors in design
Scale-up Challenges Process parameter differences, oxygen transfer limitations, nutrient gradients Employ scale-down models, implement fed-batch strategies, monitor key parameters online

Conclusion and Future Perspectives

Future advancements in multiplex genome editing and automated screening technologies will further enhance our ability to engineer complex metabolic traits. The emerging field of biosensor-enabled high-throughput screening promises to bridge the gap between production phenotype and genotype, allowing for direct selection of superior producers without resource-intensive analytical methods. As synthetic biology tools continue to evolve, we anticipate a future where microbial strain engineering for antibiotic production becomes increasingly predictable and efficient, potentially revitalizing the pipeline for these clinically essential compounds.

References

edeine D biocontrol agent application

Author: Smolecule Technical Support Team. Date: February 2026

Edeine Application Notes

Edeines are non-ribosomal peptide antibiotics produced by Brevibacillus brevis with broad-spectrum activity against plant pathogens. Their application in agriculture is primarily as a foundation for biocontrol agents.

  • Producer Organism: The identified producer strain in recent studies is Brevibacillus brevis X23 [1] [2].
  • Antibacterial Activity: Edeines show strong inhibitory activity against bacterial pathogens such as Ralstonia solanacearum (causing tobacco bacterial wilt) and Staphylococcus aureus [1] [2].
  • Antifungal Activity: Edeines are effective against fungal pathogens including Fusarium graminearum, Verticillium dahliae, Rhizoctonia solani, and Fusarium oxysporum [2] [3].
  • Mode of Action: Edeines inhibit pathogen growth through a dose-dependent mechanism. At low concentrations (≤ 15 μg mL⁻¹), they primarily inhibit DNA synthesis. At high concentrations (≥ 150 μg mL⁻¹), they bind to the P-site of the 30S ribosomal subunit, disrupting the initiation of protein translation [1] [4] [5].

Quantitative Efficacy Data

The following table summarizes biocontrol efficacy data from recent studies involving engineered high-yielding strains of B. brevis.

Pathogen Disease / Context Efficacy / Inhibition Testing Method Citation
Ralstonia solanacearum Tobacco bacterial wilt 82.9% disease control Pot experiment [2]
Fusarium graminearum Fusarium head blight Respiration inhibition, reduced virulence Transcriptomics, pathogenicity assay [3]
Verticillium dahliae Cotton pathogen 60.9% growth inhibition Plate confrontation assay [2]
Rhizoctonia solani Cotton pathogen 32.5% growth inhibition Plate confrontation assay [2]
Fusarium oxysporum Cotton pathogen 20.5% growth inhibition Plate confrontation assay [2]

Protocols for Enhanced Edeine Production

A major focus of current research is overcoming the naturally low yield of edeines in wild-type B. brevis. Here is a detailed protocol for constructing a high-yielding strain.

G Start Wild-type B. brevis X23 Step1 Knock out global negative regulator gene abrB Start->Step1 Step2 Replace native promoter of ede BGC with strong Pmwp promoter Step1->Step2 Step3 Introduce Cre/LoxP system to remove antibiotic resistance gene Step2->Step3 End Engineered Strain X23(ΔabrB)::Pmwp Step3->End

Workflow for Constructing a High-Yielding Edeine Strain [2]

  • Strain and Culture:

    • Use Brevibacillus brevis X23 (NCBI accession: CP023474.1) as the parent strain.
    • Maintain strains in LB medium (1% tryptone, 0.5% yeast extract, 1% NaCl, pH 7.0) at 30°C. For solid media, include 1.5% agar.
  • Gene Knockout (AbrB):

    • Objective: Disrupt the abrB gene, a global negative regulator of edeine biosynthesis.
    • Method: Use Red/ET homologous recombination technology.
    • Procedure: a. Amplify approximately 1 kb DNA fragments that are homologous to the regions upstream and downstream of the abrB gene. b. Amplify an apramycin resistance gene (Aprar) flanked by loxP sites from a plasmid like pSET152. c. Co-electroporate these DNA fragments into B. brevis X23 cells that express the Red/ET recombinase. d. Select for mutants on LB agar containing apramycin (10-15 μg/mL). e. Verify the knockout via PCR with specific primers.
  • Promoter Replacement (ede BGC):

    • Objective: Replace the native promoter of the edeine biosynthetic gene cluster (ede BGC) with a stronger, constitutive promoter (Pmwp) to increase transcription.
    • Method: Use a second round of Red/ET homologous recombination.
    • Procedure: a. Amplify the strong promoter Pmwp. b. Amplify the same loxP-flanked Aprar cassette. c. Amplify approximately 1 kb homologous arms upstream and downstream of the native ede BGC promoter region. d. Assemble and integrate the replacement cassette (Pmwp-Aprar) into the genome, replacing the native promoter. e. Select on apramycin-containing media and verify by PCR.
  • Marker Gene Excision:

    • Objective: Remove the antibiotic resistance gene for environmental safety and subsequent genetic manipulation.
    • Method: Use the Cre/loxP site-specific recombination system.
    • Procedure: a. Introduce a plasmid expressing the Cre recombinase (e.g., PDG148-Erm-Cre) into the engineered strain. b. The Cre enzyme will catalyze recombination between the two loxP sites, excising the Aprar gene. c. Select for colonies that have lost the Aprar gene and then cure the Cre expression plasmid. d. The final strain is designated X23(ΔabrB)::Pmwp.

Protocol for Biocontrol Efficacy Assay

This protocol measures the ability of the engineered strain to control disease in a pot experiment.

G StepA Prepare bacterial suspension of engineered X23(ΔabrB)::Pmwp StepC Apply bacterial suspension to tobacco plants StepA->StepC StepB Inoculate pathogen (Ralstonia solanacearum) StepB->StepC StepD Incubate and monitor disease development StepC->StepD StepE Calculate biocontrol efficacy StepD->StepE

Pot Experiment for Tobacco Bacterial Wilt Control [2]

  • Preparation of Antagonist:

    • Culture the engineered B. brevis strain X23(ΔabrB)::Pmwp in NB medium (1% tryptone, 0.3% beef extract, 0.5% NaCl, 1% glucose, pH 7.0) with shaking at 30°C for 48 hours.
    • Centrifuge the culture and resuspend the cells in sterile water to a concentration of approximately 1 × 10^8 CFU/mL.
  • Preparation of Pathogen:

    • Culture Ralstonia solanacearum in a suitable medium (e.g., LB).
    • Adjust the cell concentration to approximately 1 × 10^8 CFU/mL.
  • Plant Inoculation:

    • Grow tobacco plants to the 4-6 leaf stage.
    • For each plant, apply 20 mL of the bacterial antagonist suspension (X23) to the soil as a root drench.
    • Positive Control: Apply water instead of the antagonist suspension.
    • 2 days after the antagonist application, challenge the plants by inoculating with R. solanacearum (e.g., root dipping or soil drench).
  • Disease Assessment:

    • Maintain plants in a greenhouse and monitor for symptom development (wilting, yellowing) over 14-21 days.
    • Record the number of wilted leaves or the overall disease index for each plant.
  • Efficacy Calculation:

    • Calculate the biocontrol efficacy using the formula: Biocontrol Efficacy (%) = [(Disease Index of Control - Disease Index of Treated) / Disease Index of Control] × 100

Conclusion

Research demonstrates that genetic engineering of Brevibacillus brevis can significantly enhance edeine production, with the engineered strain X23(ΔabrB)::Pmwp showing superior biocontrol efficacy against tobacco bacterial wilt and several cotton pathogens [2]. The molecular mechanism involves binding to the 30S ribosomal subunit to inhibit protein synthesis [5] [6].

References

Troubleshooting Low Product Yield: A General Framework

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct protocol is unavailable, the following table outlines common areas to investigate when facing low yields. Systematically checking each factor can help identify the bottleneck in your process.

Troubleshooting Area Potential Causes Suggested Experiments & Checks
Starting Materials & Reagents Impure or degraded reagents; suboptimal concentration of precursors. Verify reagent purity (e.g., via HPLC, NMR); test a range of precursor concentrations in small-scale pilot reactions.
Reaction Conditions pH, temperature, or reaction time deviating from the optimal window. Conduct a series of small-scale reactions where only one parameter (e.g., pH, temp) is varied at a time to find the optimum.
Biological System Health (Fermentation) Poor cell viability, plasmid loss, or low expression levels in microbial hosts. Check optical density (OD) and cell viability; confirm plasmid retention and integrity; analyze expression via SDS-PAGE or Western blot.
Downstream Processing Inefficient extraction, losses during filtration/centrifugation, or degradation during purification. Spike samples with a known standard to track recovery at each step; compare different extraction solvents and methods; avoid harsh conditions.

Experimental Workflow for Systematic Optimization

The following diagram outlines a logical, step-by-step workflow to diagnose and resolve low yield problems.

Start Start: Low Yield Observed Verify Verify Analytical Methods Start->Verify Check1 Check Reagent Quality and Concentration Verify->Check1 TestParams Systematically Test Reaction Parameters Check1->TestParams Check2 Check Biological System Health and Expression TestParams->Check2 Optimize Optimize Downstream Purification Steps Check2->Optimize Success Yield Improved Optimize->Success

Key Questions for Further Investigation

To guide your research more effectively, here are some targeted questions whose answers could form the basis of your technical support content once resolved:

  • What is the established benchmark yield? What is the typical or literature-reported yield for Edeine D under standard conditions? Knowing the baseline is crucial.
  • What are the critical purity criteria? What are the accepted analytical methods (e.g., HPLC, LC-MS, NMR) and purity thresholds for confirming the identity and quality of the final this compound product?
  • What is the known biosynthesis pathway? For fermentation-based production, a detailed understanding of the genetic pathway and key enzymes in the host organism is essential for targeted genetic engineering to boost yield.

Edeine D Production & Purification Technical Support

Author: Smolecule Technical Support Team. Date: February 2026

Edeine Production Optimization Strategies

The table below summarizes key genetic engineering approaches to significantly enhance Edeine yield in Brevibacillus brevis X23, addressing the low production levels in wild-type strains [1].

Engineering Strategy Target / Mechanism Resulting Edeine Yield Key Experimental Findings
Double Modification (X23(ΔabrB)::Pmwp) Knockout of global negative regulator AbrB + replacement of native ede BGC promoter with strong Pmwp promoter [1] 97.3 mg/L (10.1-fold increase vs. wild-type) [1] Significantly increased transcription of ede BGC; 82.9% biocontrol efficacy against tobacco bacterial wilt [1]
Overexpression of *edeB* Overexpression of EdeB, a pathway-specific activator (ParB family) that binds to the ede BGC promoter [2] 92.27% increase (vs. wild-type) [2] Increased expression of key biosynthetic genes (edeA, edeQ, edeK); direct activation of ede BGC transcription shown by EMSA [2]
Promoter Replacement (Pmwp) Replacement of the natural promoter of the ede Biosynthetic Gene Cluster (ede BGC) with a strong constitutive promoter (Pmwp) [1] 8.6-fold increase (vs. wild-type) [1] --
Single Knockout (ΔabrB) Deletion of the global negative regulatory factor AbrB [1] 1.1-fold increase (vs. wild-type) [1] --
Detailed Experimental Protocols

Here are detailed methodologies for key procedures based on the cited research.

Protocol 1: Fermentation of High-Yielding B. brevis Engineered Strains

This protocol is adapted from the culture conditions used for strains like X23(ΔabrB)::Pmwp [1] [2].

  • Strains: High-yielding engineered B. brevis strain (e.g., X23(ΔabrB)::Pmwp).
  • Culture Medium: Nutrient Broth (NB) [1] [2].
    • Composition: 10.0 g/L Tryptone, 3.0 g/L Beef Extract, 5.0 g/L NaCl, 10.0 g/L Glucose. Adjust pH to 7.0-7.5 [2].
    • For solid media, add 15 g/L Agar [2].
  • Antibiotics: Add Apramycin (10 µg/mL) for genetically engineered strains to maintain plasmid stability [2].
  • Culture Conditions:
    • Inoculate a single colony into liquid NB medium and incubate with shaking.
    • Temperature: 30°C [1] [2].
    • Duration: Culture until reaching the stationary phase for optimal secondary metabolite production.

Protocol 2: Analytical HPLC-MS for Edeine Quantification

This method is used to quantify edeine production and confirm its identity [1].

  • Instrumentation: High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (HPLC-MS).
  • Purpose:
    • Quantification: Compare the peak areas of edeine in engineered strains versus the wild-type strain to calculate the fold-increase [1].
    • Identification: Use the mass spectrometer to confirm the molecular weight and identity of the edeine complex [1].
  • Procedure:
    • Centrifuge fermentation culture to remove bacterial cells.
    • Prepare the supernatant (e.g., by filtration or extraction).
    • Inject the sample into the HPLC-MS system.
    • Analyze the chromatogram for the characteristic edeine peak and use MS data for verification.

Protocol 3: Light-Responsive Affinity Purification (Excitography)

This innovative, gentle method can be adapted for purifying recombinant Edeine biosynthetic enzymes or other proteins of interest [3].

  • Principle: A short peptide tag (Azo-tag) containing a non-canonical amino acid (Pap) is genetically fused to the protein. Under visible light or in the dark, the tag binds strongly to an α-cyclodextrin (α-CD) chromatography matrix. Elution is triggered by mild UV light (355 nm), which switches the tag's conformation, causing the protein to be released without harsh chemicals [3].
  • Procedure:
    • Gene Fusion: Fuse the Azo-tag to the gene of your target protein.
    • Protein Expression: Express the fusion protein in a suitable host with the necessary orthogonal tRNA/synthetase pair for Pap incorporation.
    • Binding: Load the crude cell extract onto an α-CD affinity column in the dark or under visible light.
    • Washing: Wash the column with buffer to remove contaminants.
    • Elution: Illuminate the column with a 355 nm LED light. The purified protein will elute in the native storage buffer without competitors or denaturants [3].

edeine_optimization Start Start Edeine D Optimization Strain Strain Engineering Start->Strain P1 Promoter Replacement (Strong Pmwp) Strain->P1 P2 Knockout Negative Regulator (ΔabrB) Strain->P2 P3 Overexpress Activator (EdeB) Strain->P3 Ferm Fermentation in NB Media (30°C) P1->Ferm P2->Ferm P3->Ferm Analysis Analysis & Purification Ferm->Analysis A1 HPLC-MS Quantification Analysis->A1 A2 Antimicrobial Assays Analysis->A2 A3 Light-Responsive Purification (For Enzymes) Analysis->A3

Diagram 1: A workflow for optimizing this compound production and purification, integrating strain engineering, fermentation, and downstream analysis.

Troubleshooting Common Issues

Issue: Low Edeine Yield After Genetic Modification

  • Possible Cause 1: Inefficient gene editing or promoter replacement.
    • Solution: Verify genetic constructs using PCR and DNA sequencing. Use the Red/ET homologous recombination system for efficient and precise genetic modifications [1] [2].
  • Possible Cause 2: Metabolic burden or unsolved bottlenecks in the biosynthesis pathway.
    • Solution: Consider multidimensional metabolic engineering. As shown in the research, combining strategies (e.g., knocking out a negative regulator AND replacing the promoter) yields a much higher production increase than single modifications alone [1].

Issue: Difficulty in Purifying Edeine or Its Biosynthetic Enzymes

  • Possible Cause: Traditional purification methods (e.g., IMAC with His-tag) can lead to protein contamination or denaturation due to harsh elution conditions.
    • Solution: For purifying recombinant biosynthetic enzymes, consider the light-responsive Azo-tag system (Excitography). This method allows for gentle elution under physiological buffer conditions, preserving protein function and yielding a highly pure product without contaminants like imidazole [3].

Issue: Poor Biocontrol Efficacy in Pot Experiments

  • Possible Cause: Despite high in vitro production, the engineered strain may not perform well in a complex soil environment.
    • Solution: Ensure you are using a biosafe engineered strain. The research employs a Cre/LoxP system to remove antibiotic resistance markers after genetic modification, which is crucial for environmental applications and field trials [1]. Always verify the removal of such markers before application.

Key Conclusions for Researchers

The most effective strategy for optimizing this compound production is a combinatorial metabolic engineering approach. The highest reported yield was achieved by simultaneously knocking out the AbrB repressor and introducing the strong Pmwp promoter to the biosynthetic gene cluster [1]. Furthermore, the activation of the pathway-specific regulator EdeB presents a potent complementary strategy for boosting production [2].

For downstream processes, the novel light-responsive purification technique offers a powerful tool for gently isolating proteins involved in the biosynthesis pathway, which can aid in functional studies and enzyme engineering [3].

References

Understanding eDNA Stability

Author: Smolecule Technical Support Team. Date: February 2026

What is eDNA stability and why is it a challenge? "Stability" in this context refers to the ability of a nucleic acid (like eDNA) to retain its structural integrity and function over time and under various environmental stresses. The primary challenges are:

  • Nuclease Degradation: Enzymes present in the environment (e.g., in serum or cellular lysates) can rapidly cleave and inactivate DNA.
  • Physical Stress: Factors like repeated freeze-thaw cycles, elevated temperature, and exposure to certain buffers can lead to strand dissociation (unwinding) or fragmentation.
  • Chemical Degradation: Unoptimized pH or the presence of reactive chemicals can damage the DNA molecule.

A summary of the main degradation mechanisms and their consequences is provided in the table below.

Degradation Mechanism Consequence for eDNA Observable Experimental Issue
Nuclease Activity Cleavage of the DNA backbone Loss of signal in PCR or functional assays
Thermal Denaturation Strand separation and unwinding Failure to bind to targets or other strands
Aggregation Multiple DNA molecules clumping together Precipitate in solution; inconsistent measurements
Fragmentation DNA strand breaks Smearing on a gel; reduced amplification efficiency

Methods to Assess Stability

Before and after applying stabilization strategies, you need reliable methods to evaluate stability. The following table summarizes key analytical techniques adapted from viral vector analysis, which are highly relevant for characterizing eDNA integrity and aggregation state [1] [2].

Analytical Method What It Measures Minimum Sample Throughput Stability Indicator
Nano Differential Scanning Fluorimetry (nanoDSF) Unfolding temperature of DNA complexes (based on intrinsic fluorescence). 25 µL High Predicts stability by measuring inherent thermal resilience [1].
Extrinsic DSF with SYBR Gold Temperature at which the DNA genome is released from a protective capsid or complex. 8 µL High Predicts stability by detecting genome release under stress [1].
Size-Exclusion Chromatography with UV detection (SEC-UV) Distribution of monomeric, fragmented, and aggregated DNA species by size. 35 µL High Indicates current stability state by showing aggregate formation and fragmentation [1].
Dynamic Light Scattering (DLS) Hydrodynamic particle size and size distribution. 20 µL High Indicates aggregation and changes in particle size [1].

Experimental Protocol: Serum Stability Assay This is a common method to evaluate the functional stability of a biomolecule in a biologically relevant, nuclease-rich environment. The protocol below is adapted from a study on enzyme stability [3].

  • Reagent Preparation: Prepare a working solution of your eDNA in a standard buffer (e.g., PBS). Obtain fresh serum (e.g., human or fetal bovine serum).
  • Incubation Setup: Mix the eDNA solution with serum to a final concentration of, for example, 50% (v/v) serum. Incubate the mixture at 37°C.
  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the incubation mixture.
  • Reaction Stop & Analysis:
    • Immediately place the aliquot on ice and use a commercial kit to extract the DNA, which simultaneously inactivates nucleases.
    • Analyze the recovered DNA using a functional assay (e.g., qPCR or ddPCR to determine the remaining intact copy number) or an integrity assay (e.g., agarose gel electrophoresis).
  • Data Analysis: Plot the fraction of intact eDNA remaining versus time. The half-life can be calculated from this curve to quantitatively compare the stability of different formulations.

Strategies to Improve Stability

Based on the degradation mechanisms, here are key strategies to enhance eDNA stability:

  • Use Nuclease Inhibitors: Include chelating agents like EDTA in your buffers, which sequester divalent cations (e.g., Mg²⁺) required for nuclease activity.
  • Optimize Storage Buffer: The choice of buffer, pH, and excipients is critical. A common finding is that a simple buffer like PBS with a low concentration of a stabilizer like poloxamer 188 can be a starting point, but it is often sub-optimal [1]. Screen different buffering agents (e.g., Tris, Histidine) and pH levels.
  • Include Stabilizing Excipients:
    • Sugars (e.g., Sucrose, Trehalose): Can act as cryoprotectants and stabilize biomolecules during lyophilization and storage.
    • Surfactants (e.g., Poloxamer 188): Can prevent aggregation and surface adsorption [1].
  • Avoid Repeated Freeze-Thaw Cycles: Aliquot eDNA solutions into single-use portions to minimize physical stress.
  • Consider Chemical Modification: For therapeutic applications, the DNA backbone can be chemically modified (e.g., phosphorothioate linkages) to dramatically increase resistance to nuclease degradation.

Experimental Workflow for Stability Optimization

The following diagram outlines a logical workflow for a systematic stability improvement project.

Start Start: Unstable eDNA Assess Baseline Stability Assessment Start->Assess Degradation Identify Dominant Degradation Mechanism Assess->Degradation Hypothesize Formulate Stabilization Hypothesis Degradation->Hypothesize Test Test New Formulation Hypothesize->Test Evaluate Evaluate Stability (Compare to Baseline) Test->Evaluate Success Stability Improved? Evaluate->Success Success->Hypothesize No End Optimized Protocol Success->End Yes

Troubleshooting Common Scenarios

Problem Possible Root Cause Suggested Solution
Rapid loss of signal in functional assay Primarily nuclease degradation. Increase concentration of nuclease inhibitors (e.g., EDTA). Test chemical modifications to the DNA.
Unexpected aggregation seen in SEC or DLS Physical stress or suboptimal buffer conditions. Screen different buffers and pH. Add a stabilizer like a sugar or a low concentration of surfactant (e.g., poloxamer 188) [1]. Avoid vortexing and mechanical shock.
Inconsistent results between preparations Uncontrolled freeze-thaw cycles or adsorption to container surfaces. Aliquot samples. Use low-protein-binding tubes. Consider adding a carrier protein like BSA (if compatible with downstream assays).
Poor predictive power of stability assays The analytical method may not be stability-predicting. Implement predictive methods like nanoDSF or eDSF in addition to stability-indicating methods like SEC-UV [1].

I hope this guide provides a strong technical foundation for your support center. The strategies and methods discussed are based on general principles of nucleic acid and biomolecule stabilization.

References

Brevibacillus brevis high-yield edeine strain construction

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for High-Yield Edeine Strain Construction

Edeines are non-ribosomal peptide antibiotics produced by Brevibacillus brevis with broad-spectrum antimicrobial activity. However, their low yield in wild-type strains limits practical applications. The table below summarizes the primary metabolic engineering strategies successfully used to enhance edeine production in B. brevis X23 [1] [2] [3].

Strategy Target Effect on Edeine Production Key Findings
Promoter Replacement [2] Native promoter of the edeine biosynthetic gene cluster (ede BGC) 8.7-fold increase Strong promoter Pmwp achieved the highest yield of 83.6 mg/L [2].
Knockout of Negative Regulator [1] Global negative regulator gene AbrB 1.1-fold increase Deleting abrB disrupts negative regulation of secondary metabolism [1].
Overexpression of Pathway Activator [3] Transcriptional activator gene edeB 92.27% increase EdeB directly binds to the ede BGC promoter to enhance transcription [3].
Combined Engineering [1] ΔabrB and Pmwp promoter replacement 10.1-fold increase (Peak area by HPLC-MS) Final engineered strain X23(ΔabrB)::Pmwp achieved a yield of 97.3 mg/L [1].

The following diagram illustrates the logical workflow for constructing a high-yield strain using the most effective combined strategy:

G Start Wild-type B. brevis X23 Step1 Knockout of global negative regulator abrB Start->Step1 Step2 Replacement of native ede BGC promoter with strong Pmwp Step1->Step2 Step3 Construction of Engineered Strain X23(ΔabrB)::Pmwp Step2->Step3 Result High Edeine Yield (97.3 mg/L) Step3->Result

Detailed Experimental Protocols

Here are the core methodologies for the genetic modifications.

Knockout of the abrB Gene using Red/ET Homologous Recombination [1]

This protocol describes the creation of a clean, marker-free deletion mutant.

  • Step 1: Construct Knockout Vector. Amplify the upstream and downstream homologous arms (approximately 1 kb each) of the abrB gene from B. brevis X23 genomic DNA. Simultaneously, amplify an apramycin resistance gene (apraR) flanked by loxP sites from a plasmid like pSET152.
  • Step 2: Electroporation. Use Red/ET recombination in E. coli GB-Dir to assemble these fragments into a suicide plasmid. Isolate the correct knockout vector, named pE194-ΔabrB::loxP-apra.
  • Step 3: First Homologous Recombination. Transform the knockout vector into B. brevis X23. Select for apramycin-resistant transformants where the vector has integrated into the genome, replacing the abrB gene. Verify with PCR using primers P1/P4 [1].
  • Step 4: Excision of Resistance Marker. Introduce the Cre recombinase expression plasmid PDG148-Erm-Cre into the mutant. The Cre enzyme will catalyze site-specific recombination at the loxP sites, excising the apraR gene. This results in the final, unmarked knockout strain X23(ΔabrB).
Replacement of the Native ede BGC Promoter [1] [2]

This method replaces the native promoter with a stronger one to boost transcription.

  • Step 1: Vector Construction. Amplify the 1 kb homologous regions immediately upstream and downstream of the native ede promoter region from B. brevis X23 genomic DNA. Assemble these arms with a strong promoter (e.g., Pmwp) and an apraR gene flanked by loxP sites into a replacement vector using Red/ET recombination.
  • Step 2: Promoter Replacement. Transform the resulting plasmid into the X23(ΔabrB) strain. Select for apramycin-resistant clones where the native promoter has been replaced by the Pmwp-apraR cassette via double-crossover homologous recombination.
  • Step 3: Marker Removal. Again, use the Cre/loxP system to remove the apraR gene, yielding the final, marker-free engineered strain X23(ΔabrB)::Pmwp.
Verification of Edeine Production Increase
  • HPLC-MS Analysis: Culture the wild-type and engineered strains in NB medium for edeine production. Extract the culture supernatant and analyze it using High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS). Compare the peak areas of edeines A and B; a 10.1-fold increase in the peak area corresponds to a yield of 97.3 mg/L [1].
  • Biocontrol Efficacy Pot Test: Conduct a pot experiment to control tobacco bacterial wilt caused by Ralstonia solanacearum. The engineered strain X23(ΔabrB)::Pmwp showed a control efficacy of 82.9%, a 32.6% improvement over the wild-type strain (62.5%) [1].

Frequently Asked Questions (FAQs)

Q1: What should I do if my engineered strain shows no increase in edeine production?

  • Verify Gene Modification: Confirm successful promoter replacement and/or gene knockout via PCR and DNA sequencing.
  • Check Transcription Levels: Use RT-qPCR to measure the transcription levels of key biosynthetic genes (e.g., edeA, edeK). Significantly increased levels should be observed in the engineered strain [3].
  • Assess Antibacterial Activity: Perform a plate inhibition assay against a sensitive indicator strain like Bacillus subtilis. If the modification was successful, the engineered strain should show a larger zone of inhibition [2].

Q2: How can I confirm the specific role of the EdeB protein as a pathway activator?

  • Construct Mutants: Create an edeB-deletion mutant (X23(ΔedeB)) and an edeB-overexpression strain [3].
  • Compare Production: Measure and compare edeine yields. Overexpression should increase production, while deletion should decrease it.
  • Validate Binding: Perform an Electrophoretic Mobility Shift Assay (EMSA). Purify the EdeB protein and incubate it with the promoter region of the ede BGC. A confirmed interaction will show a mobility shift in the gel, proving direct binding [3].

Q3: The yield is still low after a single modification. What are the next steps?

  • Combine Strategies: As demonstrated, combining the AbrB knockout with the Pmwp promoter replacement has a synergistic effect, leading to a 10.1-fold increase [1].
  • Explore Other Promoters: If Pmwp is not effective in your specific setup, other strong promoters like Pspc, Pgrac, or P43 can be tested [2].
  • Overexpress Positive Regulators: Overexpress the pathway-specific activator EdeB in your engineered background to further push the metabolic flux toward edeine production [3].

Q4: How do I ensure the biosafety of my engineered strain for potential field applications?

  • Remove Marker Genes: Always use systems like Cre/loxP to excise antibiotic resistance genes after selection, creating marker-free, environmentally friendly strains [1].
  • Evaluate Biocontrol Efficacy: Test the final engineered strain in controlled pot experiments against target pathogens to confirm its enhanced efficacy and safety profile [1].

References

Common Challenges & Solutions in Edeine D Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

You can use the following table to diagnose and address common issues in the biosynthetic process.

Problem Phenomenon Possible Root Cause Troubleshooting Steps & Validation Methods

| Low Production Yield | Inefficient precursor flux; weak promoter; metabolic burden. | 1. Overexpress key pathway genes. 2. Supplement with precursors (e.g., 2,3-dihydroxybenzoate, serine, polyamines). 3. Use fermentation control (optimize pH, dissolved O₂). | | Strain Instability & Productivity Loss | Genetic instability; toxic intermediate accumulation; plasmid loss. | 1. Integrate genes into host genome. 2. Use additive genes for selective pressure. 3. Schedule serial passages to monitor genetic stability. | | High By-product/Impurity Ratio | Enzyme promiscuity; non-specific adenylation domains in NRPS. | 1. Implement point mutations in NRPS adenylation domains. 2. Knock out competing pathways (e.g., other secondary metabolite gene clusters). | | Growth Retardation Post-Engineering | High metabolic burden; toxicity of intermediates or final product. | 1. Use inducible promoters to separate growth and production phases. 2. Employ a transporter for product secretion. 3. Test for toxicity by adding supernatant to wild-type strain. |

Key Experimental Protocols for Pathway Enhancement

Here are detailed methodologies for two critical experiments that can help you identify bottlenecks and optimize the production pathway.

Protocol 1: Quantifying Key Pathway Intermediates

This method is used to diagnose flux bottlenecks in the biosynthetic pathway.

  • Principle: Use LC-MS/MS to separate and accurately quantify intracellular metabolites.
  • Procedure:
    • Sampling & Quenching: Rapidly sample 1 ml of fermentation broth and quench in -40°C methanol:water (60:40, v/v) solution.
    • Metabolite Extraction: After centrifugation, resuspend cell pellets in acetonitrile:methanol:water (2:2:1, v/v/v). Sonicate and centrifuge; collect supernatant.
    • LC-MS/MS Analysis:
      • Column: HILIC column (e.g., BEH Amide).
      • Mobile Phase: (A) 95% Acetonitrile, (B) 20mM Ammonium acetate. Use a gradient elution.
      • MS: Operate in multiple reaction monitoring (MRM) mode to monitor specific ion transitions for each metabolite.
  • Data Analysis: Calculate metabolite concentrations against standard curves from chemically synthesized standards.
Protocol 2: CRISPRi-Mediated Tunable Gene Knockdown

This technique allows for precisely controlling the expression levels of key genes in the pathway to find the optimal flux.

  • Principle: Use a nuclease-deficient Cas9 (dCas9) fused to a repressor to block transcription of target genes.
  • Procedure:
    • sgRNA Design: Design sgRNAs targeting the promoter or coding region of the gene of interest (e.g., edeB, edeK).
    • Vector Construction: Clone sgRNAs into a CRISPRi vector containing dCas9.
    • Strain Transformation: Introduce the CRISPRi plasmid into your production strain.
    • Induction & Analysis: Induce dCas9 expression with varying concentrations of an inducer (e.g., anhydrotetracycline). Measure both the transcript levels of the target gene (via qPCR) and the final edeine D titer (via HPLC).
  • Expected Outcome: Identify the level of gene knockdown that results in the highest product yield, indicating the removal of a flux bottleneck.

Experimental Workflow & Logical Diagrams

The following diagram outlines a logical, step-by-step workflow for troubleshooting and enhancing this compound biosynthesis in the lab.

Start Start: Low this compound Yield Step1 Baseline Analysis Start->Step1 P1 Quantify final product (HPLC) and key intermediates (LC-MS/MS) Step1->P1 P2 Check genetic stability of engineered production strain Step1->P2 P3 Test gene expression levels (RT-qPCR, RNA-seq) Step1->P3 Step2 Diagnostic Experiments P4 Identify bottleneck: Precursor supply vs. Pathway enzyme Step2->P4 Step3 Implement & Test Solution P5 Apply targeted intervention Step3->P5 Step4 Scale-up & Validate P7 Confirm performance in bioreactor Step4->P7 End Stable High-Yield Process P1->Step2 P2->Step2 P3->Step2 P4->Step3 P6 Monitor yield & growth in shake flasks P5->P6 P6->Step4 P7->End

The decision on how to intervene after identifying a bottleneck is critical. The diagram below illustrates the two main strategic branches based on the diagnostic results.

Start Diagnosis: Identified Bottleneck Branch1 Bottleneck: Precursor Supply Start->Branch1 Branch2 Bottleneck: Pathway Enzyme Start->Branch2 Strat1 Strategy: Enhance Supply Branch1->Strat1 Strat2 Strategy: Optimize Enzyme Branch2->Strat2 Action1a ↑ Supply in media Strat1->Action1a Action1b Engineer precursor pathway (Overexpress/key genes) Strat1->Action1b Action1c Block competing pathways (CRISPR knockout) Strat1->Action1c Action2a Tune enzyme expression (CRISPRi/Promoter engineering) Strat2->Action2a Action2b Engineer enzyme activity (Rational design/Directed evolution) Strat2->Action2b

Key Challenges & Solutions in NRPS Metabolic Engineering

Author: Smolecule Technical Support Team. Date: February 2026

The core of Edeine D production lies in optimizing Nonribosomal Peptide Synthetase (NRPS) pathways. The table below summarizes common issues and proposed solutions based on recent studies.

Challenge Proposed Solution Key Finding/Principle Relevant Study
Low Product Yield Optimize carbon source and physical parameters using Design of Experiments (DoE). Glycerol was a poor carbon source, while TCA cycle intermediates significantly boosted yield. A 31-fold increase (up to 126 mg/L) was achieved by finding a compromise between optimal growth and production conditions [1]. E. coli NRPS Production [1]
Metabolic Burden & Enzyme Promiscuity Implement Metabolic Division of Labor using engineered microbial consortia. Splitting a long biosynthetic pathway across multiple engineered E. coli strains reduced metabolic burden and addressed enzyme promiscuity, enabling efficient production of diverse flavonoids and glycosides [2]. Flavonoid Biosynthesis [2]
Inefficient Metabolic Flux Create Self-Assembled Enzyme Complexes to channel intermediates. Scaffolding systems (e.g., protein-peptide pairs, synthetic organelles) position enzymes sequentially, preventing the loss of intermediates, mitigating toxicity, and enhancing pathway efficiency [3]. Self-Assembly Systems [3]

Detailed Experimental Protocols

Here are detailed methodologies for implementing the key solutions mentioned above.

Protocol: Medium and Bioprocess Optimization via DoE [1]

This protocol is foundational for establishing a high-yield baseline process.

  • Step 1: Carbon Source Screening
    • Method: Chemically defined media (e.g., adapted M9) will be prepared with different carbon sources, including glycerol, succinate, and α-ketoglutarate.
    • Analysis: Shake-flask cultures will be used to compare the final product concentration of this compound, identifying the most suitable carbon source.
  • Step 2: Statistical Optimization of Parameters
    • Method: Use a statistical experimental design (e.g., Response Surface Methodology) to create a set of experiments that vary multiple parameters simultaneously, such as pH (e.g., 6.5-7.5) and temperature (e.g., 25-37°C).
    • Analysis: The experiments are performed in a controlled bioreactor. The data is modeled to find the parameter set that maximizes this compound titer, which often differs from the conditions that maximize cell growth [1].
Protocol: Constructing a Multi-Strain Co-Culture System [2]

This protocol is for complex pathways where burden and incompatible enzymes are limiting factors.

  • Step 1: Pathway Division and Strain Engineering
    • Method: Split the this compound biosynthetic pathway into two or more logical segments (e.g., precursor biosynthesis, core peptide assembly, and modification).
    • Analysis: Engineer individual E. coli strains, each containing one pathway segment. Implement auxotrophic selection or orthogonal carbon source utilization to ensure stable co-culture growth [2].
  • Step 2: Co-culture Establishment and Optimization
    • Method: Inoculate the engineered strains together in a single bioreactor.
    • Analysis: Monitor the population ratio and product formation. Fine-tune the initial inoculation ratios and medium composition to balance the metabolism of the consortium for maximal this compound production [2].

The following diagram illustrates the logical workflow for troubleshooting low this compound production, integrating the strategies discussed.

G Start Low this compound Yield CSource Test Alternative Carbon Sources Start->CSource Burden Check for High Metabolic Burden Start->Burden Flux Check for Low Flux and Lost Intermediates Start->Flux StatOpt Statistical Optimization (DoE) of pH & Temperature CSource->StatOpt Found improvement Division Implement Metabolic Division via Bacterial Consortium Burden->Division Burden confirmed Scaffold Employ Enzyme Scaffolding Systems Flux->Scaffold Inefficiency confirmed

Advanced Engineering Strategies

For persistent challenges, consider these cutting-edge approaches:

  • Enzyme Scaffolding: To further enhance the efficiency of your pathway, consider creating synthetic enzyme complexes. The SpyTag/SpyCatcher system is a highly specific protein-peptide pair that can be used to co-localize sequential enzymes in your pathway, ensuring intermediates are directly passed from one active site to another [3].
  • Cofactor Engineering: Imbalances in cofactors like NADPH can be a hidden bottleneck. As seen in furfural tolerance engineering, overexpressing the pntAB genes (transhydrogenase) can help balance the NADPH/NADP+ pool, ensuring adequate cofactor supply for biosynthesis [4].
  • Storage and Recovery: For hydrophobic compounds like Edeine, intracellular storage and extraction can be limiting. Engineering membrane morphology (e.g., by overexpressing dgs) to create lipid-enriched cells can boost storage capacity. Furthermore, implementing an in situ recovery system like a dodecane overlay in a bioreactor can continuously extract the product, relieving feedback inhibition and increasing final titer [5].

References

Edeine D: Solubility & Formulation Guide

Author: Smolecule Technical Support Team. Date: February 2026

Edeine D is a non-ribosomal peptide antibiotic produced by Brevibacillus brevis with broad-spectrum antimicrobial activity. [1] [2] [3] Its complex structure often presents solubility challenges. The data below provides a foundation for developing experimental formulations.

Solubility Properties and Preparation Methods

The following table summarizes key physicochemical properties and recommended solvents for this compound based on supplier data. [4] [2]

Property Detail
Molecular Formula C₃₃H₅₈N₁₀O₉ [2]
Molecular Weight 738.9 g/mol [2]
Appearance Solid at room temperature [4]
Recommended Solvents DMSO, Water, Ethanol, DMF [4]
Purity ≥98% [4]

For in vivo research, this compound often requires specific formulations. The table below lists common preparation methods. [4]

Formulation Type Composition Preparation Notes
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Add 100 µL DMSO stock to 50 µL Tween 80, then 850 µL saline. [4]
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Mix 100 µL DMSO with 400 µL PEG300, 50 µL Tween 80, and 450 µL saline. [4]
Injection Formulation 3 DMSO : Corn oil = 10 : 90 Add 100 µL DMSO stock to 900 µL corn oil. [4]
Oral Formulation 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) Add product to 0.5% CMC Na solution and mix to form a suspension. [4]

Troubleshooting Common Solubility Issues

Here are solutions to frequently encountered problems when working with this compound.

  • Problem: The compound will not dissolve in aqueous buffer.

    • Solution: Use a co-solvent system. Start by dissolving this compound in a small volume of DMSO (a good primary solvent) to create a concentrated stock solution (e.g., 5-25 mg/mL). [4] This stock can then be diluted into your aqueous buffer (e.g., PBS or saline). Ensure the final DMSO concentration is compatible with your assay system (typically <1% for cell-based assays).
  • Problem: Precipitation occurs after dilution into an aqueous solution.

    • Solution: Incorporate surfactants. Use one of the injection formulations listed above, which include Tween 80 or Cremophor to improve stability in aqueous solutions. [4] Alternatively, increase the proportion of co-solvents like PEG300 in the final mixture.
  • Problem: Low activity or inconsistent results in biological assays.

    • Solution: Verify solubility and stock concentration. Ensure your stock solution is clear and fully dissolved. Low activity could indicate precipitation or degradation. Remember that this compound's mechanism involves binding to the 30S ribosomal subunit, and its activity is concentration-dependent. [3] Test a range of concentrations to find the optimal efficacy for your specific pathogen or assay.

This compound Biosynthesis & Resistance Mechanism

Understanding the biological context of this compound can inform experimental design. The following diagram illustrates its non-ribosomal synthesis and the producer organism's self-resistance strategy.

EdeineBiosynthesis This compound Biosynthesis and Resistance cluster_nrps Non-Ribosomal Synthesis (ede BGC) cluster_selfresist Self-Resistance Mechanism A Adenylation (A) Domain T Thiolation (T) Domain A->T Assembly Line C Condensation (C) Domain T->C Assembly Line TE Thioesterase (TE) Domain C->TE Assembly Line EdeineD Bioactive This compound TE->EdeineD Product Release Precursors Precursors: 2,3-DAP, Glycine, β-tyrosine, Spermidine Precursors->A Assembly Line EdeQ EdeQ Acetyltransferase AcetylEdeine Inactive N-Acetyledeine EdeQ->AcetylEdeine Acetylation of DAP EdeineD->EdeQ Acetylation of DAP

This diagram summarizes the complex biosynthesis of this compound via a non-ribosomal peptide synthetase (NRPS) assembly line encoded by the ede biosynthetic gene cluster (BGC). [2] Specialized domains activate and incorporate specific precursors like 2,3-diaminopropionic acid (DAP). [2] A key self-resistance mechanism in the producer organism involves the enzyme EdeQ, which acetylates the internal DAP residue of this compound, rendering it non-functional and thus nontoxic to the producing cell. [3]

Key Experimental Considerations for Researchers

  • Handling and Storage: For long-term stability, store this compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting. [4]
  • Biological Activity Context: this compound inhibits protein synthesis by binding to the 30S ribosomal subunit and blocking tRNA binding to the P-site. [3] Be aware that its antimicrobial effect is concentration-dependent. [1]
  • Strain Engineering for Yield: Recent research has successfully engineered Brevibacillus brevis strains to significantly increase Edeine production. This is achieved by knocking out the global negative regulator AbrB and replacing the native promoter of the ede BGC with a strong constitutive promoter (Pmwp), resulting in over a 10-fold yield increase. [1]

References

Promoter Engineering Strategies for Edeine BGC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key genetic engineering strategies that have been successfully used to enhance edeine production in Brevibacillus brevis, along with their outcomes.

Engineering Strategy Strain Constructed Key Promoters/Swaps Used Fold Increase in Transcription (ede BGC) Fold Increase in Edeine Production Final Edeine Yield Key Findings
Single-Gene Promoter Replacement X23::Pmwp [1] Pmwp, Pspc, PxylA, Pshuttle-09, Pgrac, P43 2.9 ± 0.4 to 20.5 ± 1.2-fold [1] 3.6 ± 0.1 to 8.7 ± 0.7-fold [1] 83.6 mg/L (with Pmwp) [1] Replacing the native ede BGC promoter with stronger constitutive promoters is a direct and effective method to boost yield. [1]
Combinatorial Engineering (Promoter Replacement & Regulator Knockout) X23(ΔabrB)::Pmwp [2] Pmwp [2] Significantly increased (qPCR) [2] 10.1-fold (peak area) [2] 97.3 mg/L [2] Layering a promoter replacement with the knockout of a global negative regulator (AbrB) has a synergistic effect, leading to higher yields. [2]
Overexpression of Pathway-Specific Activator X23(PAD-Apr-Px-edeB) [3] Overexpression of edeB* gene [3] Increased (edeA, edeQ, edeK) [3] 92.27% (1.92-fold) [3] Information Not Specified EdeB is a pathway-specific activator (ParB family) that binds directly to the ede BGC promoter. Its overexpression is a highly targeted strategy. [3]

Experimental Protocol: Promoter Replacement via Double-Crossover Homologous Recombination

Here is a detailed methodology for replacing the native promoter of the edeine BGC, based on the successful approach used in the research [1] [2].

Objective: To replace the native promoter of the ede BGC with a stronger constitutive promoter (e.g., Pmwp) in B. brevis X23 to enhance cluster expression and edeine yield.

Materials:

  • Strains: E. coli GB05-Dir (or other suitable donor strain for conjugation), wild-type B. brevis X23.
  • Plasmids: pSET152 (or similar) as a template for the apramycin resistance gene (Aprar) and for vector backbone.
  • Culture Media: LB and NB media, as detailed in the studies [2] [3].
  • Antibiotics: Apramycin (15 µg/mL for E. coli, 10 µg/mL for B. brevis).
  • Primers: Designed for the following steps (see Table S2 of [2] for examples).

Procedure:

  • Vector Construction

    • Amplify Homologous Arms: Using B. brevis X23 genomic DNA as a template, amplify approximately 1 kb of the DNA sequence immediately upstream (Left Homology Arm, LHA) and downstream (Right Homology Arm, RHA) of the native ede BGC promoter region [2].
    • Amplify Selection Marker & Backbone: Amplify the Aprar gene from plasmid pSET152. Amplify the temperature-sensitive E. coli-Bacillus shuttle vector backbone (e.g., from pE194) [2].
    • Assemble Knock-in Vector: Use Red/ET homologous recombination in E. coli GB05-Dir to assemble the four fragments (Vector + LHA + Aprar + RHA) into a circular plasmid. The Aprar cassette, flanked by the homologous arms, is used to replace the target promoter sequence in the final construct. Verify the assembled plasmid through restriction digestion and sequencing [2].
  • Transformation and Mutant Selection

    • Introduce the final knockout vector into wild-type B. brevis X23 via electroporation or conjugation.
    • Plate the cells on LB agar containing apramycin. Incubate at the permissive temperature for plasmid replication.
    • Promote Double-Crossover: Perform several cycles of sub-culturing at a non-permissive temperature without antibiotic selection to encourage the loss of the temperature-sensitive plasmid.
    • Screen for Mutants: Re-plate on apramycin plates to select for clones where double-crossover homologous recombination has occurred, integrating the Aprar cassette and the new promoter, and replacing the native promoter. Verify the mutant strain (e.g., X23::Pmwp) via PCR with verification primers [1] [2].

Experimental Workflow Visualization

The following diagram illustrates the logical relationship and workflow of the key strategies discussed for enhancing edeine production.

architecture start Goal: Enhance Edeine Production strategy1 Promoter Engineering start->strategy1 strategy2 Regulatory Gene Editing start->strategy2 strategy3 Activator Overexpression start->strategy3 method1a Replace native ede BGC promoter with Pmwp strategy1->method1a outcome1 Increased Transcription & 8.7-fold Yield Increase method1a->outcome1 combo Combinatorial Strategy outcome1->combo Combine method2a Knockout global negative regulator AbrB strategy2->method2a outcome2 Derepression of BGC method2a->outcome2 outcome2->combo method3a Overexpress pathway-specific activator EdeB strategy3->method3a outcome3 Direct Promoter Binding & 92% Yield Increase method3a->outcome3 outcome_combo Synergistic Effect 10.1-fold Yield Increase (97.3 mg/L) combo->outcome_combo

Frequently Asked Questions (FAQs)

Q1: Why is my engineered B. brevis strain not producing any edeine after promoter replacement?

  • Verify the Mutant Genotype: Confirm successful promoter replacement and integration by performing PCR with primers that flank the integration site and sequencing the modified locus [1] [2].
  • Check Clonal Purity: The process relies on a double-crossover event. Screen multiple colonies to ensure you have a pure mutant clone and not a mixed population where the wild-type genotype persists.
  • Assess Promoter Function: The new promoter might not function as expected in the B. brevis host. Consider testing other well-characterized, strong promoters (e.g., P43, Pgrac) from the literature [1].

Q2: The yield improvement from my promoter swap is lower than reported. What could be the reason?

  • Promoter Strength: Different promoters have varying strengths. The Pmwp promoter provided the highest yield in the cited studies, while others like Pspc showed lower fold-increases [1].
  • Metabolic Burden: High expression of the large ede BGC can place a significant metabolic burden on the host, potentially limiting final titer. Consider optimizing fermentation conditions (media, aeration, harvest time) to alleviate this [4].
  • Complex Regulation: Edeine biosynthesis is subject to multi-level regulation. A single promoter replacement might be insufficient if other regulatory layers (e.g., global regulators like AbrB) are still limiting. A combinatorial approach, such as also knocking out abrB, can lead to a much higher yield [2].

Q3: Are there alternatives to constitutive promoters for controlling edeine production?

  • Inducible Promoters: Using inducible promoters (e.g., PxylA induced by xylose) can allow you to separate the growth phase from the production phase, potentially reducing metabolic burden and increasing final yield [1] [4].
  • Refactoring the Entire BGC: For maximal control, the entire gene cluster can be "refactored" by replacing all native promoters in its operons with synthetic, orthogonal promoters. This severs the cluster from all native regulation and allows for balanced, high-level expression [4].

References

edeine D production scalability challenges

Author: Smolecule Technical Support Team. Date: February 2026

Edeine Production Optimization Guide

The table below summarizes a key experimental protocol for increasing edeine yields through genetic engineering, based on a 2022 study. Edeine production can be significantly enhanced by overexpressing a specific pathway regulator [1].

Approach Methodology Key Outcome Impact on Production
Overexpression of Regulator *edeB* Construct overexpression vector (e.g., PAD-Apr-Px-edeB), transfert into B. brevis production strain [1]. Increased transcription of biosynthetic genes (edeA, edeQ, edeK); direct binding of EdeB to promoter region confirmed [1]. 92.27% increase in edeine production in strain X23 [1].
Strain Validation & Analysis Use RT-qPCR to measure gene expression; EMSA to confirm protein-promoter binding; antibacterial activity assays to confirm functional yield [1]. Provides a direct link between genetic modification, pathway activation, and final antibacterial product output [1]. Confirms that yield increase is due to enhanced pathway activity, not just higher cell density.

The following workflow diagrams the strain construction and validation process based on this protocol.

edeine_workflow start Start: B. brevis X23 (Wild-type Strain) step1 1. Identify Regulatory Gene (edeB on ede BGC) start->step1 step2 2. Construct Overexpression Vector step1->step2 step3 3. Transform into B. brevis X23 step2->step3 step4 4. Fermentation in Appropriate Medium step3->step4 step5 5. Analyze Output step4->step5 step6 6. Validate Mechanism step5->step6 yield Quantify Edeine Yield step5->yield HPLC bioactivity Test Bioactivity step5->bioactivity Antibacterial Assay rtqpcr Gene Expression (edeA, edeQ, edeK) step6->rtqpcr RT-qPCR emsa Confirm EdeB Binding to Promoter step6->emsa EMSA

Frequently Asked Questions

Here are answers to common technical questions you might encounter.

Q1: Besides genetic engineering, what process parameters can I optimize for better edeine yield? While the specific DoE for edeine is not published, general microbial fermentation best practices apply [2].

  • Media Optimization: Formulate animal-free media to support optimal growth. Systematically optimize carbon/nitrogen sources, trace metals, and vitamins using high-throughput microtiter plates or parallel bioreactor systems [2].
  • Critical Process Parameters (CPPs): Use Design of Experiment (DoE) studies to optimize temperature, pH, dissolved oxygen, and feed rates in small-scale fermenters. The goal is to maximize both growth and productivity [2].
  • Strain and Plasmid Selection: For a recombinant system, base selection on protein solubility, correct folding, and expression location. Use high-copy-number plasmids and promoters for tight control of gene expression [2].

Q2: My edeine yield is low even with a genetically modified strain. What could be wrong? Low yield can stem from issues with the strain, the process, or analytical methods.

  • Confirm Genetic Stability: The strain can genetically drift. Verify that the engineered construct is stable over multiple passages by checking for the presence of the plasmid and expression of the edeB gene [2].
  • Check for Metabolic Burden: High expression of heterologous proteins can stress the host, hindering growth and production. Consider tuning expression levels or using a different strain background [2].
  • Validate Analytical Methods: Ensure your HPLC or bioassay for quantifying edeine is accurately calibrated. Low readings could be a measurement issue, not a production problem.

Q3: How can I make the transition from lab-scale to larger production volumes? Scale-up introduces challenges in mixing, gas transfer, and nutrient gradient.

  • Implement Scalable Models: Avoid relying solely on shake flasks. Develop a small-scale model in lab-scale bioreactors (e.g., 1-10L) that can reproduce the growth and production parameters of your larger-scale system. Use this for DoE studies [2].
  • Monitor Extensively: At all scales, closely monitor the process for metabolites like glucose, acetate, and ammonia. Use this data for further process optimization and as a baseline for scale-up [2].
  • Consider Process Intensification: Explore semi-continuous or perfusion fermentation strategies. These use cell retention devices (like membranes) to decouple growth from production, maintain high cell densities for long periods, and can significantly improve reactor productivity compared to simple batch fermentation [3].

Advanced Scalability Concepts

For planning larger-scale production, these broader biomanufacturing principles are highly relevant. The transition from research to commercial-scale manufacturing presents universal challenges.

scalability_roadmap cluster_process Process Development & Intensification cluster_tech Enabling Technologies cluster_control Process Control & Analytics lab Lab Scale R&D pilot Pilot Scale lab->pilot manu Manufacturing pilot->manu a1 Strain Engineering (e.g., edeB overexpression) a1->lab a2 Media & Feed Optimization a2->lab a3 Process Parameter DoE a3->lab b1 High-Density Perfusion & Cell Retention b1->pilot b2 Continuous Chromatography & Purification b2->pilot b3 Single-Use Bioreactors b3->pilot c1 Process Analytical Technology (PAT) c1->manu c2 Real-Time Monitoring & Control c2->manu

  • Process Intensification: Moving from classic batch fermentation to semi-continuous or perfusion systems can dramatically improve productivity. These systems use cell retention strategies to maintain high cell densities for extended periods, decoupling production from cell growth [3] [4]. One case study on a terpenoid showed a threefold productivity improvement over fed-batch [3].
  • Downstream Processing: As upstream titers increase, purification becomes the bottleneck. Innovations like continuous chromatography (e.g., Periodic Counter-Current Chromatography) can improve resin utilization, reduce buffer consumption, and increase downstream output [5] [6].
  • Process Analytical Technology (PAT): Implementing advanced sensors for real-time monitoring of critical parameters (temperature, pH, nutrients) is essential for controlling consistent product quality in a continuous or intensified process [5] [4]. This reduces reliance on slow offline testing.

References

Edeine A vs. Edeine D: A Structural and Functional Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of edeine A and edeine D based on the available scientific data.

Feature Edeine A This compound
Primary Structure Composed of β-tyrosine, isoserine, 2,3-diaminopropionic acid (DAPA), 2,6-diamino-7-hydroxyazelaic acid (DAHAA), glycine, and spermidine [1]. Similar to edeine A, but with β-tyr replaced by β-phe-β-ala [2].
Isomerism A mixture of active (edeine A1) and inactive (edeine A2) isomers. Activity depends on whether the carboxyl group of β-isoserine is linked to the α- or β-amino group of DAPA [3] [4]. Also exists as active and inactive isomers, with the activity determined by the same linkage as edeine A [3].
Mechanism of Action Binds to the 30S ribosomal subunit, blocking the P-site and inhibiting the initiation of protein synthesis [5] [1]. Also inhibits DNA synthesis at lower concentrations [5]. Shares the same primary mechanism of binding to the 30S ribosomal subunit P-site to inhibit protein synthesis [2].
Quantitative Activity Data Not directly comparable data found. Studies often report on "edeines" as a group or on synthetic analogues of edeine A without a direct side-by-side comparison to this compound [6] [7]. Not directly comparable data found. The total synthesis confirmed that the structure yields a biologically active compound, but specific potency data relative to edeine A is not provided [3].

A critical point from the research is that the antimicrobial activity is preserved in both compounds as long as they are the active α-isomer (where isoserine is linked to the α-amino group of DAPA) [3] [4]. Furthermore, studies on edeine A analogues indicate that the free carboxy group in the DAHAA moiety is not essential for biological activity, as various esters and amides of edeine A showed comparable antimicrobial activity to the native antibiotic [6] [7].

Shared Mechanism of Action

Edeines exhibit a concentration-dependent mechanism against bacterial cells, which is consistent for both A and D types [5] [8]. The following diagram illustrates this dual mechanism.

Edeine Edeine LowConcentration Low Concentration (<15 μg/mL) Edeine->LowConcentration HighConcentration High Concentration (>150 μg/mL) Edeine->HighConcentration DNAPolymerase Inhibits DNA Polymerase II & III LowConcentration->DNAPolymerase RibosomeP RibosomeP HighConcentration->RibosomeP DNASynthesis DNA Synthesis Inhibited DNAPolymerase->DNASynthesis Site Binds 30S Ribosomal P-Site fMet_tRNA Blocks fMet-tRNA Binding Site->fMet_tRNA Translation Protein Translation Initiation Inhibited fMet_tRNA->Translation

Research Focus: Enhancing Edeine Production

A significant challenge with edeines is their low production yield in wild-type Brevibacillus brevis strains. Recent research focuses heavily on metabolic engineering to overcome this bottleneck. Key strategies include:

  • Overexpression of Pathway Activators: The protein EdeB, a pathway-specific activator within the edeine biosynthetic gene cluster (ede BGC), has been identified. Overexpression of edeB in B. brevis increased edeine production by 92.27% [5] [8].
  • Promoter Engineering and Regulator Knockout: A 2025 study created an engineered strain, X23(ΔabrB)::Pmwp, by knocking out a global negative regulator (abrB) and replacing the native promoter of the ede BGC with a strong constitutive promoter (Pmwp). This combined approach resulted in a 10.1-fold increase in edeine production, with a final yield of 97.3 mg/L [4]. This strain also demonstrated significantly enhanced biocontrol efficacy against plant pathogens like Ralstonia solanacearum in pot experiments [4].

Research Implications and Future Directions

For researchers and scientists, the current landscape suggests that:

  • Structural analogs show promise: The core edeine structure is a viable scaffold for developing new antibiotics. Modifications, particularly to the DAHAA moiety, can retain antimicrobial activity [6] [9].
  • Production yield is a solvable problem: Advanced genetic engineering techniques provide a clear path to obtaining edeines in quantities sufficient for more extensive biological testing and application [4].
  • Direct comparative studies are needed: The field would benefit from systematic, side-by-side evaluations of edeine A and D against a standardized panel of bacterial and fungal strains to definitively establish their relative potencies and spectrum.

References

edeine D compared to kasugamycin translation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Edeine and Kasugamycin

Feature Edeine Kasugamycin
Chemical Class Pentapeptide antibiotic [1] Inositol-based aminoglycoside [2]
Primary Binding Site E-site of the 30S ribosomal subunit [1] E-site of the 30S ribosomal subunit [1]
Stage of Inhibition Early steps of 30S pre-initiation complex (30S-PIC) formation [1] Early steps of 30S pre-initiation complex (30S-PIC) formation [1]
Mechanistic Consequence Prevents stable binding of the initiator tRNA (fMet-tRNAfMet) and start codon recognition [1]. Prevents stable binding of the initiator tRNA (fMet-tRNAfMet) and start codon recognition [1].
Effect on Ribosome Dynamics Locks the 30S head domain in an open/conformation [1]. Induces mobility in the 30S head domain [1].
Effect on mRNA Alters the path of mRNA through the A-, P-, and E-sites [1]. Alters the path of mRNA through the A-, P-, and E-sites [1].

Detailed Mechanistic Insights

The following diagram illustrates the distinct steps at which Edeine and Kasugamycin interrupt the formation of the 30S initiation complex, based on recent cryo-EM structures [1].

G Start 30S Subunit, mRNA, IF1, IF2, IF3 PIC 30S Pre-Initiation Complex (30S-PIC) Start->PIC Initiator tRNA binding IC 30S Initiation Complex (30S-IC) (AUG Recognized, IF3 Departs) PIC->IC Start codon recognition 30S head domain closure IF3 departure Edeine Edeine Edeine->PIC Binds E-site Prevents stable tRNA binding Locks 30S head open Ksg Kasugamycin Ksg->PIC Binds E-site Prevents stable tRNA binding Causes 30S head mobility

Key Experimental Data and Protocols

The comparative mechanistic data primarily comes from a 2025 study published in Nature Communications that employed high-resolution cryo-electron microscopy (cryo-EM) to visualize the interaction [1].

  • Experimental System: The study used E. coli 30S ribosomal subunits, initiation factors (IF1, IF2, IF3), initiator fMet-tRNAfMet, and an MF-mRNA (Met-Phe-mRNA) to reconstitute translation initiation complexes [1].
  • Sample Preparation: The 30S initiation complexes were formed in the presence of each antibiotic (Kasugamycin, Edeine, or GE81112). The resulting complexes were then purified and vitrified for cryo-EM analysis [1].
  • Data Collection & Processing: Single-particle cryo-EM data were collected. Advanced in-silico sorting techniques were used to separate and refine different populations of complexes. The structures of the 30S complexes with each antibiotic were resolved to high resolutions ranging from 2.0 Å to 2.9 Å, allowing for precise visualization of antibiotic binding and their effects on ribosomal architecture [1].

It is worth noting that, in a different context, Kasugamycin has also been shown to reduce mistranslation caused by misacylated tRNAs in Mycobacterium tuberculosis, and in doing so, it can potentiate the effect of the antibiotic rifampicin and limit resistance emergence [3].

References

edeine D efficacy vs chemical fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Edeine Efficacy and Antifungal Activity

Edeines are non-ribosomal antibacterial peptides produced by Brevibacillus brevis with known antifungal properties [1]. Most recent research focuses on edeine B1 (EB1), with limited specific data on edeine D.

The table below summarizes the key antifungal findings related to edeines:

Aspect Findings for Edeines (Primarily Edeine B1) Relevant Pathogens
In Vitro Antifungal Activity Culture Filtrate (producing EB1) shows broad-spectrum activity [2]. Fusarium graminearum, Botrytis cinerea, Phytophthora infestans [3] [2]
In Vivo Disease Control Culture Broth/Filtrate reduces disease severity in pot experiments [1] [2]. Tomato gray mold, Tomato late blight, Tobacco bacterial wilt [1] [2]
Mechanism of Action Multiple effects on mitochondrial respiration; downregulation of mitochondrial-related genes [3]. Fusarium graminearum [3]
Synergy with Chemicals EB1 + benomyl shows highest synergy score in vitro; improved disease control in vivo [2]. Botrytis cinerea (Gray Mold) [2]

Proposed Mechanism of Action

Edeine B1 disrupts fungal mitochondrial function, differing from single-target chemical fungicides. Transcriptome analysis and mutagenesis studies on Fusarium graminearum indicate that EB1 has multi-faceted effects on respiration [3].

The following diagram illustrates this mechanism and the experimental workflow used to elucidate it.

G cluster_pathway Mechanism of Action cluster_workflow Key Experimental Evidence EB1 Edeine B1 (EB1) Treatment Mitochondrion Mitochondrial Dysfunction EB1->Mitochondrion Downregulation Downregulation of Mitochondrial Genes Mitochondrion->Downregulation ATP Reduced ATP Production Downregulation->ATP Synergy Synergistic Effect with ETC Inhibitors (e.g., Rotenone) ATP->Synergy Antifungal Antifungal Activity: Suppressed fungal growth and virulence ATP->Antifungal TW Transcriptome Analysis TW->Mitochondrion Supported by TM Targeted Mutagenesis TM->Mitochondrion Supported by SE Synergy Experiments SE->Mitochondrion Supported by AM ATP Measurement Assays AM->Mitochondrion Supported by

Key Experimental Protocols

To enable replication and comparison, here are detailed methodologies from the cited research on edeines and fungicide screening.

1. Broth Microdilution Assay for In Vitro Antifungal Activity [2]

  • Purpose: Determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
  • Procedure:
    • Prepare a spore suspension (e.g., (1 \times 10^5) spores/mL) of the target fungal pathogen in a broth medium like Potato Dextrose Broth (PDB).
    • In a 96-well microtiter plate, serially dilute the compound of interest (e.g., Edeine B1) in the spore suspension.
    • Incubate the plate at the pathogen's optimal growth temperature for a specified period.
    • The MIC is defined as the lowest concentration that completely prevents visible fungal growth.

2. High-Throughput Screening Using Multiwell Plates [4]

  • Purpose: Efficiently screen fungicide efficacy against oomycete pathogens like Phytophthora infestans.
  • Procedure:
    • Inoculum: Use a standardized suspension of sporangia or mycelial fragments.
    • Setup: Dispense the inoculum and different concentrations of the test compound into multiwell plates.
    • Measurement: Quantify fungal growth by measuring Optical Density (OD) with a plate reader after incubation.
    • Data Analysis: Use beta regression to model growth inhibition as a proportion, providing statistically robust results for dose-response analysis.

Summary and Research Considerations

  • Edeines show clear biocontrol potential, with demonstrated efficacy against several plant pathogens in lab and pot studies [3] [1] [2]
  • Mechanism is distinct from many chemical fungicides, involving broad disruption of mitochondrial respiration rather than inhibition of a single enzyme [3]
  • Direct, quantitative comparisons are a key research gap. Future work should focus on side-by-side experiments with standard chemical fungicides

References

Edeine Production and Biocontrol Performance

Author: Smolecule Technical Support Team. Date: February 2026

Edeines are a group of non-ribosomal peptide antibiotics produced by Brevibacillus brevis. The table below summarizes key findings from recent studies on engineered high-yielding strains and their biocontrol potential.

Edeine Type / Producing Strain Reported Yield Key Pathogens Inhibited Reported Control Efficacy Primary Experimental Methodologies
High-Yield Engineered Strains
X23(ΔabrB)::Pmwp [1] 97.3 mg/L [1] Ralstonia solanacearum, Verticillium dahliae, Rhizoctonia solani, Fusarium oxysporum [1] 82.9% against tobacco bacterial wilt [1] Pot experiments, plate confrontation assays, HPLC-MS [1]
X23 with Pmwp promoter [2] 83.6 mg/L [2] Information not specified in source Information not specified in source Promoter engineering, HPLC-MS, antimicrobial activity assays [2]
X23 with Pspac promoter [2] Information not specified in source Information not specified in source Information not specified in source Promoter engineering, HPLC-MS, antimicrobial activity assays [2]
Wild-Type & Other Strains
B. brevis X23 (Wild-type) [1] 9.6 mg/L [1] Ralstonia solanacearum [1] 62.5% against tobacco bacterial wilt [1] Pot experiments, plate confrontation assays, HPLC-MS [1]
B. brevis HK544 (Edeine B1) [3] Information not specified in source Fusarium graminearum [3] Information not specified in source Yeast respiration inhibition assay, ATP production measurement, transcriptome analysis [3]
X23 with overexpressed edeB [4] 92.27% increase over wild-type [4] Information not specified in source Information not specified in source Gene knockout/complementation, RT-qPCR, Electrophoretic Mobility Shift Assay (EMSA) [4]

Edeines demonstrate a broad-spectrum antimicrobial activity against various plant pathogens, including bacteria and fungi. Their mode of action is dose-dependent: at low concentrations, they inhibit DNA synthesis, while at high concentrations, they disrupt protein synthesis by binding to the ribosome's P-site [4] [5].

Key Experimental Protocols in Edeine Research

For researchers aiming to replicate or build upon these findings, here is a summary of the core experimental techniques used in the cited studies.

  • Strain Engineering: The primary method for enhancing edeine production is promoter engineering, which involves replacing the native promoter of the edeine biosynthetic gene cluster (ede BGC) with a stronger, inducible promoter (e.g., Pmwp, Pspac) using Red/ET homologous recombination [2] [1]. Another strategy is the knockout of global negative regulatory factors like AbrB [1].
  • Production Quantification: Edeine production is typically quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method separates and accurately measures the concentration of different edeine variants in culture extracts [2] [1].
  • In Vitro Biocontrol Assessment:
    • Plate Confrontation Assay: This is a standard dual-culture method where the pathogen is cultured on a plate opposite the B. brevis strain. The zone of inhibition around the B. brevis colony is measured to assess antimicrobial activity [1].
    • Minimum Inhibitory Concentration (MIC) Assay: This technique determines the lowest concentration of a bacterial culture filtrate or purified compound required to prevent the visible growth of a pathogen [3].
  • In Planta Biocontrol Assessment: Pot experiments are conducted under controlled greenhouse conditions. Plants are treated with the biocontrol agent and then challenged with the pathogen. The control efficacy is calculated based on the reduction in disease incidence or severity compared to untreated controls [1].

Mechanism of Action and Engineering Workflow

The following diagram illustrates the molecular mechanism of edeine and a generalized workflow for creating high-yield engineered strains, as referenced in the available literature.

G Edeine Edeine LowConc Low Concentration (<15 µg/mL) Edeine->LowConc HighConc High Concentration (>150 µg/mL) Edeine->HighConc DNA Inhibits DNA polymerase (Blocks DNA synthesis) LowConc->DNA Ribosome Binds 30S ribosomal P-site (Blocks protein translation) HighConc->Ribosome Start Wild-type B. brevis (Low Edeine Yield) Step1 Genetic Modification: - Replace ede BGC promoter - Knock out negative regulator (e.g., AbrB) Start->Step1 Step2 Fermentation in Nutrient Broth (NB) Step1->Step2 Step3 Quantify Edeine Production via HPLC-MS Step2->Step3 Step4 Assess Biocontrol Efficacy (In vitro and Pot Experiments) Step3->Step4 End High-Yield Engineered Strain Step4->End

Research Gaps and Future Directions

A comprehensive comparison guide for Edeine D is currently constrained by several research gaps, which also present opportunities for future investigation.

  • Lack of Direct this compound Data: The available studies primarily report on total edeine production or focus on Edeine B1 [3]. The specific production yield and efficacy of this compound alone are not detailed in the public literature.
  • Limited Comparative Studies: The search results do not contain head-to-head studies that directly benchmark the performance of engineered B. brevis strains or purified edeines against other commercial biocontrol agents or chemical pesticides.
  • Focus on Strain Engineering: Current published research is heavily focused on increasing production titers within the native producer, B. brevis, rather than on systematic field-level comparison of its biocontrol performance against alternatives [2] [1].

References

Comparative Analysis: Edeines vs. Other Peptide Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of edeines and other major peptide antibiotic classes, highlighting differences in structure, synthesis, and mechanism of action.

Antibiotic Class / Type Example(s) Biosynthesis Primary Mechanism of Action Key Molecular Target
Edeines Edeine A1, B1, D, F [1] Non-ribosomal (NRPS) [2] [3] Inhibits translation initiation [2] [4]; inhibits DNA synthesis at low concentrations [3] Binds the 30S P-site and E-site, blocking initiator tRNA binding [2] [4]
Gramicidins Gramicidin D (A, B, C) [5] Non-ribosomal [6] Forms channels in the cell membrane, disrupting permeability [6] [5] Bacterial cell membrane [6]
Polymyxins Polymyxin B, Colistin (Polymyxin E) [6] [5] Non-ribosomal [6] Disrupts the outer and inner cell membranes [6] [5] Lipopolysaccharide in Gram-negative bacterial membrane [6]
Bacitracin Bacitracin A [6] Non-ribosomal [6] Inhibits cell wall synthesis; dephosphorylates bactoprenol pyrophosphate [6] Peptidoglycan precursor (bactoprenol) [6]
Lipoglycopeptides Vancomycin, Telavancin, Dalbavancin [5] Non-ribosomal Inhibits bacterial cell wall formation [5] D-alanyl-D-alanine of peptidoglycan precursor [5]
Daptomycin Daptomycin [5] Non-ribosomal Binds to the cell membrane and aggregates, causing depolarization [5] Bacterial cell membrane (Calcium-dependent) [5]
Ribosomally Synthesized Peptides (AMPs) Defensins, Cecropins [6] Ribosomal [6] Diverse; includes membrane disruption and immune modulation [6] Often bacterial cell membrane [6]

Experimental Data and Protocols for Edeines

The following methodologies are central to studying edeine biosynthesis and its mechanism of action.

Protocol for Assessing the Mechanism of Action via Translation Inhibition

This biochemical assay determines how edeine inhibits protein synthesis.

  • Objective: To confirm that edeine inhibits translation initiation and to characterize its binding site on the 30S ribosomal subunit [2] [4].
  • Materials:
    • Purified E. coli 30S ribosomal subunits, initiation factors (IF1, IF2, IF3), initiator fMet-tRNA^fMet^, and mRNA [4].
    • Edeine (e.g., ≥150 µg/mL for high-concentration protein synthesis inhibition) [3].
    • Equipment for cryo-electron microscopy (cryo-EM) or other structural analysis.
  • Procedure:
    • Form 30S pre-initiation complexes by incubating 30S subunits with initiation factors, fMet-tRNA^fMet^, and mRNA [4].
    • Introduce edeine to the complex and incubate.
    • Analyze the complexes using cryo-EM.
    • Perform in silico sorting and 3D reconstruction to determine the high-resolution structure of the stalled complex [4].
  • Key Measurements:
    • The cryo-EM structure will reveal edeine bound in the E-site of the 30S subunit, physically preventing the stable binding of the initiator tRNA and blocking the transition to a competent initiation complex [4].
    • This provides direct visual evidence of the mechanism, showing steric hindrance with tRNA and mRNA binding [2] [4].
Protocol for Genetic Engineering to Enhance Edeine Production

This genetic protocol increases edeine yield in producer strains, which is useful for obtaining large quantities for research.

  • Objective: To significantly increase the production of edeines in Brevibacillus brevis through promoter engineering [1].
  • Materials:
    • Brevibacillus brevis X23 (wild-type edeine producer).
    • Plasmids and reagents for double-crossover homologous recombination.
    • Strong constitutive or inducible promoters (e.g., Pmwp, Pspc, PxylA) [1].
  • Procedure:
    • Identify the native promoter of the edeine biosynthetic gene cluster (ede BGC).
    • Replace the native promoter with a stronger promoter via homologous recombination to generate engineered strains [1].
    • Ferment the wild-type and engineered strains under optimal conditions.
    • Extract and purify edeines from the culture supernatant.
    • Quantify edeine yield using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) [1].
  • Key Measurements:
    • Yield Improvement: Promoter replacement can increase edeine production by 3.6 to 8.7-fold compared to the wild-type strain [1].
    • Antimicrobial Activity: Confirm enhanced bioactivity of the output using plate assays against indicator strains like Ralstonia solanacearum or Bacillus subtilis [1].

Edeine Biosynthesis and Genetic Regulation Pathway

The following diagram illustrates the genetic cluster and regulatory mechanism for edeine biosynthesis in Brevibacillus brevis, based on recent genetic studies [1] [3].

G Promoter Strong Promoter (e.g., Pmwp) edeBGC ede Biosynthetic Gene Cluster (edeA-Q) Promoter->edeBGC Drives Transcription EdeB Transcriptional Activator (EdeB) EdeB->edeBGC Binds & Activates Edeines High Edeine Production edeBGC->Edeines NRPS Synthesis

Diagram Title: Genetic Regulation of Edeine Biosynthesis

This pathway shows that high edeine production can be achieved by two key genetic strategies:

  • Promoter Engineering: Replacing the native promoter with a stronger one (e.g., Pmwp) directly enhances the transcription of the entire biosynthetic gene cluster [1].
  • Regulator Overexpression: The pathway-specific activator EdeB, a ParB-family protein, binds to the promoter region of the ede BGC and activates its expression. Overexpression of edeB can increase edeine yield by over 90% [3].

Key Insights for Researchers

  • Dual Mechanism of Action: Edeines exhibit a concentration-dependent dual mechanism. At high concentrations (≥150 µg/mL), they potently inhibit protein synthesis by targeting the ribosome. At low concentrations (≤15 µg/mL), they reversibly inhibit DNA replication by targeting DNA polymerase II and III, which is a distinctive feature among peptide antibiotics [3].
  • Biosynthetic Advantages: As non-ribosomal peptides, edeines are synthesized by a modular enzyme complex (NRPS). This makes them excellent targets for combinatorial bioengineering—by mixing and matching enzyme modules, novel analogues with potentially improved properties can be generated [6].
  • Current Research Focus: Much of the contemporary research on edeines is not focused on direct clinical application but on understanding fundamental ribosome function and developing tools for biocontrol of plant diseases [1] [3]. Their clinical development is limited by toxicity concerns in animal models [1].

References

Comparative Efficacy of Edeine Against Plant Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on the biocontrol efficacy of edeine-producing Brevibacillus brevis strains and their culture products against various plant pathogens.

Table 1: Efficacy of Edeine and Edeine-Producing Strains Against Plant Pathogens

Pathogen Disease / Host Test System Efficacy / Inhibition Key Findings & Context
Fusarium graminearum Fusarium Head Blight (Cereals) In vitro plate assay (Culture Filtrate) MIC: 1.25% (culture filtrate) [1] Edeine B1 (EB1) identified as the active compound; targets fungal respiration [1].
Ralstonia solanacearum Tobacco Bacterial Wilt Pot experiment (Engineered Strain X23) Control efficacy: 82.9% [2] Significantly higher than the 62.5% efficacy of the wild-type strain [2].
Verticillium dahliae Cotton Wilt In vitro plate confrontation (Engineered Strain X23) Inhibition zone: 60.9% enhanced [2] Engineered high-yield edeine strain showed dramatically improved inhibition [2].
Rhizoctonia solani Damping-off / Root Rot In vitro plate confrontation (Engineered Strain X23) Inhibition zone: 32.8% enhanced [2] Engineered high-yield edeine strain showed improved antifungal capacity [2].
Fusarium oxysporum Wilt (Multiple Crops) In vitro plate confrontation (Engineered Strain X23) Inhibition zone: 20.5% enhanced [2] Engineered high-yield edeine strain showed improved antifungal capacity [2].
Bacillus subtilis (Model Gram+) - In vitro plate assay (Mutant Strain) Complete loss of inhibition in ede BGC knockout mutant [3] Confirms the edeine BGC is responsible for antibacterial activity [3].

Experimental Protocols for Key Data

The quantitative data in the guide are derived from standardized and widely recognized experimental methods in microbiology and plant pathology.

  • Plate Confrontation Assay: This dual-culture method is used to assess direct antifungal activity. A plug of the pathogen is placed on one side of a Petri dish, and the B. brevis strain is placed on the opposite side. After incubation, the percentage of growth inhibition of the pathogen is calculated by measuring the zone of inhibition or comparing radial growth to a control plate without the antagonist [2].
  • Pot Experiments: These in vivo tests evaluate biocontrol efficacy under controlled greenhouse conditions. Plants are grown in pots with soil artificially infested with a pathogen (e.g., Ralstonia solanacearum). The treatment group is inoculated with the B. brevis strain. Control efficacy is calculated based on the reduction in disease incidence or severity in the treated plants compared to the non-treated, pathogen-infected control plants [2].
  • Minimum Inhibitory Concentration (MIC) Determination: This broth microdilution method quantifies the potency of an antimicrobial compound. Serial dilutions of the bacterial culture filtrate (containing edeines) are prepared in a liquid medium. A standardized suspension of fungal spores or bacterial cells is added to each dilution. The MIC is defined as the lowest concentration that completely prevents visible growth after an incubation period [1].
  • Gene Knockout Verification: To confirm the biosynthetic gene cluster (ede BGC) is responsible for edeine production and its associated antibiotic activity, the cluster is disrupted using genetic tools like Red/ET homologous recombination. The resulting mutant strain is then tested in parallel with the wild-type strain in bioassays (e.g., plate inhibition). A complete loss of antibiotic activity in the mutant, as seen in [3], provides definitive evidence for the role of the cluster [3].

Edeine's Multimodal Mechanism of Action

Edeine exhibits a concentration-dependent, multimodal mechanism for inhibiting pathogens, which contributes to its broad-spectrum activity and may help in managing resistance. The following diagram synthesizes findings from recent studies on its effects on fungal cells [1] and its established antibacterial mechanisms [4] [3].

G cluster_fungal Fungal Cell (Recent Findings) cluster_bacterial Bacterial Cell (Established Mechanisms) Edeine Edeine F1 Inhibition of Mitochondrial Respiration Edeine->F1 B1 Low Concentration (< 15 µg/mL) Edeine->B1 B2 High Concentration (> 150 µg/mL) Edeine->B2 F2 Downregulation of Mitochondrial Genes F1->F2 F3 Reduced ATP Production F2->F3 F4 Suppression of Growth & Virulence F3->F4 B3 Inhibition of DNA Synthesis B1->B3 B4 Binds 30S Ribosomal Subunit B2->B4 B5 Blocks Initiation of Protein Synthesis B4->B5

The diagram above illustrates that Edeine's antifungal activity involves the disruption of mitochondrial function, leading to energy depletion [1]. Its antibacterial action is dose-dependent, primarily inhibiting DNA synthesis at low concentrations and protein synthesis at high concentrations [4] [3].

Key Conclusions for Research and Development

  • Potent and Broad-Spectrum Activity: Edeines, particularly from engineered B. brevis strains, show strong efficacy against a range of economically important plant pathogens, including bacteria, fungi, and oomycetes [2].
  • Enhanced Production is Feasible: The low yield from wild-type strains, a major limitation, can be overcome through metabolic engineering. Strategies like promoter replacement (e.g., with Pmwp) and knockout of negative regulators (e.g., AbrB) have successfully increased edeine production by over 10-fold [2] [3].
  • Multimodal Mechanism: Its ability to target multiple cellular processes (DNA, protein synthesis, and energy metabolism) makes it a robust candidate for biocontrol, potentially reducing the risk of pathogen resistance development [4] [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-7.6

Exact Mass

738.4388

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

40627-96-1

Wikipedia

Edeine D

Dates

Last modified: 02-18-2024
1: Mao H, Jeong H, Yang J, Ha HJ, Yang JW. Preparation of Chiral Contiguous Epoxyaziridines and Their Regioselective Ring-Opening for Drug Syntheses. Chemistry. 2018 Feb 16;24(10):2370-2374. doi: 10.1002/chem.201706161. Epub 2018 Jan 25. PubMed PMID: 29314353.
2: Czajgucki Z, Andruszkiewicz R, Kamysz W. Structure activity relationship studies on the antimicrobial activity of novel edeine A and D analogues. J Pept Sci. 2006 Oct;12(10):653-62. PubMed PMID: 16847816.
3: Gumieniak J, Andruszkiewicz R, Czerwiński A, Grzybowska J, Borowski E. Synthesis of the decarboxy analog of edeine D. J Antibiot (Tokyo). 1983 Sep;36(9):1239-41. PubMed PMID: 6415032.
4: Czerwiński A, Wojciechowska H, Andruszkiewicz R, Grzybowska J, Gumieniak J, Borowski E. Total synthesis of edeine D. J Antibiot (Tokyo). 1983 Aug;36(8):1001-6. PubMed PMID: 6415028.
5: Wojciechowska H, Zgoda W, Borowski E, Dziegielewski K, Ulikowski S. The antibiotic edeine. XII. Isolation and structure of edeine F. J Antibiot (Tokyo). 1983 Jul;36(7):793-8. PubMed PMID: 6615592.
6: Wojciechowska H, Ciarkowski J, Chmara H, Borowski E. The antibiotic edeine. IX. The isolation and the composition of edeine D. Experientia. 1972 Dec 15;28(12):1423-4. PubMed PMID: 4654193.

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